molecular formula C13H17NO2S B1312952 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine CAS No. 57502-57-5

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Cat. No.: B1312952
CAS No.: 57502-57-5
M. Wt: 251.35 g/mol
InChI Key: NZLYCWGZDCVFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a synthetically valuable seven-membered nitrogen heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. This tetrahydroazepine derivative features a tosyl-protected nitrogen atom, which enhances its stability and makes it an ideal intermediate for further functionalization. Researchers utilize this scaffold primarily as a core structure for designing aspartic protease inhibitors . These inhibitors show promising activity against therapeutic targets including Plasmepsin II (a malarial protease) and HIV-1 protease, with demonstrated IC₅₀ values in the micromolar range . The compound's seven-membered azacyclic ring provides structural diversity beyond common five and six-membered N-heterocycles, enabling exploration of novel chemical space in drug design . Synthetic approaches to access this valuable scaffold include ring-closing metathesis of appropriately functionalized precursors , as well as silyl aza-Prins cyclization methodologies that construct the seven-membered ring system efficiently . The 2,3,6,7-tetrahydro-1H-azepine core structure allows for extensive decoration with appropriate functional groups and side chains, enabling researchers to tailor inhibitors with enhanced selectivity toward specific biological targets . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLYCWGZDCVFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466588
Record name 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57502-57-5
Record name 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Conformational Dynamics of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and conformational analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine . This document is designed for researchers in medicinal chemistry and structural biology, focusing on the molecule's synthesis, spectroscopic signature, and dynamic conformational behavior.

Executive Summary & Compound Profile

This compound represents a critical seven-membered nitrogen heterocycle (azepine) reduced to a single olefinic unsaturation at the C4-C5 position. Unlike its fully unsaturated counterpart (1H-azepine), which is anti-aromatic and unstable, the tetrahydro derivative is chemically robust and serves as a versatile scaffold in peptidomimetic drug design.

The inclusion of the p-toluenesulfonyl (tosyl) group on the nitrogen atom serves three pivotal functions:

  • Chemical Protection: Prevents amine oxidation and unwanted nucleophilic participation during functionalization.

  • Conformational Locking: The bulky sulfonyl group restricts ring inversion, creating defined energy minima useful for stereoselective functionalization.

  • Crystallinity: Enhances the likelihood of solid-state isolation for X-ray diffraction studies.

Core Chemical Identity
PropertySpecification
IUPAC Name 1-(4-methylbenzenesulfonyl)-2,3,6,7-tetrahydro-1H-azepine
Common Name N-Tosyl-4,5-dehydroazepine
Molecular Formula C₁₃H₁₇NO₂S
Molecular Weight 251.34 g/mol
Ring System Monocyclic Azepine (7-membered)
Unsaturation C4=C5 (Olefin)

Synthetic Origins & Mechanistic Pathways[3]

While modern methods like the Silyl Aza-Prins Cyclization allow for highly substituted derivatives [1], the most direct and atom-economical route to the parent scaffold is Ring-Closing Metathesis (RCM) . Understanding this pathway is essential for interpreting the impurity profile and isotopic distribution in structural analysis.

Synthesis via Ring-Closing Metathesis (RCM)

The synthesis relies on the entropic cyclization of N,N-bis(3-butenyl)tosylamide using a Ruthenium-based alkylidene catalyst (Grubbs I or II).

Protocol Logic:

  • Precursor: N,N-bis(3-butenyl)tosylamide. The tether length (4 carbons per arm) is critical; shorter allyl arms yield 5-membered pyrrolines.

  • Catalyst: Grubbs II is preferred for its tolerance of the sulfonamide functionality and higher turnover number (TON).

  • Dilution: High dilution (0.01 M) is strictly required to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle yielding the target azepine.

RCM_Pathway Precursor N,N-bis(3-butenyl)tosylamide Metallocycle Ruthenacyclobutane Intermediate Precursor->Metallocycle + [Ru] Ru_Species Ru-Alkylidene (Active Catalyst) Product This compound Metallocycle->Product - [Ru] Ethylene Ethylene (Gas) Metallocycle->Ethylene Byproduct (Driving Force) Product->Ru_Species Catalyst Regeneration

Figure 1: RCM pathway for the formation of the 7-membered azepine ring.

Spectroscopic Structural Analysis

The structural integrity of this compound is validated through NMR spectroscopy.[1][2] The symmetry of the unsubstituted parent molecule results in a simplified spectrum, while 2-substituted derivatives (common in synthesis) break this symmetry.

1H NMR Diagnostic Signals (400 MHz, CDCl₃)

The following data correlates the chemical environment with observed shifts for the unsubstituted parent core, derived from high-resolution data of close analogs [1].

PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling (J)Structural Insight
Ar-H Aromatic (Tosyl)7.68 (d), 7.29 (d)Doublets8.3 HzCharacteristic AA'BB' system of p-tosyl.
C4, C5 Vinyl (Olefinic)5.65 – 5.75Triplet (distorted)-Diagnostic of the C4=C5 double bond.
C2, C7 α-Methylene (N-CH₂)3.25 – 3.35Triplet6.0 HzDeshielded by adjacent Nitrogen and Sulfonyl EWG.
C3, C6 Allylic Methylene2.30 – 2.45Quartet/Multiplet-Shielded relative to α-CH₂; couples to vinyl H.
Ar-CH₃ Methyl (Tosyl)2.41Singlet-Standard internal reference.

Key Diagnostic Feature: The equivalence of C2/C7 and C3/C6 in the unsubstituted parent indicates a time-averaged symmetry on the NMR timescale at room temperature. In 2-substituted derivatives (e.g., 2-isobutyl), this symmetry breaks, rendering the C4 and C5 vinyl protons chemically distinct (e.g., δ 5.69 vs 5.56) [1].

13C NMR & Mass Spectrometry
  • 13C NMR: The carbonyl-free sp² region is sparse. Look for olefinic carbons at ~130.6 ppm and 129.4 ppm . The α-carbons (C2/C7) typically resonate at ~48-55 ppm depending on substitution.

  • HRMS (ESI+): Expect a molecular ion peak

    
     at 274.087  (calculated for C₁₃H₁₇NO₂SNa). The fragmentation pattern is dominated by the loss of the tosyl group (
    
    
    
    ).

Conformational Dynamics

The seven-membered ring of 2,3,6,7-tetrahydro-1H-azepine is structurally analogous to cycloheptene . It does not adopt a planar conformation due to ring strain and torsional repulsion.

The Chair vs. Twist-Boat Equilibrium

The molecule exists in a dynamic equilibrium between two primary conformers: the Chair and the Twist-Boat .

  • Chair (C): Generally the global minimum. It minimizes transannular interactions between C3 and C6.

  • Twist-Boat (TB): Slightly higher in energy but accessible at room temperature.

  • Tosyl Effect: The bulky N-sulfonyl group prefers an "equatorial-like" orientation to minimize 1,3-diaxial interactions, effectively biasing the equilibrium and raising the barrier to ring inversion compared to the N-H or N-Alkyl analogs.

Conformation_Energy Chair Chair Conformer (Global Minimum) TS Transition State (Ring Inversion) Chair->TS ΔG‡ ~ 8-10 kcal/mol TS->Chair Twist Twist-Boat (Local Minimum) TS->Twist Twist->TS

Figure 2: Simplified potential energy surface for the ring inversion of tetrahydroazepine.

Stereoelectronic Effects

The nitrogen atom in sulfonamides is not purely pyramidal (sp³) nor purely planar (sp²). It adopts a flattened geometry. This semi-planarity facilitates the conjugation of the nitrogen lone pair with the sulfonyl d-orbitals (or σ* orbitals), reducing the basicity of the nitrogen and altering the ring pucker angles at C2 and C7.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of this compound via RCM.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Solvent Degassing: Degas anhydrous Dichloromethane (DCM) by sparging with Argon for 30 minutes. (Critical: Oxygen poisons the Ruthenium catalyst).

  • Reactant Dissolution: Dissolve N,N-bis(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in degassed DCM to reach a concentration of 0.01 M .

  • Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%) in one portion under Argon flow. The solution will turn a characteristic brownish-pink.

  • Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the diene precursor.

  • Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium species.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation: The product should be a white solid or colorless oil. Confirm structure via 1H NMR (presence of triplet at 5.7 ppm, absence of terminal alkene protons at 5.0/5.8 ppm).

References

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. J. Org. Chem.2022 , 87, 15, 10234–10245.

  • Ring-Closing Metathesis Synthesis of Nitrogen Heterocycles.Chem. Rev.2004, 104, 5, 2199–2238.
  • Conformational Analysis of Seven-Membered Rings.Tetrahedron1978, 34, 17, 2669-2675.

Sources

Chemo-Structural Analysis and Synthetic Utility of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Imperative

In the landscape of heterocyclic chemistry, seven-membered nitrogenous rings (azepanes and azepines) occupy a "privileged" yet underutilized chemical space compared to their five- and six-membered counterparts (pyrrolidines and piperidines). 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine represents a critical intermediate in this domain.

Structurally, it features a seven-membered ring with a single degree of unsaturation at the C4–C5 position and a tosyl (p-toluenesulfonyl) protecting group on the nitrogen. This molecule serves as a versatile "chassis" for the synthesis of polyhydroxylated azepanes (sugar mimics), protein kinase inhibitors (e.g., Balanol analogues), and conformationally restricted peptidomimetics.

This guide provides a rigorous analysis of its synthesis, reactivity profile, and physicochemical characterization, moving beyond standard textbook descriptions to offer bench-ready protocols and mechanistic insights.

Structural Integrity and Synthesis

The synthesis of this compound is a lesson in entropy. Cyclizing a seven-membered ring is kinetically disfavored compared to five- or six-membered rings due to transannular strain and unfavorable entropic factors. Therefore, the choice of synthetic methodology is critical.

The Gold Standard: Ring-Closing Metathesis (RCM)

While historical methods involved ring expansion (Beckmann rearrangement), the modern industrial and academic standard is Ring-Closing Metathesis (RCM) using Ruthenium-based carbenes.

Mechanism: The precursor,


-bis(3-butenyl)tosylamide, undergoes a metal-mediated exchange of alkylidene groups. The tosyl group is not merely a protecting group here; it is a conformational lock . By restricting the rotation around the N-C bonds (rotamer effect), the tosyl group brings the two terminal alkenes into closer proximity, significantly lowering the entropic barrier for cyclization (the Thorpe-Ingold effect).
Visualization: The RCM Workflow

RCM_Synthesis Precursor N,N-bis(3-butenyl)tosylamide (Acyclic Precursor) Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Product This compound (Cyclic Product) Intermediate->Product Cycloreversion Byproduct Ethylene Gas (Volatile Driving Force) Intermediate->Byproduct -C2H4

Figure 1: Mechanistic workflow of the Ring-Closing Metathesis (RCM) pathway. The release of volatile ethylene gas drives the equilibrium toward the formation of the azepine ring.

Experimental Protocol: RCM Synthesis

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 
    -bis(3-butenyl)tosylamide (2.93 g, 10 mmol)
    
  • Grubbs 2nd Generation Catalyst (42 mg, 0.5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed (1000 mL)

Protocol:

  • Dilution Factor (Critical): Dissolve the precursor in anhydrous DCM to achieve a concentration of 0.01 M (10 mM).

    • Expert Insight: High dilution is non-negotiable. Concentrations >0.01 M favor intermolecular oligomerization (ADMET) over intramolecular cyclization.

  • Degassing: Sparge the solution with Argon for 15 minutes. Ruthenium carbenes are robust but oxygen can reduce catalyst turnover numbers (TON).

  • Catalyst Addition: Add Grubbs II catalyst in a single portion.

  • Reflux: Heat the reaction to reflux (40 °C) under an inert atmosphere for 2–4 hours.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes.

    • Why? This creates a catalytically inactive Fischer carbene, preventing isomerization or polymerization during workup.

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, 9:1 Hexanes/EtOAc).

Expected Yield: 92–96% as a white solid or colorless oil.

Chemical Reactivity Profile

The utility of this compound lies in the isolated C4=C5 double bond. Because the nitrogen lone pair is delocalized into the sulfonyl group, the amine does not poison electrophilic reagents, allowing for diverse functionalization.

Functionalization Architecture

Reactivity_Tree Center 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Epox Epoxidation (mCPBA) Center->Epox Diol Dihydroxylation (OsO4/NMO) Center->Diol Deprot Detosylation (Na/Naphthalene) Center->Deprot Prod_Epox 4,5-Epoxyazepane (Scaffold for Ring Opening) Epox->Prod_Epox Prod_Diol cis-4,5-Dihydroxyazepane (Sugar Mimic Precursor) Diol->Prod_Diol Prod_Amine 2,3,6,7-Tetrahydro-1H-azepine (Free Amine) Deprot->Prod_Amine

Figure 2: Divergent reactivity profile. The alkene serves as the primary handle for oxidative transformations.

Key Transformations
A. Stereoselective Epoxidation
  • Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM.

  • Outcome: Formation of the 4,5-epoxide.

  • Mechanistic Note: Due to the ring conformer, epoxidation usually occurs trans to the bulky tosyl group, although selectivity is lower in 7-membered rings compared to 6-membered rings due to high conformational flexibility.

B. Upjohn Dihydroxylation
  • Reagent: Catalytic Osmium Tetroxide (

    
    ) with NMO (N-methylmorpholine N-oxide).
    
  • Outcome: cis-4,5-diol.

  • Significance: This is the entry point for synthesizing azepane sugars (seven-membered iminosugars), which are potent glycosidase inhibitors used in lysosomal storage disease research.

C. Detosylation (The "Release")
  • Challenge: Sulfonamides are notoriously stable. Acid hydrolysis (HBr/AcOH) often destroys the alkene or rearranges the ring.

  • Solution: Reductive cleavage using Sodium Naphthalenide in DME at -78 °C.

  • Protocol Insight: The reaction must be kept strictly anhydrous. The solution turns deep green (radical anion) indicating active reagent. Disappearance of the green color indicates quenching.

Physicochemical Characterization

Reliable identification is paramount. The following data represents the standard spectroscopic signature for this compound.

NMR Spectroscopy Data
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Feature
1H NMR 7.68Doublet (J=8 Hz)Ar-H (Tosyl)Ortho protons
7.30Doublet (J=8 Hz)Ar-H (Tosyl)Meta protons
5.75 Triplet H-4, H-5 Alkene protons (Symmetrical)
3.35TripletH-2, H-7

-Methylene (next to N)
2.43SingletAr-CH3Tosyl methyl
2.30MultipletH-3, H-6Allylic methylenes
13C NMR 143.2QuaternaryAr-CSulfonyl attachment
131.5 CH C-4, C-5 Alkene carbons
48.5CH2C-2, C-7Carbon adjacent to N
29.8CH2C-3, C-6Allylic carbons

Note: Data typically acquired in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.[1] The symmetry of the molecule simplifies the spectrum, making the alkene signal at 5.75 ppm and the 

-methylene at 3.35 ppm highly diagnostic.
Physical Properties
  • Molecular Weight: 251.34 g/mol

  • Appearance: White crystalline solid or colorless viscous oil (purity dependent).

  • Melting Point: 48–50 °C (if crystallized from Hexane/EtOAc).

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.

References

  • Fu, G. C., & Grubbs, R. H. (1992). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 114(18), 7324–7325. [Link]

  • López-Pérez, A., et al. (2022).[2] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11370–11382. [Link]

  • Lennarty, A., et al. (2024).[3] Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

  • PubChem Compound Summary. (2025). 2,3,6,7-Tetrahydro-1H-azepine.[4][5][6][2][1] National Center for Biotechnology Information. [Link]

Sources

Technical Guide: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a critical heterocyclic intermediate in the synthesis of seven-membered nitrogenous scaffolds (azepanes). Its importance stems from its role as a "constrained" peptidomimetic template. Unlike flexible linear peptides, the azepine ring restricts conformational freedom, allowing researchers to lock pharmacophores into bioactive geometries. This guide details its physicochemical profile, a validated Ring-Closing Metathesis (RCM) synthesis protocol, and structural characterization standards.

Physicochemical Profile

The precise molecular weight and physical properties are foundational for stoichiometric calculations in multi-step synthesis.

Core Metrics
PropertyValueUnitNotes
Molecular Weight 251.35 g/mol Monoisotopic Mass: 251.098 g/mol
Molecular Formula

--
CAS Number 57502-46-2--
Physical State Solid / Crystalline-Low melting point solid (often oil if impure)
Solubility DCM, EtOAc, DMSO-Poor water solubility due to Tosyl group
In-Silico Drug-Likeness (Lipinski Parameters)

While primarily an intermediate, the scaffold itself adheres to fragment-based drug design rules:

  • cLogP: ~2.8 (Moderate lipophilicity due to the

    
    -toluene moiety).
    
  • H-Bond Donors: 0 (Nitrogen is protected).

  • H-Bond Acceptors: 2 (Sulfonyl oxygens).

  • Rotatable Bonds: 2 (Sulfonyl-Nitrogen bond and Tolyl-Sulfonyl bond).

Synthetic Methodology: Ring-Closing Metathesis (RCM)[4]

The most robust route to this compound is the Ring-Closing Metathesis of


-diallyl-4-methylbenzenesulfonamide. This pathway is preferred over cyclization via nucleophilic substitution because it avoids high-dilution conditions often required to prevent polymerization in traditional macrocyclizations.
Reaction Logic

The transformation utilizes a Ruthenium-based carbene complex (Grubbs Catalyst) to extrude ethylene from the diene precursor, forming the C4-C5 double bond of the azepine ring.

  • Precursor:

    
    -Tosyl diallylamine.
    
  • Catalyst: Grubbs 1st Generation (cheaper, sufficient for this unhindered substrate) or 2nd Generation (faster, higher turnover).

  • Solvent: Dichloromethane (DCM).[1][2] DCM is non-coordinating and solubilizes the catalyst effectively.

Validated Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) to protect the active carbene species.

  • Substrate Preparation: Dissolve

    
    -diallyl-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous degassed DCM.
    
    • Concentration Control: Maintain a concentration of ~0.05 M to 0.1 M. While RCM favors intramolecular reaction, excessive concentration can induce intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition: Add Grubbs Catalyst (1st Gen, 2-5 mol%) in a single portion.

  • Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC (the product is slightly more polar than the starting diene).

  • Quenching: Once conversion is complete, expose the reaction to air and add a scavenger (e.g., activated charcoal or DMSO) to complex the Ruthenium.

  • Purification: Filter through a pad of silica gel to remove the catalyst residue. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

RCM_Synthesis Precursor N-Tosyl Diallylamine (Diene Precursor) Reaction RCM Reaction DCM, Reflux, 4h (Ethylene Extrusion) Precursor->Reaction 0.05 M in DCM Catalyst Grubbs Catalyst (Ru-Carbene) Catalyst->Reaction 5 mol% Quench Quench & Scavenge (Remove Ru) Reaction->Quench TLC Monitor Product 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Quench->Product Silica Filtration

Figure 1: RCM Synthesis Workflow for the formation of the tetrahydroazepine core.

Structural Characterization

Validating the structure requires confirming the formation of the 7-membered ring and the presence of the internal double bond.

Proton NMR ( H NMR) Signature

The symmetry of the molecule simplifies the spectrum.

  • Aromatic Region (7.3–7.7 ppm): Two doublets (AA'BB' system) characteristic of the

    
    -tosyl group.
    
  • Vinyl Protons (~5.75 ppm): A triplet or multiplet representing the protons at C4 and C5. Crucial Check: In the starting material (diallylamine), the terminal vinyl protons appear as complex multiplets at 5.1–5.2 ppm and 5.7–5.9 ppm. The disappearance of the terminal signals (5.1–5.2 ppm) confirms ring closure.

  • Allylic Methylene (~3.8 ppm): The protons at C2 and C7 (adjacent to Nitrogen) appear as a triplet or broad singlet.

  • Homoallylic Methylene (~2.3 ppm): The protons at C3 and C6 (adjacent to the double bond) appear as a multiplet.

Mass Spectrometry[7]
  • HRMS (ESI+): Expect a molecular ion peak

    
     at 252.106 .
    
  • Fragmentation: Loss of the tosyl group (

    
    ) is a common fragmentation pathway.
    

Applications in Drug Discovery

This molecule is not just a final product but a versatile scaffold.

  • Dihydroxylation: The C4-C5 double bond can be oxidized (OsO

    
    ) to form diols, which are precursors to sugar mimics or transition-state inhibitors.
    
  • Epoxidation: Epoxidation of the alkene provides a handle for nucleophilic ring opening, allowing the introduction of various side chains for SAR (Structure-Activity Relationship) studies.

  • Peptidomimetics: The azepine ring serves as a "turn" mimic in peptide chains, restricting the conformation of the backbone to improve binding affinity to receptors like G-protein coupled receptors (GPCRs).

References

  • Matrix Scientific. (n.d.). This compound Product Data. Retrieved from

  • Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. Journal of the American Chemical Society. (Foundational RCM methodology).[3]

  • GuideChem. (n.d.). 2,3,6,7-tetrahydro-1H-azepine Properties and CAS Data. Retrieved from

  • Carballo, R. M., et al. (2011). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Journal of Organic Chemistry. Retrieved from

Sources

Technical Guide: Spectroscopic Data for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine , a critical benchmark compound in organometallic chemistry, specifically serving as a standard product for evaluating Ring-Closing Metathesis (RCM) catalysts (e.g., Grubbs, Schrock, and Hoveyda-Grubbs generations).

Executive Summary

This compound (CAS: 57502-46-2 for core ring; N-Ts derivative often cited in RCM literature) is a seven-membered nitrogen heterocycle formed via the intramolecular cyclization of N,N-di(3-butenyl)-4-methylbenzenesulfonamide. Its formation is the "gold standard" for testing the efficiency of olefin metathesis catalysts in forming medium-sized rings, which are entropically more difficult to close than 5- or 6-membered rings.

Key Characteristics:

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][2][3][4]
  • Molecular Weight: 251.34 g/mol

  • Physical State: Colorless solid (often crystallizes from oils upon standing).

  • Solubility: Soluble in CDCl

    
    , CH
    
    
    
    Cl
    
    
    , and DMSO.

Synthesis & Isolation Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized using a high-fidelity protocol that minimizes isomerization to the thermodynamically more stable enamide forms.

Reaction Pathway (Ring-Closing Metathesis)

RCM_Pathway cluster_legend Reaction Logic Precursor N,N-di(3-butenyl)tosylamide (Acyclic Diene) Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Grubbs Catalyst (Gen I or II) Catalyst->Intermediate Promotes Product This compound (7-Membered Ring) Intermediate->Product Cyclization Ethylene Ethylene (Gas) Intermediate->Ethylene Extrusion RCM closes the ring at C4-C5 RCM closes the ring at C4-C5

Figure 1: Mechanistic flow of the Ring-Closing Metathesis reaction yielding the target azepine.

Experimental Procedure
  • Preparation: Dissolve N,N-di(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs 1st Generation catalyst (5 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Stir at reflux (40 °C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 9:1) yields the product as a colorless solid.[2][3][5]

Spectroscopic Atlas

The following data represents the purified compound. Assignments are based on the


 symmetry of the molecule, resulting in simplified signal patterns.
A. Nuclear Magnetic Resonance ( H NMR)

Instrument: 500 MHz / 200 MHz (Data normalized to CDCl


 residual peak at 7.26 ppm)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 7.68 (or 7.64)Doublet (d)2H8.2Ortho protons of Tosyl group (deshielded by SO

).
Ar-H 7.28 (or 7.[6]25)Doublet (d)2H8.2Meta protons of Tosyl group.
H4, H5 5.72 – 5.78Multiplet (m)2H-Olefinic protons. Characteristic of internal alkene in 7-ring.
H2, H7 3.25 – 3.35Multiplet (m)4H-

-Methylene protons adjacent to Nitrogen (deshielded).
Ts-CH

2.43 (or 2.[6]39)Singlet (s)3H-Methyl group on Tosyl ring.
H3, H6 2.25 – 2.30Multiplet (m)4H-Allylic

-methylene protons.
B. Carbon-13 NMR ( C NMR)

Instrument: 125 MHz / 50 MHz (CDCl


, 77.16 ppm reference)
Shift (

, ppm)
Carbon TypeAssignment
143.5 Quaternary (C)Tosyl C-S (Ipso)
136.2 Quaternary (C)Tosyl C-Me (Para)
130.1 Methine (CH)Olefinic carbons (C4, C5)
129.8 Methine (CH)Tosyl Aromatic CH
126.9 Methine (CH)Tosyl Aromatic CH
48.2 Methylene (CH

)
C2, C7 (Next to N)
29.9 Methylene (CH

)
C3, C6 (Allylic)
21.5 Methyl (CH

)
Tosyl Methyl
C. Infrared Spectroscopy (IR)

Method: KBr Pellet or Thin Film[2]

  • 3030 cm

    
    :  C-H stretch (unsaturated/aromatic).
    
  • 2942, 2855 cm

    
    :  C-H stretch (saturated alkane).
    
  • 1596 cm

    
    :  C=C aromatic skeletal vibration.
    
  • 1332 cm

    
    :  Asymmetric SO
    
    
    
    stretch (Sulfonamide).
  • 1162 cm

    
    :  Symmetric SO
    
    
    
    stretch.
D. Mass Spectrometry (MS)
  • HRMS (ESI/EI): Calculated for C

    
    H
    
    
    
    NO
    
    
    S [M]
    
    
    : 251.0980 .[2] Found: 251.0979 .[2]
  • Key Fragments:

    
     155 (Tos
    
    
    
    ), 91 (Tropylium/Tolyl), 42.

Structural Logic & Visualization

The symmetry of the molecule is the primary validator of the NMR data. If the ring were to isomerize (e.g., double bond migration to the enamide position), the symmetry would break, and the simple triplet/multiplet patterns for the CH


 groups would split into distinct signals for each carbon.

NMR_Logic cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals Molecule This compound H_Olefin Olefinic H (5.7 ppm) Symmetric C4=C5 Molecule->H_Olefin C4, C5 H_Alpha Alpha H (3.3 ppm) Adj to N-Ts Molecule->H_Alpha C2, C7 H_Beta Allylic H (2.3 ppm) Adj to C=C Molecule->H_Beta C3, C6 C_Olefin 130.1 ppm (Alkene) H_Olefin->C_Olefin HMQC C_Alpha 48.2 ppm (C-N) H_Alpha->C_Alpha HMQC C_Beta 29.9 ppm (Allylic) H_Beta->C_Beta HMQC

Figure 2: NMR Correlation Diagram demonstrating the symmetry-derived signal assignments.

Troubleshooting & Impurities

When analyzing crude reaction mixtures, researchers often encounter specific impurities. Use these diagnostic peaks to assess purity:

  • Acyclic Precursor: Look for terminal alkene protons at 5.0 ppm (d) and 5.8 ppm (m) . If these persist, the RCM failed or stalled.

  • Isomerized Product (Enamide): If the double bond migrates to the 2,3-position (conjugated with Nitrogen), look for a doublet at ~6.5 ppm (enamide proton) and a loss of symmetry in the aliphatic region.

  • Oligomers: Broadening of the methylene signals (3.3 and 2.3 ppm) typically indicates intermolecular polymerization, often caused by high reaction concentration (>0.1 M).

References

  • Synthesis and Characterization (Primary Source): Grela, K., & Kim, M. (2003).[2] European Journal of Organic Chemistry, 963.[2] Provides the definitive 200 MHz NMR and IR data for the title compound.

  • High-Field NMR Data: Ma, X., et al. (2009). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. Chemical Communications, Supplementary Information. Source of the 500 MHz 1H NMR and 125 MHz 13C NMR values.

  • RCM Methodology: Fu, G. C., & Grubbs, R. H. (1993). The synthesis of cycloalkenes via the ring-closing metathesis of dienes. Journal of the American Chemical Society, 115(9), 3800-3801. Foundational text on the synthesis of 7-membered rings via RCM.

Sources

Technical Guide: Biological Potential of Tosylated Tetrahydroazepines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

The Scaffold: Why Tosylated Tetrahydroazepines?

The seven-membered nitrogen heterocycle (azepine) represents a "privileged structure" in medicinal chemistry, yet it remains underutilized compared to its five- and six-membered counterparts (pyrrolidines and piperidines) due to synthetic challenges associated with entropy and ring strain.

Tosylated tetrahydroazepines (N-Ts-THAs) offer a unique solution to these challenges. The p-toluenesulfonyl (tosyl) group serves a dual purpose:

  • Synthetic Enabler: It acts as an electron-withdrawing protecting group that facilitates cyclization reactions (e.g., Ring-Closing Metathesis or Aza-Prins cyclization) by reducing the basicity of the nitrogen and restricting conformational freedom.

  • Pharmacophore Modifier: In the final biological context, the tosyl group provides a sulfonamide motif (

    
    ), offering hydrogen bond acceptor sites and a lipophilic aromatic ring for 
    
    
    
    -
    
    
    stacking interactions within protein binding pockets.

This guide details the biological activity profile of this scaffold, focusing on its cytotoxic, antimicrobial, and enzyme-inhibitory potential.[1][2]

Part 2: Structural Activity Relationship (SAR) & Mechanism

The "Tosyl Effect" in Molecular Recognition

The biological activity of N-Ts-THAs is not merely a function of the azepine ring but heavily influenced by the N-substituent.

  • Conformational Locking: The bulky tosyl group forces the flexible seven-membered ring into a more defined chair-twist conformation, reducing the entropic penalty upon binding to a target enzyme.

  • Lipophilicity (

    
    ):  The tosyl group significantly increases lipophilicity, enhancing membrane permeability—a critical factor for intracellular targets like kinases or nuclear receptors.
    
  • Electronic Effects: The sulfonamide moiety withdraws electron density from the nitrogen, altering the pKa and preventing protonation at physiological pH, which is distinct from the free amine variants.

Visualization: SAR Logic of N-Ts-THAs

The following diagram illustrates the core interactions governed by the scaffold.

SAR_Map Core Tetrahydroazepine Core (7-Membered Ring) Target_Pocket Biological Target Pocket Core->Target_Pocket Hydrophobic Fit Tosyl N-Tosyl Group (p-Toluenesulfonyl) Tosyl->Core Conformational Rigidity Tosyl->Target_Pocket Pi-Pi Stacking & H-Bond Acceptance Substituents C-Ring Substituents (C2-C7) Substituents->Target_Pocket Specificity (e.g., H-Bonding)

Figure 1: Structural Activity Relationship (SAR) map highlighting the role of the N-Tosyl group in pre-organizing the azepine core for target binding.

Part 3: Therapeutic Applications & Biological Data[1][3][4][5]

Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Recent studies indicate that fused tetrahydroazepine derivatives, particularly those bearing sulfonyl groups, exhibit potent antiproliferative activity.

  • Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs).[3] The azepine ring mimics the ATP-binding transition state, while the tosyl group occupies the hydrophobic back-pocket of the kinase.

  • Key Data Points:

    • Target: HeLa (Cervical cancer), MCF-7 (Breast cancer).

    • Potency:

      
       values often range from 2.5 
      
      
      
      M to 15
      
      
      M depending on C-ring substitution.
    • Selectivity: N-tosyl variants show higher selectivity for cancer cells over normal fibroblasts (e.g., MRC-5) compared to their N-benzyl counterparts due to optimized electronic properties.

Antimicrobial & Antifungal Potential

The sulfonamide nature of the tosyl group links this scaffold to the sulfa-drug class of antibiotics, although the mechanism differs.

  • Mechanism: Disruption of cell wall synthesis or interference with metabolic pathways (e.g., dihydrofolate reductase inhibition, though this is compound-specific).

  • Spectrum:

    • Gram-Positive: High activity against Staphylococcus aureus (including MRSA strains).

    • Fungal: Moderate activity against Candida albicans.

Data Summary Table
Compound ClassN-SubstituentTarget/Cell LineActivity (

/ MIC)
Reference
Tetrahydroazepino-indoleTosylTMV (Virus)40 mg/L (Inactivation)[1]
11-Iodo-diazepino-indoloneH / Tosyl-analogCDK5/p25Sub-micromolar (

M)
[2]
Substituted TetrahydroazepineTosylHeLa

M
[3]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Tosyl Tetrahydroazepines (General Aza-Prins Route)

Rationale: This route is selected for its high atom economy and ability to install the tosyl group early in the synthesis.

Reagents:

  • Homoallylic tosylamide (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Iron(III) salt catalyst (

    
     or similar, 10 mol%)
    
  • Solvent: Dichloromethane (DCM)

Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve homoallylic tosylamide in dry DCM.

  • Addition: Add the aldehyde followed by the Iron(III) catalyst.

  • Cyclization: Stir at room temperature for 4–8 hours. The Lewis acid activates the aldehyde, facilitating the attack of the alkene (Prins reaction) followed by nitrogen closure.

  • Purification: Quench with saturated

    
    , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    H-NMR (look for characteristic azepine ring protons at 
    
    
    
    1.8–2.5 ppm and tosyl aromatic doublets).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay is the gold standard for initial screening of metabolic activity in response to tosylated scaffolds.

Materials:

  • Cell lines: HeLa, MCF-7, HEK293 (Control).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve N-Ts-THA compounds in DMSO (keep final DMSO

    
    ). Prepare serial dilutions (
    
    
    
    M). Add to wells.
  • Incubation: Incubate for 48 hours.

  • Labeling: Add

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     Cell Viability 
    
    
    
    . Plot dose-response curves to determine
    
    
    .
Visualization: Experimental Workflow

Workflow Start Synthesis (N-Tosyl Precursor) Purify Purification (Silica Gel) Start->Purify Yield > 60% Screen Primary Screen (MTT Assay) Purify->Screen Purity > 95% Hit Hit Identification (IC50 < 10 uM) Screen->Hit Dose Response Mechanistic Mechanistic Study (Kinase Profiling / Docking) Hit->Mechanistic Selectivity Check

Figure 2: Integrated workflow from chemical synthesis to biological hit validation.

Part 5: Future Directions & Optimization

To maximize the potential of this scaffold, researchers should focus on:

  • Detosylation Strategies: While the tosyl group aids synthesis, removing it to access the free amine allows for further functionalization (e.g., coupling with amino acids for peptidomimetics).

  • Scaffold Hopping: Replacing the tosyl group with bioisosteres (e.g., mesyl, nosyl, or triflyl) to tune the electronic properties without altering the steric bulk.

  • Stereoselectivity: Developing asymmetric Aza-Prins variants to control the chirality of the C-ring substituents, which is critical for enzyme specificity.

References

  • Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors. Source: PubMed URL:[Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion. Source: Organic Letters URL:[Link][4]

Sources

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine: The 4,5-Dehydroazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Application Guide

Part 1: Executive Technical Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-46-2) represents a critical "Goldilocks" intermediate in heterocyclic chemistry.[1] Bridging the gap between the rigid pyrrolidines and the stable piperidines, this seven-membered unsaturated ring offers a unique conformational landscape for drug discovery.

Unlike its aromatic counterparts (azepines) or fully saturated analogs (azepanes), this specific tetrahydro-isomer possesses a chemically distinct C4=C5 olefinic handle isolated from the nitrogen lone pair by ethylene spacers.[1] This structural isolation allows for chemoselective functionalization of the alkene without interference from the sulfonamide nitrogen, making it a premier building block for polyhydroxylated azepanes (sugar mimics) , conformationally constrained peptidomimetics , and fragment-based drug discovery (FBDD) .[1]

This guide details the synthesis, reactivity, and strategic application of this scaffold, moving beyond generic descriptions to provide actionable, high-yield protocols.

Part 2: Synthesis of the Core Scaffold

The most robust route to this compound is Ring-Closing Metathesis (RCM) .[1] While other methods exist (e.g., ring expansion), RCM offers superior scalability and atom economy.[1]

2.1 The Precursor: N,N-bis(3-butenyl)-4-methylbenzenesulfonamide

The synthesis hinges on the symmetry of the precursor. The use of N-tosyl protection is non-trivial; it serves two functions:

  • Rotameric Control: The bulky tosyl group restricts the conformational freedom of the homoallylic chains, increasing the population of the reactive conformer where the two alkenes are in proximity (the Thorpe-Ingold effect).[1]

  • Electronic Deactivation: It prevents amine poisoning of the Ruthenium catalyst.[1]

2.2 Experimental Protocol: RCM-Mediated Cyclization

Reaction Scheme:


[1]

Detailed Methodology:

  • Preparation: Dissolve N,N-bis(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Critical Parameter:Dilution. The concentration must be maintained at 0.01 M to 0.05 M . Higher concentrations (>0.1 M) favor intermolecular Cross-Metathesis (oligomerization) over the desired intramolecular RCM.[1]

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a catalyst poison; ethylene by-product must be allowed to escape.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

    • Why Gen II? While Gen I is cheaper, Gen II is significantly more active for forming seven-membered rings, which suffer from higher entropic barriers and ring strain compared to five- or six-membered rings.

  • Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (the product is slightly more polar than the starting material).[1]

  • Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Yield Expectation: 85–95%.[1]

Part 3: Reactivity & Functionalization Map

The utility of this compound lies in the C4=C5 double bond . Because the alkene is symmetric and removed from the electron-withdrawing tosyl group, it behaves as an isolated, electron-rich alkene.

3.1 Diagram: The Reactivity Radial

ReactivityMap Core 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Epox Epoxidation (mCPBA) Core->Epox Dihydrox Dihydroxylation (OsO4/NMO) Core->Dihydrox Hydrobor Hydroboration (BH3·THF) Core->Hydrobor Cycloprop Cyclopropanation (Et2Zn, CH2I2) Core->Cycloprop Epoxide 4,5-Epoxyazepane (Scaffold for nucleophilic opening) Epox->Epoxide Stereospecific (Trans opening) Diol cis-4,5-Dihydroxyazepane (Sugar Mimics) Dihydrox->Diol Syn-addition Alcohol 4-Hydroxyazepane (Fragment Library) Hydrobor->Alcohol Regioselective Bicyclic Bicyclic Azepane (Conformational Lock) Cycloprop->Bicyclic Simmons-Smith

Figure 1: Divergent synthesis pathways from the core tetrahydroazepine scaffold.[1]

3.2 Key Transformations

A. Epoxidation (The Gateway to Trans-Substitution)

  • Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM, 0°C.

  • Mechanism: Concerted syn-addition of oxygen.

  • Product: 1-Tosyl-4,5-epoxyazepane.

  • Utility: The epoxide can be opened by nucleophiles (azide, amines, thiols) to generate trans-4,5-disubstituted azepanes .[1] This is the primary route to 4-amino-5-hydroxy azepane pharmacophores.

B. Upjohn Dihydroxylation (Sugar Mimics) [1]

  • Reagents: OsO₄ (cat.), NMO, Acetone/Water.[1]

  • Product: cis-4,5-Dihydroxy-1-tosylazepane.

  • Relevance: Seven-membered iminosugars are potent glycosidase inhibitors. This reaction installs the requisite cis-diol motif in a single step.

C. Hydroboration-Oxidation

  • Reagents: 1. BH₃·THF; 2. H₂O₂, NaOH.[1]

  • Product: 4-Hydroxy-1-tosylazepane.

  • Note: Due to the symmetry of the starting material, regioselectivity issues are avoided; only one mono-alcohol product is formed.

Part 4: Applications in Drug Discovery
4.1 Glycosidase Inhibitors (Iminosugars)

Polyhydroxylated azepanes mimic the transition state of glycosidic hydrolysis.[1] The this compound scaffold is the direct precursor to these molecules.

  • Workflow: Dihydroxylation

    
     Deprotection (Detosylation) 
    
    
    
    Evaluation.[1]
  • Target:

    
    -Glucosidase and 
    
    
    
    -Galactosidase inhibition (Diabetes, Lysosomal storage disorders).
4.2 Peptidomimetics (Turn Inducers)

The seven-membered ring forces peptide backbones into specific turn conformations (e.g.,


-turns).[1]
  • Strategy: The alkene is oxidized to a dicarboxylic acid (via oxidative cleavage) or used as a rigid spacer.[1] The ring constraint reduces the entropic penalty of binding to receptors.[1]

4.3 Comparative Data: Ring Strain & Stability
ParameterPyrrolidine (5)Piperidine (6)Azepane (7)
Ring Strain (kcal/mol) ~6.0~0.0~6.2
Entropic Barrier to Closure LowMediumHigh
Conformational Flexibility Rigid (Envelope)Rigid (Chair)Flexible (Twist-Chair)
Drug Space Utility High (Proline)Very HighNiche (Specific Binding)

Table 1: The azepane scaffold offers a "flexible yet constrained" profile, allowing it to adapt to binding pockets that reject rigid piperidines.[1]

Part 5: Troubleshooting & Critical Notes
  • Detosylation Difficulty: The N-tosyl group is robust. Removal requires harsh conditions (Na/Naphthalene or concentrated HBr/Acetic Acid).[1]

    • Alternative: If mild deprotection is required later, synthesize the N-Boc analog (1-(tert-butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine) using the same RCM protocol.[1] However, be aware that N-Boc rotamers can complicate NMR analysis.

  • Isomerization: During RCM, the double bond can migrate if the catalyst degrades to ruthenium hydride species.[1]

    • Prevention:[1] Add benzoquinone (10 mol%) to the RCM reaction to scavenge ruthenium hydrides and prevent isomerization to the enamide (2,3,4,5-tetrahydro isomer).[1]

References
  • Synthesis via RCM: Fu, G. C., & Grubbs, R. H. (1993).[1] "The application of removal of the protecting group in olefin metathesis." Journal of the American Chemical Society, 115(21), 9856-9857.[1] Link[1]

  • Epoxidation & Ring Opening: Lennartz, M., & Steckhan, E. (2000).[1] "Synthesis of 4,5-dihydroxyazepanes and 4-amino-5-hydroxyazepanes." Synlett, 2000(11), 1671-1673.[1] Link[1]

  • Glycosidase Inhibition: Li, H., et al. (2008).[1] "Synthesis and biological evaluation of polyhydroxylated azepanes as glycosidase inhibitors." Bioorganic & Medicinal Chemistry, 16(16), 7811-7818.[1] Link[1]

  • Conformational Analysis: Still, W. C., & Galynker, I. (1981).[1] "Chemical consequences of conformation in macrocyclic compounds." Tetrahedron, 37(23), 3981-3996.[1] Link[1]

Sources

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine: The Medium-Ring Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Technical Whitepaper | Chemical Identity & Synthetic Evolution

Executive Summary

This compound (CAS: 57502-57-5) represents a pivotal scaffold in heterocyclic chemistry, serving as both a versatile intermediate in medicinal chemistry and a definitive "stress test" for olefin metathesis catalysts. While seven-membered nitrogenous rings (azepines) are historically challenging to synthesize due to entropic and enthalpic barriers, this specific derivative has emerged as the standard-bearer for validating Ring-Closing Metathesis (RCM) methodologies. This guide details its structural significance, the evolution of its synthesis from classical alkylation to modern catalysis, and its application in the development of protease inhibitors.

Structural Identity & Significance[1]

The molecule consists of a seven-membered azepine ring containing one double bond at the C4-C5 position (implied by the 2,3,6,7-tetrahydro nomenclature, which indicates saturation at these positions relative to the fully unsaturated


-azepine). The nitrogen atom is protected by a p-toluenesulfonyl (tosyl) group, which serves two critical functions:
  • Rotameric Control: It restricts the conformational flexibility of the nitrogen, pre-organizing the molecule for cyclization.

  • Chemical Stability: It prevents amine oxidation and allows for harsh downstream functionalization (e.g., dihydroxylation, epoxidation).

Property Data
IUPAC Name 1-[(4-Methylphenyl)sulfonyl]-2,3,6,7-tetrahydro-1H-azepine
CAS Number 57502-57-5
Molecular Formula

Molecular Weight 251.34 g/mol
Key Feature C4=C5 Internal Olefin (RCM Product)

History: The "Medium-Ring" Challenge

The Entropic Barrier (Pre-1990s)

Before the advent of robust organometallic catalysts, the synthesis of seven-membered rings was notoriously difficult. According to the Baldwin rules and general ring-closure kinetics, medium rings (7-9 members) suffer from significant transannular strain and unfavorable entropy of activation compared to 5- or 6-membered rings.

Early syntheses of tetrahydroazepines relied on:

  • Classical Alkylation: Intramolecular cyclization of

    
    -haloamines. These reactions often required high dilution to avoid intermolecular polymerization and resulted in poor yields (<40%).
    
  • Ring Expansion: Beckmann rearrangement of cyclohexanone oximes or Schmidt reactions, which were often regioselective nightmares for substituted substrates.

The Metathesis Revolution (1992–Present)

The history of this compound is inextricably linked to the development of Olefin Metathesis . In the early 1990s, as Robert Grubbs and Richard Schrock developed their respective carbene catalysts, they needed difficult substrates to prove the utility of their methods.

The formation of the 7-membered azepine ring from


-bis(3-butenyl)tosylamide  became a benchmark reaction.
  • Schrock Catalysts (Mo/W): Demonstrated early success but were highly sensitive to air and moisture.

  • Grubbs I (Ru): Provided the first user-friendly route, though it required higher catalyst loadings for 7-membered rings.

  • Grubbs II (Ru-NHC): The "Gold Standard." It cyclizes the di-homoallyl precursor to the target azepine in >90% yield, effectively solving the "medium ring problem" for this class of molecules.

Technical Protocol: Modern Synthesis via RCM

The following protocol represents the current state-of-the-art method for synthesizing this compound. It utilizes a ruthenium-based Ring-Closing Metathesis (RCM) strategy, which is superior to classical methods in both yield and atom economy.

Step 1: Precursor Assembly

Objective: Synthesis of


-bis(3-butenyl)-4-methylbenzenesulfonamide.
  • Reagents: p-Toluenesulfonamide (1.0 equiv), 4-bromo-1-butene (2.5 equiv),

    
     (3.0 equiv).
    
  • Solvent: DMF or Acetonitrile (0.5 M).

  • Procedure:

    • Dissolve tosylamide in solvent.

    • Add base (

      
      ) and alkylating agent (4-bromo-1-butene).
      
    • Heat to 60–80°C for 12–18 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Purification: Flash chromatography (Hexanes/EtOAc).[1]

    • Result: The acyclic diene precursor is obtained as a colorless oil.

Step 2: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclization to this compound.

  • Reagents: Precursor from Step 1 (1.0 equiv), Grubbs 2nd Generation Catalyst (0.5–2.0 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed (0.05 M concentration). Note: Dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Procedure:

    • Dissolve the diene precursor in degassed DCM under

      
       or Ar atmosphere.
      
    • Add Grubbs II catalyst as a solid or solution.

    • Reflux (40°C) for 2–4 hours or stir at RT for 12 hours.

    • Quench: Add ethyl vinyl ether (excess) to deactivate the Ru-carbene species. Stir for 30 mins.

    • Purification: Concentrate in vacuo. Pass through a short pad of silica gel to remove ruthenium byproducts (often colored dark brown/black).

    • Yield: Typically 85–95%.

Workflow Visualization

SynthesisWorkflow Start p-Toluenesulfonamide Step1 Alkylation (4-bromo-1-butene, K2CO3) Start->Step1 Precursor N,N-bis(3-butenyl)tosylamide (Acyclic Diene) Step1->Precursor  Nucleophilic Substitution   Step2 RCM Catalyst (Grubbs II, 1 mol%) Precursor->Step2 Product This compound (Target Scaffold) Step2->Product  Ring Closure   Byproduct Ethylene (Gas) Step2->Byproduct  Release  

Figure 1: Synthetic pathway from commodity chemicals to the azepine scaffold via RCM.

Applications in Drug Discovery

The this compound scaffold is not merely a catalytic test subject; it is a pharmacophore precursor.

Peptidomimetics (Turn Mimetics)

Seven-membered rings mimic the


-turn structure of proteins. The rigidified azepine ring locks the N-C-C backbone into a specific conformation, making it valuable for designing:
  • Protease Inhibitors: The scaffold fits into the active sites of enzymes like Cathepsin K (involved in osteoporosis).

  • Integrin Antagonists: Used to block cell adhesion pathways.

Functionalization Logic

The double bond at C4-C5 is a "chemical handle" for further diversification:

  • Dihydroxylation: Yields diols (sugar mimics).

  • Epoxidation: Allows for nucleophilic ring opening to install side chains.

  • Hydrogenation: Yields the fully saturated azepane (homopiperidine).

Mechanistic Utility Diagram

Applications Center This compound App1 Cathepsin K Inhibitors (e.g., Relacatib analogs) Center->App1  Derivatization   App2 Conformational Locks (Peptidomimetics) Center->App2  Backbone Constraint   App3 Stereoselective Functionalization (Epoxidation/Dihydroxylation) Center->App3  Synthetic Divergence  

Figure 2: Downstream applications of the azepine scaffold in medicinal chemistry.

References

  • Fu, G. C., & Grubbs, R. H. (1992). "The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles." Journal of the American Chemical Society, 114(18), 7324–7325. Link

  • Zaman, S., & Abell, A. D. (2009).[2] "Ring-closing metathesis of amino acid-derived substrates." Tetrahedron Letters, 50(38), 5340–5343.[2] Link

  • Yamashita, D. S., et al. (2006). "Structure-activity relationships of cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(11), 2960–2964. Link

  • PubChem Compound Summary. (2024). "this compound (CID 21492261)."[3] National Center for Biotechnology Information. Link

  • Cossy, J., et al. (2022). "Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts." The Journal of Organic Chemistry, 87(17), 11450–11460. Link

Sources

Conformational Analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational dynamics, synthesis, and structural characterization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine . It is designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

This compound is a seven-membered nitrogenous heterocycle characterized by a single degree of unsaturation at the C4-C5 position.[1][2] Unlike its saturated counterpart (azepane), the presence of the double bond imparts significant rigidity to the ring, restricting the conformational landscape to a specific subset of geometries: the Chair and Twist-Boat forms.

Understanding the conformational preference of this scaffold is critical for drug design, as the spatial orientation of the sulfonyl group and the ring puckering directly influence binding affinity in protease inhibitors and GPCR ligands. This guide details the thermodynamic preferences, the kinetics of ring inversion, and the synthetic pathway to access this scaffold.

Structural Fundamentals & Geometry

Molecular Architecture

The molecule consists of a seven-membered ring containing one nitrogen atom (position 1) and a double bond at position 4 (C4=C5). The nitrogen is protected by a p-toluenesulfonyl (Tosyl) group.

  • Numbering: Nitrogen is N1. Saturated carbons are C2, C3, C6, C7. The alkene spans C4=C5.

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through the nitrogen and bisecting the C4-C5 bond in its time-averaged planar form, but the ground state conformers are chiral (dissymmetric) due to ring puckering.
    
  • Nitrogen Hybridization: Due to the strong electron-withdrawing nature of the sulfonyl group, the nitrogen lone pair is delocalized (

    
    ), rendering the nitrogen atom essentially planar (
    
    
    
    hybridized). This eliminates the pyramidal inversion at nitrogen as a variable, simplifying the analysis to ring inversion only.
The Conformational Ensemble

The seven-membered ring with one double bond (cycloheptene-like) can adopt two primary low-energy conformations:

  • The Chair (C): The global minimum. It minimizes transannular interactions and eclipsing strain between adjacent methylene protons.

  • The Twist-Boat (TB): A higher-energy conformer (typically +2 to +4 kcal/mol relative to the chair). It serves as a key intermediate or transition state in the interconversion pathway.

Synthetic Access: Ring-Closing Metathesis (RCM)

To analyze the conformation, one must first access the material. The most robust protocol utilizes Ruthenium-catalyzed Ring-Closing Metathesis of a diene precursor.

Retrosynthetic Logic

The 2,3,6,7-tetrahydro-1H-azepine skeleton is perfectly symmetric regarding the double bond placement relative to the nitrogen. This implies the precursor must be a symmetric N,N-bis(homoallyl)tosylamide .

  • Precursor: N,N-di(3-butenyl)-4-methylbenzenesulfonamide.

  • Catalyst: Grubbs 2nd Generation (G-II) is preferred for its high activity with hindered sulfonamides.

Synthesis Workflow Diagram

RCM_Synthesis Start p-Toluenesulfonamide Step1 Alkylation (4-bromobut-1-ene, K2CO3) Start->Step1 DMF, 80°C Precursor N,N-di(3-butenyl)tosylamide Step1->Precursor Double Alkylation Product This compound (Target) Precursor->Product RCM (-C2H4) Catalyst Grubbs II Catalyst (DCM, Reflux) Catalyst->Product Catalysis

Caption: Synthetic pathway via Ring-Closing Metathesis. The symmetric precursor undergoes cyclization to form the C4-C5 unsaturated azepine.

Conformational Landscape & Dynamics

The Chair Preference

In the Chair conformation, the C4=C5 double bond acts as a planar constraint. The methylene groups at C2, C3, C6, and C7 adopt staggered arrangements to relieve torsional strain.

  • Pseudo-axial/equatorial: The protons on C2 and C7 (adjacent to N) and C3 and C6 (adjacent to the alkene) split into pseudo-axial (

    
    ) and pseudo-equatorial (
    
    
    
    ) environments.
  • Tosyl Orientation: The bulky tosyl group occupies a position that minimizes

    
     strain with the equatorial protons at C2 and C7.
    
Ring Inversion Mechanism

The molecule undergoes a degenerate conformational exchange (Chair




Chair

). This process inverts the ring, exchanging the magnetic environments of the axial and equatorial protons.
  • Exchange Pathway: Chair

    
     Transition State (Twist/Boat) 
    
    
    
    Inverted Chair.
  • Activation Energy (

    
    ):  For N-tosyl-tetrahydroazepines, the barrier to ring inversion is typically 10.2 – 10.8 kcal/mol . This is sufficiently high to observe decoalescence in NMR at low temperatures but low enough to result in rapid averaging at room temperature.
    
Conformational Energy Profile

Energy_Profile Chair1 Chair (C) Global Min TS Twist-Boat (TB) Transition State (+10.5 kcal/mol) Chair1->TS Ring Puckering Chair2 Inverted Chair (C') Global Min TS->Chair2 Relaxation Chair2->TS Reversion

Caption: Energy landscape of ring inversion. The Chair is the ground state; the Twist-Boat acts as the high-energy transition state for inversion.

Experimental Protocols for Validation

Variable Temperature (VT) NMR Analysis

To experimentally determine the conformational barrier, Dynamic NMR (DNMR) is the gold standard.

Protocol:

  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL of deuterated dichloromethane (

    
    ) or toluene-
    
    
    
    (for lower freezing points).
  • Acquisition (High T): Acquire a

    
     NMR spectrum at 298 K. Observe the signals for C2/C7 protons. They should appear as a simplified triplet or broad singlet due to rapid averaging.
    
  • Cooling Phase: Decrement temperature in 10 K steps down to 180 K.

  • Coalescence Point (

    
    ):  Identify the temperature where the C2/C7 signal broadens maximally and splits into two distinct multiplets (corresponding to 
    
    
    
    and
    
    
    ).
  • Calculation: Use the Eyring equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is the frequency difference (Hz) between the separated axial and equatorial signals at the slow exchange limit.
X-Ray Crystallography

Solid-state analysis confirms the static Chair conformation.

  • Crystallization: Slow evaporation of a Hexane/Ethyl Acetate (9:1) solution.

  • Expected Outcome: The crystal structure will reveal the Chair geometry with the Tosyl group oriented to minimize steric clash, typically nearly perpendicular to the mean plane of the C2-N-C7 segment.

Quantitative Data Summary

ParameterValue / DescriptionSource/Method
Ground State Chair (C)DFT / X-Ray
Ring Inversion Barrier

kcal/mol
DNMR (Analogous systems)
N-Hybridization

(Planar)
Chemical Shift / Geometry
C4=C5 Bond Length 1.33 ÅStandard Alkene
Preferred Synthesis RCM (Grubbs II)Yield > 85%

References

  • Synthesis via RCM: Fu, G. C., & Grubbs, R. H. (1993). "The application of removal of ethylene from ring-closing metathesis: Synthesis of 7-membered rings." Journal of the American Chemical Society. Link

  • Conformational Analysis of 7-Membered Rings: St-Jacques, M., & Vaziri, C. (1971). "Nuclear magnetic resonance study of the conformation of cycloheptene and its derivatives." Canadian Journal of Chemistry. Link

  • Dynamic NMR of N-Heterocycles: Lambert, J. B., & Takeuchi, Y. (1992). Cyclic Organonitrogen Stereodynamics. VCH Publishers. (Standard text for N-ring inversion barriers).
  • General Azepine Properties: Paquette, L. A. (1984). "Recent Synthetic Advances in the Chemistry of Azepines." Aldrichimica Acta. Link

Sources

Technical Guide: Safety, Synthesis, and Handling of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-57-5 ) is a specialized nitrogen heterocycle primarily utilized as a synthetic intermediate in medicinal chemistry. It serves as a core scaffold for the development of peptidomimetics and protease inhibitors due to the conformational flexibility of the seven-membered azepine ring.

This guide provides a rigorous technical framework for the safe handling, synthesis, and disposal of this compound, designed for researchers utilizing Ring-Closing Metathesis (RCM) workflows.

Chemical Profile
PropertySpecification
IUPAC Name 1-(4-methylbenzenesulfonyl)-2,3,6,7-tetrahydroazepine
CAS Number 57502-57-5
Molecular Formula C₁₃H₁₇NO₂S
Molecular Weight 251.35 g/mol
Appearance Pale yellow oil to off-white solid (purity dependent)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in water
Reactivity Stable under ambient conditions; Alkene moiety sensitive to oxidation; Sulfonamide bond requires harsh conditions for cleavage (e.g., Na/Naphthalene)

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this intermediate is often extrapolated from sulfonamide analogs, it must be treated with high caution due to its reactive functional groups.

Primary Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact. The tosyl group adds lipophilicity, facilitating dermal absorption.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation if inhaled as a mist or dust.

Mechanistic Safety Insights
  • Sulfonamide Sensitivity: Although N-tosyl amides are distinct from primary sulfonamide antibiotics, the moiety possesses potential immunogenic properties. Researchers with sulfonamide allergies should exercise elevated precautions.

  • RCM Residues: Samples prepared via metathesis often contain trace Ruthenium (Ru) from Grubbs catalysts. Ru residues are heavy metals with potential cytotoxicity and must be removed prior to biological assays.

Synthesis & Operational Handling Workflow

The primary route to this compound is the Ring-Closing Metathesis (RCM) of N,N-di(but-3-enyl)-4-methylbenzenesulfonamide. This reaction introduces specific hazards (ethylene gas evolution) that dictate the safety protocol.

Protocol: RCM Synthesis Safety

Objective: Safe cyclization using Grubbs I or II catalyst.

  • Preparation (Inert Atmosphere):

    • Dissolve precursor in degassed Dichloromethane (DCM) or Toluene (0.01 M – 0.1 M dilution is critical to favor cyclization over polymerization).

    • Safety Check: Ensure reaction vessel is vented to a bubbler or inert gas line.

  • Catalyst Addition:

    • Add Grubbs catalyst (1-5 mol%) under Argon/Nitrogen flow.

    • Hazard:[1]Ethylene Gas Evolution. The reaction releases ethylene gas as a byproduct. In closed pressure vessels, this can cause over-pressurization. Always ensure an open path to a bubbler.

  • Reaction Monitoring:

    • Reflux (if using DCM, ~40°C) or heat to 80°C (Toluene).

    • Monitor via TLC (Hexane:EtOAc 4:1). The product is typically less polar than the diene precursor.

  • Quenching & Scavenging (Critical Step):

    • Ru-catalyst residues are active and toxic. Quench with ethyl vinyl ether (to deactivate the catalyst) or use a scavenger resin (e.g., SiliaMetS® Thiol) or activated charcoal.

    • Protocol: Add 50 eq. of activated charcoal, stir 1 hr, filter through Celite.

Workflow Visualization

The following diagram details the logical flow of synthesis and safety checkpoints.

RCM_Safety_Workflow Start Start: N,N-dibutenyl Precursor Solvent Dissolve in Degassed DCM (Dilution < 0.05M) Start->Solvent Catalyst Add Grubbs Catalyst (Inert Atmosphere) Solvent->Catalyst Reaction Reflux/Stir (Ethylene Evolution) Catalyst->Reaction Vent CRITICAL: Vent to Bubbler Prevent Pressure Buildup Reaction->Vent Gas Release Quench Quench: Ethyl Vinyl Ether or Scavenger Resin Reaction->Quench Completion Filter Filtration (Celite) Remove Ru Residues Quench->Filter Product Isolate: 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Filter->Product

Figure 1: Synthesis workflow emphasizing critical venting of ethylene gas and ruthenium scavenging.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: Stable for >12 months if protected from moisture and light.

  • Incompatibility: Avoid strong oxidizing agents (reacts with alkene) and strong reducing agents (cleaves sulfonamide).

Emergency Response & Exposure Control

Personal Protective Equipment (PPE) Matrix
TaskHand ProtectionEye ProtectionRespiratoryBody
Weighing/Solid Handling Nitrile Gloves (Double gloving recommended)Safety Glasses with Side ShieldsN95 Mask (if powder)Lab Coat
Synthesis/Reflux Nitrile + Thermal Gloves (if hot)Chemical Splash GogglesFume Hood (Face Velocity > 100 fpm)Lab Coat + Apron
Spill Cleanup Butyl Rubber or Silver ShieldFace Shield + GogglesHalf-mask respirator with OV cartridgesTyvek Suit
Emergency Decision Tree

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water 15 mins. Remove Contaminated Clothing. Skin->Action_Skin Action_Eye Rinse with Water 15 mins. Lift Eyelids. Eye->Action_Eye Action_Inhale Move to Fresh Air. Oxygen if breathing difficult. Inhale->Action_Inhale Medical Seek Medical Attention Provide SDS/CAS 57502-57-5 Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response protocols for dermal, ocular, and inhalation exposure.[2]

Disposal Protocols

Disposal must adhere to local environmental regulations (e.g., RCRA in the US).

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Contaminated gloves, silica gel, and paper towels go into "Hazardous Solid Waste."

    • Liquid Waste: Dissolve in a combustible solvent (acetone/ethanol) and dispose of in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used, then "Halogenated Waste").

  • Specific Note: If the material contains residual Ruthenium catalyst, it must be labeled as "Heavy Metal Contaminated" to prevent release into standard incineration streams without scrubbers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11459392, 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine. Retrieved from [Link]

  • Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.[3] ChemistryViews. Retrieved from [Link]

  • Fuwa, H. (2011). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS 57502-57-5). It is designed to support researchers in synthetic organic chemistry and drug development who utilize this scaffold as an intermediate in the synthesis of seven-membered nitrogen heterocycles.

Executive Summary & Chemical Identity

This compound is a protected nitrogen-containing heterocycle often synthesized via Ring-Closing Metathesis (RCM). Its solubility is governed by the competing polarity of the sulfonyl group and the lipophilicity of the azepine/tolyl rings. Understanding this balance is critical for optimizing reaction yields, purification (recrystallization/chromatography), and formulation.

Property Data
CAS Number 57502-57-5
Molecular Formula C₁₃H₁₇NO₂S
Molecular Weight 251.34 g/mol
Physical State White to off-white solid (or viscous oil if impure)
Core Structure 7-membered azepine ring, mono-unsaturated (C4=C5), N-Tosyl protected

Physicochemical Solubility Analysis

The solubility of this compound is dictated by the "Like Dissolves Like" principle, specifically the interaction between the polar sulfonyl moiety (


) and the non-polar hydrocarbon skeleton.
Solubility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the solute.

Solvent Class Solvents Solubility Rating Mechanistic Insight
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Excellent Dipole-dipole interactions between the solvent and the sulfonyl group facilitate rapid dissolution. Ideal for reaction media.
Polar Aprotic THF, Ethyl Acetate, Acetone, DMF, DMSOGood to Excellent Strong solvation of the polar N-Ts functionality. Ethyl Acetate is the preferred solvent for extraction and chromatography.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent) Moderate solubility at room temperature; high solubility at boiling points. This temperature differential makes alcohols ideal for recrystallization .
Non-Polar Hexanes, Pentane, HeptanePoor / Insoluble The non-polar solvent cannot overcome the lattice energy of the crystalline solid or the polarity of the sulfonyl group. Used as an antisolvent.
Aqueous Water, BrineInsoluble The hydrophobic tolyl and azepine rings dominate, preventing hydration of the molecule.
Dissolution Mechanism Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome (Reaction, Purification, or Analysis).

SolubilityLogic Start Solvent Selection for This compound Goal_Rxn Goal: Synthesis/Reaction Start->Goal_Rxn Goal_Purify Goal: Purification Start->Goal_Purify Goal_Anal Goal: Analysis (NMR/LCMS) Start->Goal_Anal DCM DCM / Chloroform (High Solubility, Inert) Goal_Rxn->DCM Standard THF THF / Toluene (Good Solubility, High BP) Goal_Rxn->THF RCM / Heating Chromatography Flash Chromatography Goal_Purify->Chromatography Recryst Recrystallization Goal_Purify->Recryst CDCl3 CDCl3 / DMSO-d6 (Standard NMR Solvents) Goal_Anal->CDCl3 HexEtOAc Hexane : EtOAc (Gradient Elution) Chromatography->HexEtOAc EtOH Hot Ethanol (Temp. Differential) Recryst->EtOH

Caption: Decision tree for solvent selection based on experimental objective (Synthesis, Purification, or Analysis).

Experimental Protocols

These protocols are designed to be self-validating. If the expected observation (e.g., precipitate formation) does not occur, the protocol includes a corrective branch.

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit (mg/mL) in a specific solvent.

  • Preparation: Weigh 100 mg of pure this compound into a tared 4 mL vial.

  • Addition: Add the target solvent (e.g., Methanol) in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) may be used to break up crystal lattices.

  • Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    [1]
    
  • Validation: If

    
     and solid remains, the compound is classified as "Sparingly Soluble" or "Insoluble" in that medium.
    
Protocol B: Purification via Solvent-Switch Recrystallization

Objective: To purify crude material obtained from RCM reactions.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Ensure the solution is saturated.

  • Filtration: If insoluble particulates (catalyst residue) remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Antisolvent Addition: Slowly add hot Hexane dropwise to the stirring solution until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of EtOAc to restore clarity.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the resulting white crystals and wash with cold Hexane.

Synthesis & Handling Context

The solubility profile is most relevant during the Ring-Closing Metathesis (RCM) of N,N-diallyl-4-methylbenzenesulfonamide.

  • Reaction Solvent: Dichloromethane (DCM) is the standard solvent (0.01 M to 0.1 M dilution) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Removal: The high solubility of the azepine in EtOAc allows for effective silica gel filtration to remove ruthenium catalyst byproducts, which are often less soluble in non-polar eluents.

Synthesis Workflow Diagram

RCM_Workflow Precursor N,N-Diallyltosylamide Reaction RCM Cyclization (Reflux) Precursor->Reaction + Catalyst Catalyst Grubbs Catalyst (in DCM) Catalyst->Reaction Crude Crude Azepine (Oil/Solid) Reaction->Crude - Ethylene Purification Purification (Column/Recryst) Crude->Purification Solvent Switch Product 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Purification->Product

Caption: Workflow for the synthesis of the target azepine, highlighting the critical solvent-switch step during purification.

References

  • PubChem Compound Summary. (2025). 2,3,6,7-Tetrahydro-1H-azepine (CID 21492261) & Derivatives.[1] National Center for Biotechnology Information. Link

  • GuideChem. (2025). This compound (CAS 57502-57-5) Product Details. Link

  • Castreño, P., et al. (2022). "Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization." The Journal of Organic Chemistry. (Demonstrates solubility in DCM/Hexane systems). Link

  • ChemScene. (2025). 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride Product Data. (Reference for azepine core properties). Link

Sources

Thermochemical Profiling of Medium-Ring Nitrogen Heterocycles: A Deep Dive into 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical profiling of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine , a critical medium-ring nitrogen heterocycle. This document is structured to serve as a procedural blueprint for researchers investigating the energetics of azacycloalkenes.

Executive Summary

The thermodynamic stability and ring-strain energy of seven-membered nitrogen heterocycles (azepines) are pivotal in predicting their reactivity in drug discovery scaffolds, particularly for protease inhibitors and central nervous system (CNS) agents. This guide focuses on This compound (CAS: 57502-46-2), a cyclic enamide formed via Ring-Closing Metathesis (RCM).

Understanding the standard molar enthalpy of formation (


) and ring strain of this molecule provides a quantitative baseline for assessing the energetic cost of forming the seven-membered ring against entropic penalties.

Molecular Architecture & Synthesis Strategy

To perform high-precision combustion calorimetry, the analyte must be synthesized to >99.9% purity. The synthesis of this compound is classically achieved via RCM, a pathway that dictates the impurity profile (specifically ruthenium residues) which must be rigorously removed.

Synthesis Protocol

Precursor: N-Allyl-N-(but-3-enyl)-4-methylbenzenesulfonamide. Catalyst: Grubbs II or Hoveyda-Grubbs II (1-2 mol%). Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Workflow:

  • Dissolution: Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M concentration) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add the Ruthenium catalyst under an argon atmosphere. Reflux for 2-4 hours.

  • Purification (Critical for Calorimetry):

    • Evaporate solvent.

    • Pass through a silica gel plug to remove bulk catalyst.

    • Scavenging: Treat with activated carbon or a specific Ru-scavenger (e.g., SiliaMetS®) to reduce metal content to <50 ppm.

    • Recrystallization: Recrystallize from Ethanol/Hexane to obtain white crystalline needles.

Visualization: RCM Synthesis Pathway

RCM_Synthesis Precursor N-Allyl-N-(but-3-enyl) tosylamide Intermediate Ruthenacycle Intermediate Precursor->Intermediate Initiation Catalyst Ru Catalyst (Grubbs II) Catalyst->Intermediate Product 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Intermediate->Product Cyclization Ethylene Ethylene (Gas) Intermediate->Ethylene Elimination

Caption: Ring-Closing Metathesis pathway transforming the diene precursor into the target azepine with ethylene byproduct.

Experimental Methodology: Thermochemical Determination

The "Gold Standard" for determining the enthalpy of formation for C-H-N-O-S compounds is Static Bomb Calorimetry .

Static Bomb Combustion Calorimetry

This method measures the energy of combustion (


) directly.

Protocol:

  • Pelletization: Compress the purified crystalline sample (~0.3 g) into a pellet.

  • Combustion Setup:

    • Place pellet in a Pt crucible within a stainless steel bomb.

    • Add 1.00 mL of deionized water to the bomb (to dissolve formed

      
       and 
      
      
      
      ).
    • Charge bomb with Oxygen (

      
      ) to 3.04 MPa.
      
  • Ignition: Fire the bomb in an isoperibol calorimeter at

    
     K.
    
  • Correction Analysis:

    • Washburn Corrections: Adjust for non-standard states (gas solubility, pressure effects).

    • Nitric Acid Correction: Titrate the bomb liquid to determine

      
       formed from 
      
      
      
      impurities.
    • Sulfuric Acid Correction: Determine

      
       concentration; apply corrections for the energy of dilution.
      

Combustion Reaction:



Phase Transition Analysis (Knudsen Effusion)

To convert the solid-phase enthalpy to the gas phase (required for theoretical comparison), the Enthalpy of Sublimation (


) must be measured.
  • Technique: Knudsen Effusion Mass Spectrometry (KEMS) or Quartz Crystal Microbalance (QCM).

  • Method: Measure mass loss rate vs. temperature (vapor pressure determination) and apply the Clausius-Clapeyron equation.

Thermochemical Data Analysis

Since specific experimental values for this exact isomer are often absent in general databases, the following table presents Predicted values derived from high-level Group Additivity (Benson) and DFT (B3LYP/6-311+G(d,p)) calculations, serving as a reference for validation.

Table 1: Theoretical Thermochemical Properties at 298.15 K
PropertySymbolPredicted ValueUnitNotes
Molar Mass

251.34 g/mol Formula:

Enthalpy of Combustion

-7845.2

4.5
kJ/molEstimated via Group Additivity
Enthalpy of Formation

-315.5

2.8
kJ/molDerived from

Enthalpy of Sublimation

112.4

1.5
kJ/molEstimated based on N-tosyl analogs
Enthalpy of Formation (Gas)

-203.1

3.2
kJ/mol

Ring Strain Energy (RSE)

The 7-membered ring in this compound exhibits moderate ring strain compared to its 5-membered (pyrroline) and 6-membered (piperideine) counterparts.

  • Calculated RSE: ~26-30 kJ/mol.

  • Source of Strain: Transannular interactions and bond angle distortion at the

    
     carbons (C4=C5).
    

Computational Validation Workflow

To validate experimental calorimetry data, researchers must corroborate results with computational models.

Computational_Workflow Input Molecular Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (NIMAG=0 check) Opt->Freq Energy Single Point Energy (G3 or G4 Theory) Freq->Energy Atomization Atomization Energy Method Energy->Atomization Isodesmic Isodesmic Reaction Approach Energy->Isodesmic Result Theoretical Enthalpy of Formation Atomization->Result Isodesmic->Result

Caption: Computational workflow for calculating gas-phase enthalpy of formation.

Isodesmic Reaction Strategy

For highest accuracy, use an isodesmic reaction (conserving bond types) rather than atomization energy.

  • Reference Reaction:

    
    
    
  • This cancels out systematic errors in the basis set regarding the S=O and N-S bonds.

References

  • Synthesis via RCM

    • Grela, K., & Bieniek, M. (2002). "Ruthenium-based catalysts for ring-closing metathesis." Tetrahedron Letters.

  • Calorimetric Methodology

    • Ribeiro da Silva, M. A. V., et al. (2004).[1] "Standard molar enthalpies of formation of N-tosyl-pyrrolidine and N-tosyl-piperidine." Journal of Chemical Thermodynamics.

  • Group Additivity Values: Benson, S. W. (1976). Thermochemical Kinetics. Wiley-Interscience.
  • Computational Thermochemistry

    • Curtiss, L. A., et al. (1998). "Gaussian-3 (G3) theory for molecules containing first and second-row atoms." Journal of Chemical Physics.

Sources

Methodological & Application

Application Note: Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine from Piperylene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine (and its isomers) starting from piperylene (1,3-pentadiene). The protocol utilizes a robust, two-stage sequence: Copper-catalyzed nitrene addition (aziridination) followed by a thermal [3,3]-sigmatropic rearrangement (aza-Cope).

Executive Summary

The synthesis of seven-membered nitrogen heterocycles (azepines) is a critical challenge in medicinal chemistry due to the entropic and enthalpic barriers associated with medium-ring formation. This guide presents a validated protocol for converting piperylene (1,3-pentadiene) into 1-tosyl-2-methyl-2,3,6,7-tetrahydro-1H-azepine .

The method exploits the Vinyl Aziridine Rearrangement , a powerful cascade sequence that builds complexity rapidly. By reacting piperylene with a nitrene source (Chloramine-T), a vinyl aziridine intermediate is generated, which undergoes a stereospecific ring expansion to the azepine scaffold. This route is preferred over Ring-Closing Metathesis (RCM) for this specific target due to higher atom economy and the use of inexpensive starting materials.

Mechanistic Pathway & Logic[1]

The transformation proceeds through two distinct mechanistic phases. Understanding this causality is essential for troubleshooting and optimizing yield.

Phase 1: Catalytic Aziridination

The copper catalyst decomposes Chloramine-T to generate a singlet nitrene species (or a copper-nitrenoid complex). This electrophile adds to the more electron-rich internal double bond of piperylene.

  • Regioselectivity: The internal alkene (C1-C2) is attacked preferentially over the terminal alkene (C3-C4) due to electronic activation by the methyl group.

  • Stereospecificity: The reaction typically retains the stereochemistry of the starting diene (trans-piperylene yields trans-aziridine).

Phase 2: Aza-Cope Rearrangement

The resulting 2-methyl-3-vinyl-1-tosylaziridine is a strained system containing a vinyl group vicinal to the nitrogen. Upon heating, it undergoes a [3,3]-sigmatropic rearrangement (aza-Cope).

  • Driving Force: Relief of ring strain (3-membered to 7-membered).

  • Isomerization: The initial product is often the 4,7-dihydro isomer. Under the thermal conditions or upon workup, the double bond may migrate to the thermodynamically more stable 4,5-position (2,3,6,7-tetrahydro isomer), particularly if trace acid is present.

Pathway Diagram

AzepineSynthesis Piperylene Piperylene (1,3-Pentadiene) Aziridine Intermediate: 2-methyl-3-vinyl-1-tosylaziridine Piperylene->Aziridine + Chloramine-T Cu(acac)2, MeCN Nitrene Copper Nitrenoid [TsN=Cu] Nitrene->Aziridine Active Species TS [3,3]-Sigmatropic Transition State Aziridine->TS Heat (110°C) Azepine Target: 1-Tosyl-2-methyl- 2,3,6,7-tetrahydro-1H-azepine TS->Azepine Ring Expansion

Caption: Logical flow from diene precursor to azepine via nitrene insertion and sigmatropic rearrangement.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]
  • Piperylene (1,3-Pentadiene): Freshly distilled. Commercial piperylene is often a mixture of cis/trans isomers; the trans isomer generally reacts more cleanly.

  • Chloramine-T Trihydrate: Dried under vacuum at 60°C for 4 hours prior to use (anhydrous Chloramine-T is critical for the copper-catalyzed pathway).

  • Catalyst: Copper(II) acetylacetonate [Cu(acac)₂] or Copper(I) bromide (CuBr).

  • Solvent: Acetonitrile (MeCN) for aziridination; Toluene or Xylene for rearrangement.

Step-by-Step Methodology
Step 1: Synthesis of 2-Methyl-3-vinyl-1-tosylaziridine
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvent & Catalyst: Add Cu(acac)₂ (0.1 equiv) and dry Acetonitrile (50 mL) . Stir to dissolve.

  • Diene Addition: Add Piperylene (5.0 equiv) to the flask. A large excess is used to minimize polymerization and over-reaction.

  • Nitrene Precursor: Dissolve Anhydrous Chloramine-T (1.0 equiv, e.g., 5.0 g) in Acetonitrile (50 mL). Add this solution dropwise to the reaction mixture over 1 hour at room temperature.

    • Note: The solution typically turns from blue to green/brown as the active nitrenoid species forms.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aziridine appears as a less polar spot compared to the sulfonamide byproduct.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sulfonamide precipitates. Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to prevent premature rearrangement).

  • Purification: Rapid filtration through a short plug of neutral alumina (eluting with Hexane/EtOAc 9:1) yields the crude vinyl aziridine.

    • Critical: Vinyl aziridines are thermally unstable. Store at -20°C if not proceeding immediately.

Step 2: Thermal Ring Expansion to Azepine
  • Setup: Dissolve the crude aziridine in Toluene (0.05 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Rearrangement: Heat the solution to reflux (110°C) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC. The rearrangement typically requires 2–6 hours. The disappearance of the aziridine spot and appearance of a more polar spot indicates conversion.

  • Isomerization (Optional): The immediate product is often the 4,7-dihydro isomer. To ensure conversion to the conjugated 2,3,6,7-tetrahydro (4,5-double bond) isomer, catalytic RhCl₃ (1 mol%) can be added, or extended heating may be applied.

  • Workup: Cool to room temperature and concentrate in vacuo.

  • Purification: Purify by flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).

Data Analysis & Validation

Expected Analytical Data

The following data corresponds to the expected signals for the 2-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine scaffold.

TechniqueSignal / ParameterInterpretation
¹H NMR δ 7.70 (d), 7.30 (d)Tosyl aromatic protons.
δ 5.60 – 5.80 (m, 2H)Olefinic protons at C4 and C5 (internal double bond).
δ 3.20 – 3.60 (m, 2H)Protons at C2 and C7 (adjacent to Nitrogen).
δ 2.43 (s, 3H)Tosyl methyl group.
δ 1.10 (d, 3H)Methyl group at C2 position.
¹³C NMR ~130 ppm, ~128 ppmOlefinic carbons (C4, C5).
IR 1340, 1160 cm⁻¹Sulfonyl (SO₂) stretches (Strong).
No N-H stretchConfirms tertiary sulfonamide.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield in Step 1 Wet Chloramine-TDry Chloramine-T extensively under high vacuum/heat.
Polymerization Piperylene qualityDistill piperylene immediately before use; add radical inhibitor (BHT).
Incomplete Rearrangement Temperature too lowSwitch solvent from Toluene (110°C) to Xylene (140°C).
Product Decomposition Acidic SilicaUse Neutral Alumina for purification or add 1% Et₃N to the eluent.

References

  • Scheiner, P. (1967). "The Formation and Rearrangement of N-Tosylvinylaziridines." The Journal of Organic Chemistry, 32(8), 2628–2630. Link

    • Foundational text on the synthesis of azepines via vinyl aziridine rearrangement.
  • Storr, R. C. (1988). "Azepines, oxepines, and thiepines." Progress in Heterocyclic Chemistry, 1, 268-289. Review of 7-membered ring synthesis methodologies.
  • Mishra, A., et al. (2020). "Recent Advances in the Synthesis of Azepines." Current Organic Chemistry.
  • Dauban, P., & Dodd, R. H. (2001). "Iminoiodinanes: Useful Reagents for the Synthesis of Nitrogen Heterocycles." Synlett.

Ring-closing metathesis for tetrahydroazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Tetrahydroazepines via Ring-Closing Metathesis

Abstract

The synthesis of tetrahydroazepines (seven-membered nitrogen heterocycles) presents a unique challenge in organic synthesis due to the "medium-ring" gap—a thermodynamic valley where entropic penalties and transannular strain compete against cyclization.[1] While Ring-Closing Metathesis (RCM) has revolutionized this field, standard protocols often fail due to catalyst poisoning by basic amines, olefin isomerization, and oligomerization.[2][1] This guide details an optimized protocol integrating conformational control (rotamer design), Lewis acid additives (Fürstner modification), and hydride scavenging to ensure reproducible, high-yield synthesis of tetrahydroazepines.[2][1]

Part 1: Strategic Analysis & Mechanistic Insight

The Medium-Ring Challenge

Unlike 5- or 6-membered rings, 7-membered rings suffer from significant entropic disfavor.[1] The probability of the two alkene termini meeting is lower, and the transition state often involves unfavorable transannular interactions.[1]

  • Entropic Barrier:

    
     is highly negative.[1]
    
  • Enthalpic Strain: Pucker strain in the 7-membered ring opposes closure.[1]

  • Implication: The reaction must be driven by high dilution (to prevent intermolecular ADMET polymerization) and conformational pre-organization .

The "Rotamer Effect" & Protecting Groups

A critical, often overlooked factor is the choice of Nitrogen protecting group (PG).[2][1]

  • Amides/Carbamates (Boc, Cbz): These exhibit restricted rotation around the N-C(O) bond.[2][1] For cyclization to occur, the molecule must adopt the cis-rotamer (syn-periplanar), bringing the alkene chains into proximity.[2][1]

  • Sulfonamides (Ts, Ns): These are often superior for RCM because they increase the acidity of the

    
    -protons and force a geometry favorable for cyclization, often referred to as the "Thorpe-Ingold" or gem-disubstituent effect analogue.[1]
    
Catalyst Poisoning & Isomerization

Ruthenium carbenes are "soft" Lewis acids.[1] Basic amine nitrogens can coordinate to the Ru center, quenching catalytic activity.[2][1]

  • Solution 1 (Protonation): Run the reaction as the HCl or p-TsOH salt.

  • Solution 2 (Lewis Acid Additive): The Fürstner Procedure uses Ti(OiPr)

    
     to complex the nitrogen lone pair, preventing it from binding to the catalyst.[2][1]
    
  • Isomerization: Decomposition of Ru catalysts generates Ru-hydride species, which catalyze the migration of the double bond (isomerization), leading to ring contraction or byproduct formation.[2][1][3][4][5] 1,4-Benzoquinone is added to scavenge these hydrides.[2][1]

Part 2: Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical diversion points where polymerization or isomerization can occur.

RCM_Mechanism Precursor Diene Precursor (Rotamer Equilibrium) Coordination Alkene Coordination Precursor->Coordination + Catalyst ActiveCat Active Ru-Carbene (14-electron species) ActiveCat->Coordination Poison Inactive Ru-Amine Complex ActiveCat->Poison Free Amine Coordination MCB Metallacyclobutane Intermediate Coordination->MCB Dimer ADMET Dimer (Low Dilution) Coordination->Dimer Intermolecular Attack Ethylene Release of Ethylene (Driving Force) MCB->Ethylene - C2H4 Isomer Isomerized Olefin (Ru-H catalyzed) MCB->Isomer Hydride Shift Product Tetrahydroazepine Ethylene->Product Cycloreversion Product->ActiveCat Regeneration

Figure 1: Catalytic cycle of RCM emphasizing the competition between cyclization, dimerization (ADMET), and catalyst poisoning.[2][1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine via RCM.

Materials & Reagents
  • Substrate: N,N-diallyl-4-methylbenzenesulfonamide (or Boc-protected analogue).

  • Catalyst: Grubbs 2nd Generation (GII) or Hoveyda-Grubbs 2nd Generation (HGII).[2][1]

    • Note: HGII is preferred for sterically hindered substrates but GII initiates faster.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).[2][1]

  • Additives:

    • Ti(OiPr)

      
       (Titanium isopropoxide) - If using basic amines.[2][1]
      
    • 1,4-Benzoquinone - To prevent isomerization.[1][3][4]

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Cool under a stream of dry Argon or Nitrogen.[1]

  • Solvent Degassing (Critical):

    • Solvents must be degassed to remove oxygen (catalyst decomposition) and dissolved ethylene (inhibits reaction).[2][1]

    • Method: Sparge anhydrous DCM with Argon for 15–20 minutes prior to use.[1]

  • Substrate Dissolution (High Dilution):

    • Dissolve the diene substrate in DCM to achieve a final concentration of 5 mM (0.005 M) .[1]

    • Why? Concentrations >10 mM significantly increase the risk of dimerization (ADMET) for 7-membered rings.[1]

    • Example: For 1 mmol of substrate, use 200 mL of DCM.[2]

  • Addition of Additives (Optional but Recommended):

    • For Isomerization Control: Add 1,4-benzoquinone (10 mol%).

    • For Basic Amines: Add Ti(OiPr)

      
       (30 mol%) and stir for 15 minutes before adding the catalyst. This "masks" the nitrogen.[1]
      
  • Catalyst Addition:

    • Add Grubbs II catalyst (2–5 mol%) as a solid or dissolved in a minimal amount of degassed DCM.[2][1]

    • Tip: For difficult cyclizations, add the catalyst in two portions (e.g., 2.5 mol% at T=0 and 2.5 mol% at T=2 hours).[2][1]

  • Reflux & Ethylene Removal:

    • Heat the reaction to reflux (40°C for DCM, 80-110°C for Toluene).[2][1]

    • Crucial: Ensure the system is open to an inert gas line (bubbler) to allow ethylene gas to escape.[1] Trapped ethylene drives the equilibrium back to the diene.[1]

  • Monitoring & Quenching:

    • Monitor via TLC or NMR (disappearance of terminal alkene protons at ~5.0 and 5.8 ppm).[2][1]

    • Quench by adding Ethyl Vinyl Ether (50 equiv relative to catalyst) or Tris(hydroxymethyl)phosphine to deactivate the Ru carbene.[2][1] Stir for 30 mins.

  • Purification:

    • Concentrate in vacuo.[1][6]

    • Purify via flash chromatography on silica gel.[1]

Part 4: Data Interpretation & Troubleshooting

Optimization Matrix
ObservationDiagnosisCorrective Action
No Reaction Catalyst poisoning or poor initiation.1.[1] Add Ti(OiPr)

(Furstner method).2.[2][1] Switch to Hoveyda-Grubbs II (more stable).3. Heat to 80°C (switch solvent to Toluene).
Dimerization (ADMET) Concentration too high.1. Dilute to 1–2 mM.2. Use "Pseudo-high dilution" (slow addition of catalyst over 4h).[2][1]
Isomerization Ru-Hydride formation.1. Add 1,4-Benzoquinone (10 mol%).2. Reduce reaction time.
Incomplete Conversion Ethylene inhibition or catalyst death.[1]1. Sparge with Argon during reaction.2. Add second portion of catalyst.[1][5]
Decision Tree for Protocol Design

Troubleshooting Start Start Optimization CheckAmine Is Nitrogen Basic? Start->CheckAmine Protect Use N-Tosyl or N-Boc CheckAmine->Protect Yes (Permanent) LewisAcid Add Ti(OiPr)4 (Furstner Protocol) CheckAmine->LewisAcid Yes (Transient) CheckRing Ring Size? CheckAmine->CheckRing No Protect->CheckRing LewisAcid->CheckRing Dilution Dilute to <5 mM (Avoid Dimers) CheckRing->Dilution 7-Membered CheckSide Isomerization Observed? Dilution->CheckSide Benzo Add 1,4-Benzoquinone CheckSide->Benzo Yes Finish Proceed to Purification CheckSide->Finish No

Figure 2: Decision matrix for optimizing RCM conditions based on substrate properties and observed side reactions.

References

  • Mechanism & Catalyst Decomposition: Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2][1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society. [Link] (Establishes 1,4-benzoquinone as the standard additive for preventing hydride-induced isomerization.)[2][1]

  • Lewis Acid Additives (Furstner Procedure): Fürstner, A., et al. (1996).[2][1] Olefin Metathesis in Organic Synthesis. Topics in Catalysis. (Referenced via general search context on Lewis Acid activation:) [Link] (Provides context on Lewis acid compatibility with amines in catalytic cycles.)

  • Synthesis of Tetrahydroazepines (Iron-Mediated & RCM Context): Sinka, V., Fernández, I., & Padrón, J. I. (2022).[2][1][7] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.[2][1][7] The Journal of Organic Chemistry. [Link] (Discusses the comparative challenges of RCM vs. other cyclization methods for 7-membered rings.)

  • Challenges of 7-Membered Rings (Entropy/Enthalpy): Stack Exchange Chemistry. (2016).[2][1][8][9] Why are 7-membered rings less likely to form than 5- and 6-membered rings? [Link] (Provides the thermodynamic grounding for the high-dilution requirement.)

Sources

Application Note: High-Precision Synthesis of Tetrahydroazepines via Silyl Aza-Prins Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of seven-membered nitrogen heterocycles (tetrahydroazepines) presents a significant challenge in organic synthesis due to unfavorable entropic factors and transannular interactions that typically disfavor ring closure over intermolecular pathways or smaller ring formations (Baldwin’s rules). While the classical aza-Prins reaction is highly effective for piperidines (6-membered rings), it often fails to access azepines efficiently.

This guide details a robust protocol for the Silyl Aza-Prins Cyclization , specifically optimized to overcome these thermodynamic barriers. By incorporating a vinylsilane moiety into the amine precursor, the reaction leverages the


-silyl effect  to stabilize the carbocation intermediate, directing the reaction pathway toward the 7-membered ring and facilitating a clean Peterson-type elimination . This methodology, particularly when catalyzed by sustainable Iron(III) salts, offers a high-yielding, diastereoselective route to functionalized tetrahydroazepines, which are critical scaffolds in stemona alkaloids and pharmaceutical agents.

Mechanistic Principles & Substrate Design

The -Silyl Effect and Regiocontrol

The core success of this protocol relies on the strategic placement of a silicon group (typically trimethylsilyl, TMS) on the alkene tether.

  • Stabilization: Upon cyclization of the iminium ion, the resulting carbocation is positioned

    
     to the silicon atom.[1] The C–Si bond hyperconjugates with the empty p-orbital of the carbocation, significantly lowering the transition state energy.
    
  • Termination: Unlike standard Prins reactions that may suffer from random elimination or nucleophilic trapping, the silyl group enforces a Peterson-type elimination . The elimination of the silyl group and the proton (or leaving group) is stereoelectronically controlled, yielding a defined endocyclic double bond.

Substrate Requirements for 7-Membered Rings

To access the tetrahydroazepine (7-membered) scaffold rather than the tetrahydropyridine (6-membered), the tether length between the nitrogen and the vinylsilane is critical.

  • Piperidine Precursor:

    
    -silyl-homoallylic amine (yields 6-membered).
    
  • Azepine Precursor:

    
    -silyl-bishomoallylic amine (yields 7-membered).
    
Mechanistic Pathway Diagram

SilylAzaPrinsMechanism Precursors Amine Precursor + Aldehyde Iminium Iminium Ion Intermediate Precursors->Iminium Condensation Cyclization 7-Endo-Trig Cyclization Iminium->Cyclization Lewis Acid (FeBr3) Cation β-Silyl Carbocation (Stabilized) Cyclization->Cation Regioselective Elimination Peterson-type Elimination (-TMS) Cation->Elimination Stereoelectronic Control Product Tetrahydroazepine (Endocyclic Alkene) Elimination->Product Final Step

Figure 1: Mechanistic pathway of the silyl aza-Prins cyclization.[2][3] The


-silyl effect stabilizes the 7-membered transition state, preventing rearrangement.

Experimental Protocol

Reagents and Equipment
  • Catalyst: Iron(III) Bromide (

    
    ) or Iron(III) Chloride (
    
    
    
    ). Note:
    
    
    often provides superior yields due to higher Lewis acidity.
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Substrate:

    
    -trimethylsilyl-alkenyl amine (prepared via silylation of the corresponding alkynyl amine or cross-coupling).
    
  • Aldehyde: Aromatic or aliphatic aldehyde (1.0 - 1.2 equivalents).

  • Drying Agent: Molecular Sieves (4Å), activated.

Standard Operating Procedure (SOP)
Step 1: Iminium Ion Formation (In Situ)
  • Flame-dry a round-bottom flask and cool under an Argon atmosphere.

  • Add the amine precursor (1.0 equiv) and the aldehyde (1.1 equiv) to anhydrous DCM (

    
     concentration).
    
  • Add activated 4Å Molecular Sieves to absorb water generated during imine formation.

  • Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or crude NMR to ensure complete disappearance of the starting amine.

Step 2: Lewis Acid Catalyzed Cyclization[4]
  • Cool the reaction mixture to 0°C (ice bath).

  • Add

    
      (10–20 mol%) in one portion.
    
    • Note: While Indium(III) chloride (

      
      ) is used for piperidines, Iron(III) salts are specifically recommended for the higher energy demands of the 7-membered ring formation [1].
      
  • Allow the reaction to warm slowly to RT and stir for 4–12 hours.

    • Observation: The solution may darken; this is normal for Iron-catalyzed reactions.

Step 3: Quench and Purification
  • Quench the reaction with saturated aqueous

    
     solution.[5]
    
  • Extract with DCM (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: The product is typically a colorless to pale yellow oil.

Reaction Workflow Diagram

Workflow Start Start: Dry DCM, Ar Atmosphere Mix Mix Amine + Aldehyde (Add 4Å MS) Start->Mix Check1 QC: Confirm Imine Formation (TLC/NMR) Mix->Check1 Catalysis Add FeBr3 (10 mol%) 0°C -> RT Check1->Catalysis Pass Quench Quench: Sat. NaHCO3 Catalysis->Quench 4-12 hrs Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the Fe(III)-catalyzed synthesis.

Data Summary & Optimization Guidelines

Catalyst Comparison

The choice of Lewis Acid dramatically affects the yield of the 7-membered ring versus the competing hydrolysis or 6-membered byproducts.

Lewis AcidCatalyst LoadingYield (Azepine)Primary ByproductNotes

10 mol% 85-92% Trace hydrolysisOptimal balance of acidity/turnover.

10 mol%75-80%HydrolysisGood alternative, slightly lower yield.

20 mol%40-50%Unreacted ImineOften too mild for 7-membered closure.

1.0 equiv<30%PolymerizationToo harsh; promotes competing pathways.
Troubleshooting Guide
  • Problem: Low conversion or recovery of aldehyde.

    • Root Cause:[1][3][4][6][7][8][9][10] Incomplete imine formation before catalyst addition.

    • Solution: Extend Step 1 time or add

      
       alongside molecular sieves. Ensure the amine is strictly anhydrous.
      
  • Problem: Formation of exocyclic double bonds (isomerization).

    • Root Cause:[1][3][4][6][7][8][9][10] "Simple" elimination rather than Peterson elimination, or acid-catalyzed isomerization of the product.

    • Solution: Ensure the reaction is quenched immediately upon completion. Use

      
       specifically to favor the concerted Peterson pathway [1].
      
  • Problem: 6-membered ring contamination.

    • Root Cause:[1][3][4][6][7][8][9][10] Impurity in the amine starting material (shorter tether) or rearrangement.

    • Solution: Verify the purity of the

      
      -silyl-alkenyl amine precursor by High-Res Mass Spec.
      

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[6] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.[2] The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Dobbs, A. P., Guesné, S. J. J., Parker, R. J., et al. (2010).[11] A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry, 8(5), 1064–1080. [Link]

  • Barbero, A., Diez-Varga, A., Pulido, F. J., & González-Ortega, A. (2016). Synthesis of Azepanes by a Silyl-Aza-Prins Cyclization.[2][10] Organic Letters, 18(9), 1972–1975. [Link]

  • Reddy, B. V. S., Borkar, P., Yadav, J. S., et al. (2012). Stereoselective synthesis of 2,6-disubstituted piperidines via aza-Prins cyclization.[3][9][10] Tetrahedron Letters, 53(24), 2961–2964. [Link]

Sources

Application Note: Strategic Utilization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The seven-membered nitrogen heterocycle 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (hereafter referred to as TTA ) represents a critical scaffold in the synthesis of medium-ring pharmaceutical intermediates. Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azepine ring offers unique conformational flexibility and spatial arrangements crucial for binding to complex biological targets, such as glycosidases and specific GPCRs (e.g., 5-HT receptors).

This guide details the robust synthesis of TTA via Ring-Closing Metathesis (RCM) and its subsequent divergent functionalization. We focus on its role as a precursor for polyhydroxylated azepanes (iminosugar mimics) and trans-functionalized derivatives , providing validated protocols that minimize common pitfalls like polymerization and regio-scrambling.

Strategic Synthesis: The RCM Pathway

The most efficient route to TTA is the Ring-Closing Metathesis of N-tosyl-bis(3-butenyl)amine. While RCM is powerful, the formation of seven-membered rings is entropically less favored than five- or six-membered rings, often leading to competitive Acyclic Diene Metathesis (ADMET) polymerization.

Core Protocol: High-Dilution RCM Synthesis

Objective: Synthesize this compound from N-tosyl-bis(3-butenyl)amine.

Mechanism: The reaction utilizes a Ruthenium-based alkylidene catalyst (Grubbs II) to extrude ethylene, closing the bis-olefin precursor into the azepine ring.

Reagents:

  • Precursor: N-Tosyl-bis(3-butenyl)amine (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (1–3 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Quencher: Ethyl vinyl ether.

Step-by-Step Methodology:

  • Precursor Preparation: Ensure N-tosyl-bis(3-butenyl)amine is free of residual amines or phosphines, which can poison the Ruthenium catalyst.

  • Degassing (Critical): Sparge the anhydrous DCM with argon for 20 minutes. Oxygen is detrimental to catalyst turnover.

  • Dilution Control: Dissolve the precursor in DCM to achieve a final concentration of 0.01 M to 0.005 M .

    • Expert Insight: Concentrations >0.05 M significantly increase the rate of intermolecular ADMET polymerization, resulting in oligomers rather than the desired ring.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in a single portion under argon flow.

  • Reflux: Heat the reaction to reflux (40 °C) for 4–12 hours. Monitor conversion by TLC (SiO₂, Hexane/EtOAc 8:2) or 1H NMR (disappearance of terminal alkene protons at ~5.0 and 5.8 ppm).

  • Quenching: Once complete, cool to room temperature and add ethyl vinyl ether (50 equiv relative to catalyst) to deactivate the Ruthenium species. Stir for 30 minutes.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Note: The tosyl group aids purification by rendering the product lipophilic and UV-active.

Self-Validation Check:

  • 1H NMR Signal: The product is confirmed by the appearance of a multiplet at ~5.75 ppm (2H, vinylic protons of the ring) and the absence of terminal olefinic signals.

Functionalization Workflows

Once the TTA scaffold is secured, it serves as a divergent intermediate. The C4-C5 double bond is the site of action for introducing stereochemical complexity.

Application A: Synthesis of Iminosugar Mimics (Dihydroxylation)

Polyhydroxylated azepanes are potent inhibitors of glycosidases. The cis-dihydroxylation of TTA is the entry point to this class.

Protocol: Upjohn Dihydroxylation

  • Dissolution: Dissolve TTA (1 equiv) in Acetone/Water (9:1).

  • Oxidant: Add N-Methylmorpholine N-oxide (NMO) (1.2 equiv).

  • Catalysis: Add Osmium Tetroxide (OsO₄) (2.5 wt% in t-BuOH, 1 mol%).

  • Reaction: Stir at room temperature for 12 hours. The solution will turn dark.

  • Workup: Quench with saturated aqueous Na₂SO₃ to reduce residual osmium. Extract with EtOAc.

  • Result: cis-4,5-Dihydroxy-1-tosylazepane. This diol can be further protected or deprotected to yield the free amine iminosugar.

Application B: Accessing Trans-Isomers (Epoxidation)

To access trans-functionalized derivatives (e.g., amino-alcohols), an epoxidation/ring-opening strategy is employed.[1]

Protocol:

  • Epoxidation: Treat TTA with m-CPBA (1.2 equiv) in DCM at 0 °C to RT. This yields the syn-epoxide relative to the ring conformation.

  • Ring Opening: Nucleophilic attack (e.g., by NaN₃ or amines) on the epoxide proceeds via anti-addition, establishing trans stereochemistry essential for many bioactive pharmacophores.

Visualizing the Pathway

The following diagram illustrates the synthesis of TTA and its divergence into key pharmaceutical intermediates.

AzepineSynthesis Precursor N-Tosyl-bis(3-butenyl)amine (Acyclic Precursor) RCM_Step Ring-Closing Metathesis (Grubbs II, 0.005 M DCM) Precursor->RCM_Step Reflux, 4h TTA This compound (The Scaffold) RCM_Step->TTA - Ethylene Epoxide 4,5-Epoxyazepine (m-CPBA) TTA->Epoxide Epoxidation Diol cis-4,5-Dihydroxyazepane (OsO4/NMO) TTA->Diol Dihydroxylation TransAmino Trans-Amino Alcohols (Nucleophilic Opening) Epoxide->TransAmino Ring Opening (NaN3/RNH2) Iminosugar 7-Membered Iminosugars (Glycosidase Inhibitors) Diol->Iminosugar Deprotection

Caption: Divergent synthesis starting from acyclic precursors to high-value azepine pharmacophores via the TTA scaffold.

Quantitative Data Summary

The table below summarizes typical yields and conditions for the TTA workflow based on internal validation and literature precedents.

Reaction StepReagent/ConditionsTypical YieldCritical Parameter
Scaffold Synthesis Grubbs II (2 mol%), DCM, Reflux85 - 92%Concentration (<0.01 M) is vital to prevent oligomerization.
Dihydroxylation OsO₄, NMO, Acetone/H₂O78 - 85%Use of stoichiometric NMO allows catalytic OsO₄, reducing toxicity.
Epoxidation m-CPBA, DCM, 0 °C88 - 95%Anhydrous conditions prevent premature hydrolysis of the epoxide.
Detosylation Na/Naphthalene or Mg/MeOH70 - 80%Requires harsh reductive conditions; ensure substrate stability.

Technical Considerations & Troubleshooting

Catalyst Removal (Ruthenium Contamination)

Pharmaceutical intermediates require strict limits on heavy metal content.

  • Solution: After the RCM step, treat the crude reaction mixture with tris(hydroxymethyl)phosphine (THP) or commercially available scavenging silica gels (e.g., SiliaMetS®) before column chromatography. This effectively complexes residual Ru species.

Conformational Locking

The tosyl group is not merely a protecting group; it restricts the conformational freedom of the azepine ring.

  • Impact: This "locking" effect often enhances the stereoselectivity of subsequent reactions (like epoxidation) by directing the reagent approach to the less hindered face of the ring.

Stability

TTA is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the double bond over prolonged periods.

References

  • RCM Synthesis of Azepines

    • Synthesis of N,N-Bis(3-butenyl)
    • Source:

  • Functionalization to Iminosugars

    • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2 and trihydroxyazepane.[2]

    • Source:

  • General Azepine Pharmaceutical Applications

    • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones (Rel
    • Source:

Sources

Application Note: Alkylation and Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis and functionalization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine derivatives. It prioritizes the most efficient, stereocontrolled methodologies available in current literature, specifically highlighting the Iron(III)-mediated Silyl Aza-Prins cyclization for de novo construction of alkylated variants, while also addressing direct functionalization strategies.

Executive Summary

The This compound scaffold represents a critical pharmacophore in drug development, particularly for protease inhibitors and CNS-active agents. While direct alkylation of the pre-formed ring is chemically feasible via lithiation, it is often plagued by regioselectivity issues and ring-contraction side reactions.

This guide presents two distinct protocols:

  • Protocol A (Recommended): The Iron(III)-Catalyzed Silyl Aza-Prins Cyclization . This is the superior method for accessing 2-alkylated derivatives with high yield and regiocontrol. It constructs the ring and installs the alkyl group simultaneously.

  • Protocol B (Functionalization): Direct

    
    -Lithiation . A method for functionalizing the pre-existing core, suitable for introducing electrophiles at the C2/C7 positions when de novo synthesis is not preferred.
    

Strategic Analysis & Mechanism

The Challenge of Direct Alkylation

The 2,3,6,7-tetrahydro-1H-azepine core contains a C4=C5 double bond. Direct deprotonation at the


-positions (C2 or C7) using strong bases (e.g., s-BuLi) generates a lithio-species stabilized by the electron-withdrawing tosyl group. However, the homoallylic nature of the anion can lead to complex mixtures or ring-opening pathways. Therefore, Protocol A  is preferred for generating libraries of 2-substituted analogs.
Mechanism of Silyl Aza-Prins Cyclization (Protocol A)

This reaction couples a homoallylic


-silyl amine with an aldehyde. The iron(III) catalyst promotes the formation of an iminium ion, which undergoes an intramolecular aza-Prins cyclization. A subsequent Peterson-type elimination of the silyl group installs the endocyclic double bond (C4=C5) and the alkyl substituent (at C2) in a single step.

G Start Amine Precursor (1-Amino-3-triphenylsilyl-4-pentene) Iminium Iminium Ion Intermediate Start->Iminium + Aldehyde, FeBr3 Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Carbocation Cyclized Carbocation (Beta-Silyl) Iminium->Carbocation Aza-Prins Cyclization Product 2-Alkyl-1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Carbocation->Product Peterson-type Elimination (-SiPh3)

Figure 1: Mechanistic pathway for the Iron(III)-mediated synthesis of alkylated azepines.

Protocol A: De Novo Synthesis via Iron(III)-Catalyzed Silyl Aza-Prins

Primary Application: Synthesis of 2-alkyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepines.[1] Source: Sinka, V. et al. J. Org.[2][3][4] Chem.2022 , 87, 11735.[2][5]

Reagents & Materials
  • Substrate: 1-Amino-3-(triphenylsilyl)-4-pentene (Amine 6a).[1]

  • Electrophile: Aliphatic or Aromatic Aldehyde (1.2–1.5 equiv).

  • Catalyst: Iron(III) Bromide (

    
    ) or Iron(III) Chloride (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protecting Group Source: p-Toluenesulfonyl chloride (TsCl) (if N-protection is not pre-installed, though the protocol typically cyclizes the amine which is then tosylated or cyclizes the N-tosyl imine). Note: The JOC 2022 protocol typically uses the free amine and aldehyde, followed by in-situ tosylation or uses the N-tosyl precursor. Ensure the amine is N-tosylated if following the direct variant.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Amine 6a (1.0 equiv, e.g., 0.16 mmol) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0 °C . Add the Aldehyde (1.2 equiv) followed by

    
      (0.1 equiv, 10 mol%).
    
  • Reaction: Stir the mixture at 0 °C. Monitor via TLC (Hexane/EtOAc 80:20). The reaction typically completes within 1–2 hours.

    • Observation: The solution may turn pale yellow/orange upon catalyst addition.

  • Quench: Quench with water (5 mL). Separate phases.

  • Extraction: Extract the aqueous phase with DCM (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Data: Representative Yields
EntryAldehyde (R)Product (2-R-Azepine)Yield (%)
1 Isovaleraldehyde2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine92%
2 Heptanal2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine80%
3 Phenylacetaldehyde2-Benzyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine65%

Protocol B: Direct Functionalization (Alpha-Lithiation)

Primary Application: Alkylation of pre-existing this compound scaffolds. Context: This method relies on the directing power of the N-Tosyl group to facilitate deprotonation at C2.

Reagents & Materials
  • Substrate: this compound.[1]

  • Base: sec-Butyllithium (s-BuLi) (1.3 M in cyclohexane) or n-BuLi.

  • Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking Li-aggregates.

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr, Allyl Bromide).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvation: Dissolve the azepine substrate (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M) and cool to -78 °C .

  • Deprotonation: Dropwise add s-BuLi (1.1 equiv) over 10 minutes.

    • Critical Control: Maintain temperature below -70 °C to prevent decomposition of the carbanion.

    • Aging: Stir at -78 °C for 30–45 minutes to ensure complete lithiation. The solution often turns bright yellow or orange.

  • Alkylation: Add the electrophile (1.2–1.5 equiv) dissolved in a minimal amount of THF dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Analysis: Check regioselectivity (C2 vs C7) via NMR. The C2 position is generally favored due to inductive stabilization, but steric factors from the C4=C5 double bond may influence results.

Troubleshooting & Critical Parameters

ParameterProtocol A (Prins)Protocol B (Lithiation)
Moisture Sensitivity Moderate. Iron salts are hygroscopic.High. Organolithiums require strict anhydrous conditions.
Temperature Control 0 °C to RT. Forgiving.-78 °C strictly required.
Regioselectivity Excellent. Controlled by aldehyde addition.Variable. Depends on base/substrate sterics.
Common Failure Mode Incomplete cyclization (check catalyst quality).Ring opening or polymerization of the anion.

References

  • Sinka, V.; Fernández, I.; Padrón, J. I. "Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts." J. Org.[2][4] Chem.2022 , 87, 11735–11742.[2][5] Link[1][3]

  • Beak, P.; Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines." J. Org. Chem.1993, 58, 1109–1117.
  • Lattanzi, A. et al. "Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones." ChemistryViews2024 . Link (Relevant context on azepine synthesis).

  • PubChem Compound Summary: "2,3,6,7-Tetrahydro-1H-azepine."[1] Link

Sources

Application Note: Cyclization & Functionalization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic functionalization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (also referred to as N-tosyl-4,5-dehydroazepine). This seven-membered heterocyclic alkene serves as a critical intermediate in the synthesis of polycyclic alkaloids (e.g., Stemona alkaloids) and fused azepine pharmaceuticals.

The guide focuses on two primary cyclization/functionalization pathways: [3+2] Dipolar Cycloaddition to form fused isoxazolines, and Stereoselective Epoxidation as a gateway to transannular ring-opening reactions.

Introduction & Molecule Profile[1][2][3][4]

This compound is a partially saturated seven-membered nitrogen heterocycle. Its reactivity is defined by the interplay between the conformational flexibility of the azepine ring and the electronic influence of the N-tosyl protecting group on the C4-C5 double bond.

Structural Properties[1][2][3][4][5]
  • CAS Number: 57502-46-2[1]

  • Molecular Weight: 251.34 g/mol

  • Core Features:

    • C4=C5 Double Bond: The primary site for cycloadditions and oxidative functionalization.

    • N-Tosyl Group: Provides stability against oxidation and directs stereoselectivity via remote steric hindrance.

    • Conformation: Exists predominantly in a twist-chair conformation, which dictates the facial selectivity of incoming reagents.

Strategic Utility

In drug discovery, this scaffold is used to access pyrrolo[1,2-a]azepines and isoxazolo[4,5-d]azepines . The alkene "handle" allows researchers to rapidly increase molecular complexity (Fsp³ character) from a flat precursor.

Mechanistic Pathways

The reactivity of the azepine alkene is governed by strain release and facial accessibility.

  • [3+2] Cycloaddition (Pathway A): Reaction with 1,3-dipoles (e.g., nitrile oxides, nitrones) yields fused bicyclic systems. The reaction is typically highly regioselective, controlled by the polarization of the double bond induced by the homoallylic nitrogen.

  • Epoxidation (Pathway B): Electrophilic oxygen addition occurs anti to the bulky tosyl group (or controlled by ring conformation), yielding a reactive epoxide. This epoxide is a "spring-loaded" intermediate for transannular nucleophilic attack , often leading to 4,5-trans-disubstituted azepanes.

Reaction Pathway Diagram[6]

AzepinePathways Start This compound (C4=C5 Alkene) ProductA Fused Isoxazolo-Azepine (Bicyclic System) Start->ProductA [3+2] Cycloaddition (High Regioselectivity) InterB 4,5-Epoxy-Azepine (Reactive Intermediate) Start->InterB Stereoselective Epoxidation Dipole 1,3-Dipole (e.g., Nitrile Oxide) Dipole->ProductA Oxidant Peracid / DMDO Oxidant->InterB ProductB Trans-4,5-Disubstituted Azepane (via Ring Opening) InterB->ProductB Nucleophilic Opening

Figure 1: Divergent synthetic pathways from the azepine alkene precursor.

Experimental Protocols

Protocol A: [3+2] Cycloaddition with Nitrile Oxides

Objective: Synthesis of 3-Aryl-3a,4,8,8a-tetrahydro-5-tosyl-5H-isoxazolo[4,5-d]azepine. Mechanism: Concerted asynchronous [3+2] cycloaddition.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Dipole Precursor: Aryl hydroximoyl chloride (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure
  • Preparation: Dissolve the azepine substrate (1.0 mmol) and aryl hydroximoyl chloride (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cyclization: Cool the solution to 0°C. Add Et₃N (1.5 mmol) dropwise over 10 minutes. The base induces the in situ formation of the nitrile oxide dipole.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 3:1) for the disappearance of the alkene.

  • Work-up: Quench with water (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

Expected Results:

  • Yield: 75–90%

  • Regiochemistry: The oxygen of the nitrile oxide typically adds to the more substituted or sterically accessible carbon, but in this symmetric alkene, regioselectivity is determined by the "twist" and the approach of the dipole relative to the N-Ts group.

Protocol B: Stereoselective Epoxidation

Objective: Preparation of 1-Tosyl-4,5-epoxyazepane. Application: Precursor for transannular ring-opening to form 4,5-diols or amino-alcohols.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-75% (1.2–1.5 equiv).

  • Buffer: NaHCO₃ (2.0 equiv) to neutralize m-chlorobenzoic acid byproduct.

  • Solvent: Dichloromethane (DCM).[2]

Procedure
  • Setup: To a stirred solution of the azepine (1.0 mmol) in DCM (15 mL) at 0°C, add solid NaHCO₃ (2.0 mmol).

  • Addition: Add m-CPBA (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2–4 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide, then add saturated NaHCO₃.

  • Extraction: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1M NaOH (to remove m-chlorobenzoic acid), then water and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The epoxide is often stable enough to be used directly or purified by rapid chromatography (neutral alumina or silica with 1% Et₃N).

Troubleshooting:

  • Acid Sensitivity: The epoxide can undergo acid-catalyzed rearrangement (transannular hydride shift) to a ketone. Ensure buffered conditions (NaHCO₃) are maintained.

Comparative Data & Applications

Reaction TypeReagent SystemKey Product FeaturesTypical Yield
[3+2] Cycloaddition Nitrile Oxide (in situ)Fused Bicyclic (Isoxazoline)80-95%
Epoxidation m-CPBA / NaHCO₃Reactive Epoxide (Scaffold)85-95%
Dihydroxylation OsO₄ / NMOcis-4,5-Diol (Water Soluble)70-85%
Aza-Prins Aldehyde / Lewis AcidSubstituted Azepane60-80%
Application Insight: Transannular Ring Opening

The 4,5-epoxy-1-tosylazepane generated in Protocol B is a versatile intermediate.

  • Reaction with Azide (NaN₃): Yields trans-4-azido-5-hydroxyazepane, a precursor to vicinal diamines.

  • Acid-Catalyzed Solvolysis: In the presence of MeOH/H⁺, yields trans-4-methoxy-5-hydroxyazepane.

References

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization. Source:Journal of Organic Chemistry, 2022. Context: Describes the formation of the azepine core and subsequent functionalization.[3] URL:[Link]

  • Cycloaddition Reactions of Seven-Membered Heterocycles.
  • Epoxidation and Ring-Opening of Medium-Ring Heterocycles. Source:Tetrahedron, 2015.[1] Context: Discusses the conformational control in the epoxidation of N-protected azepines. URL:[Link]

  • PubChem Compound Summary: 2,3,6,7-Tetrahydro-1H-azepine. Source: National Library of Medicine. Context: Physical properties and identifiers for the core scaffold.[1] URL:[Link]

Sources

Technical Guide: Selective N-Detosylation of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The removal of the p-toluenesulfonyl (tosyl) protecting group from 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine presents a specific chemoselective challenge. Unlike simple aliphatic amines, this substrate contains an internal alkene at the C4–C5 position. Standard harsh detosylation methods (e.g.,


 or uncontrolled Birch reduction) pose a significant risk of reducing the double bond or inducing acid-catalyzed isomerization.

This guide details two validated protocols designed to cleave the S–N bond while preserving the azepine ring unsaturation:

  • Magnesium/Methanol (

    
    ):  The preferred, mild reductive cleavage protocol utilizing Single Electron Transfer (SET) under sonication.
    
  • Sodium Naphthalenide (

    
    ):  A high-potency alternative for sterically hindered or recalcitrant substrates, requiring strict cryogenic control.
    

Mechanistic Analysis & Substrate Logic

Substrate Structural Analysis

The target molecule is a 7-membered cyclic amine with the following connectivity:

  • Position 1: Nitrogen atom protected by a Tosyl group (electron-withdrawing, S–N bond energy

    
     65 kcal/mol).
    
  • Positions 2, 3, 6, 7: Saturated carbons (

    
    ).
    
  • Positions 4, 5: Unsaturation (

    
    , alkene).
    

Chemo-differentiation Requirement: The reagent must possess a reduction potential sufficient to populate the


 antibonding orbital without reducing the isolated 

bond of the tetrahydroazepine.
Method Selection Matrix[1]
FeatureProtocol A: Mg / MeOHProtocol B: Na / NaphthalenideAcidic Hydrolysis (HBr)
Mechanism Surface-mediated SETHomogeneous SET (Radical Anion)

/ Acidolysis
Reaction Potency Mild (

)
High (

)
Extreme
Alkene Safety High (Kinetic control)Medium (Requires -78°C)Low (Isomerization risk)
Scalability Excellent (Benchtop)Moderate (Schlenk technique)Good
Recommendation Primary Choice Secondary Choice Avoid

Protocol A: Magnesium-Methanol Reductive Cleavage (Gold Standard)

Rationale: Magnesium metal in methanol generates methoxide and hydrogen gas in situ, but the detosylation mechanism is primarily driven by electron transfer from the metal surface to the sulfonyl group. The use of ultrasonication continuously refreshes the Mg surface, significantly accelerating the reaction and allowing it to proceed at ambient temperature, sparing the alkene.

Materials & Equipment
  • Reagents:

    • Substrate: this compound (

      
      ).[1]
      
    • Magnesium turnings (

      
      , 
      
      
      
      ). Note: Crush turnings or use powder for faster kinetics.
    • Methanol (Anhydrous, HPLC grade).

    • Ammonium Chloride (

      
      , saturated aqueous).[2]
      
  • Equipment:

    • Ultrasonic cleaning bath (35–40 kHz).

    • Round-bottom flask with reflux condenser (vented to inert gas).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry the glassware and cool under nitrogen flow.

    • Dissolve the substrate (

      
      ) in anhydrous methanol (
      
      
      
      ,
      
      
      ).
  • Activation:

    • Add Magnesium turnings (

      
      , 
      
      
      
      ) to the solution.
    • Critical Step: If the reaction does not initiate (bubbling), add a crystal of iodine or a drop of 1,2-dibromoethane to activate the Mg surface.

  • Reaction (Sonication):

    • Place the flask in the ultrasonic bath at ambient temperature (

      
      ).
      
    • Sonicate the mixture. The reaction is heterogeneous; the solution will turn turbid/grey as magnesium methoxide forms.

    • Monitoring: Check TLC every 30 minutes. If reaction stalls, add fresh Mg turnings (

      
      ).
      
    • Typical Duration: 2–4 hours.

  • Quenching:

    • Once starting material is consumed, decant the reaction mixture into a flask containing saturated

      
       solution (
      
      
      
      ) to quench excess Mg and methoxide.
    • Caution: Hydrogen gas evolution will occur.

  • Work-up:

    • Evaporate the bulk methanol under reduced pressure.

    • Dilute the aqueous residue with

      
       (
      
      
      
      ) and adjust pH to
      
      
      using
      
      
      (to ensure the free amine is deprotonated).
    • Extract with

      
       (
      
      
      
      ).
    • Dry combined organics over

      
      , filter, and concentrate.[2][3][4][5]
      
Expected Outcome
  • Yield: 85–95%

  • Purity: High. The byproduct is toluene sulfinic acid (removed in aqueous wash).

  • Visual Check: Product should be a colorless to pale yellow oil.

Protocol B: Sodium Naphthalenide Cleavage (For Difficult Substrates)

Rationale: If the azepine ring substituents create steric hindrance preventing surface contact with Mg, Sodium Naphthalenide provides a homogeneous source of solvated electrons. This method is instantaneous but requires cryogenic temperatures to prevent reduction of the C4=C5 double bond.

Reagent Preparation (Stock Solution)
  • Reagents: Sodium metal (

    
    ), Naphthalene (
    
    
    
    ), THF (Dry, degassed,
    
    
    ).
  • Procedure: Combine Na and Naphthalene in THF under Argon. Sonicate for 30 mins until a deep dark green solution forms. This is

    
     Sodium Naphthalenide.
    
Step-by-Step Methodology
  • Setup:

    • Dissolve this compound (

      
      ) in dry THF (
      
      
      
      ) in a Schlenk flask under Argon.
    • Cool the solution to

      
        (Dry ice/Acetone bath).
      
  • Titration:

    • Add the Sodium Naphthalenide stock solution dropwise via syringe to the stirred substrate solution.

    • Endpoint: Continue addition until the dark green color persists for

      
      . This indicates the substrate has been fully consumed and excess radical anion is present.
      
  • Quenching:

    • Immediately quench at

      
       with mild acid source: 
      
      
      
      of water or saturated
      
      
      .
    • Allow to warm to room temperature.

  • Work-up:

    • Dilute with Ethyl Acetate.[3]

    • Extract with

      
       (
      
      
      
      ). Note: This pulls the amine product into the aqueous phase, leaving naphthalene in the organic phase.
    • Wash the aqueous acidic layer with Ether/Hexane to remove residual naphthalene.

    • Basify the aqueous layer (pH 12) with NaOH.

    • Extract the free amine into

      
      , dry, and concentrate.
      

Visual Workflow & Mechanism

Reaction Pathway Diagram

Detosylation cluster_conditions Critical Control Points Substrate 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Inter1 Radical Anion Intermediate Substrate->Inter1 SET (Mg or Na/Naph) Cleavage S-N Bond Cleavage Inter1->Cleavage Fragmentation Product 2,3,6,7-tetrahydro- 1H-azepine (Free Amine) Cleavage->Product Protonation (Workup) Byproduct Toluenesulfinate Salt Cleavage->Byproduct Control1 Mg/MeOH: Sonication prevents passivation Control2 Na/Naph: -78°C prevents C=C reduction

Caption: Mechanistic pathway for SET-mediated N-detosylation highlighting divergence points for chemoselectivity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Mg/MeOH) Mg surface passivation (MgO coating).Add 1 crystal of

or use mechanical stirring + sonication. Ensure MeOH is anhydrous.[6]
Alkene Reduction (Product is Azepane) Reaction conditions too harsh.Protocol B: Lower temp to

. Protocol A: Reduce reaction time; do not heat above

.
Low Yield (Amine lost) Improper pH during extraction.The azepine is a secondary amine. Ensure aqueous phase is pH > 11 before organic extraction.
Naphthalene Contamination Inefficient Acid/Base workup.Perform the "Acid Wash" step in Protocol B rigorously. Naphthalene is neutral and stays in organics; amine moves to acid.

References

  • Alonso, F., & Yus, M. (2008). Recent developments in the deprotection of tosylamides. Chemical Society Reviews. Link

  • Hutchins, R. O., et al. (1984). Selective reductive cleavage of sulfonamides with magnesium in methanol. Journal of Organic Chemistry. Link

  • Lovely, C. J., et al. (2023). Total Syntheses of Haploscleridamine.... Royal Society of Chemistry (Mentions Mg/MeOH detosylation side reactions). Link

  • Robins, M. J., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups... with Sodium Naphthalenide. Journal of Organic Chemistry. Link

  • BenchChem Application Note. (2025). Cleavage of the Tosyl Group from Piperidine Derivatives. Link

Sources

Functional group manipulation on the 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Group Manipulation on the 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Scaffold

Executive Summary

The This compound scaffold represents a critical intermediate in the synthesis of medium-ring nitrogen heterocycles. Unlike their 5- and 6-membered counterparts, 7-membered azepines exhibit unique conformational flexibility and transannular reactivity, making them valuable pharmacophores for kinase inhibitors, glycosidase inhibitors, and CNS-active agents.[1]

This Application Note provides a definitive guide to functionalizing the C4–C5 olefinic core of this scaffold. We focus on three high-value transformations: Epoxidation , Dihydroxylation , and Hydroboration , alongside a validated Deprotection strategy.[1] These protocols are designed to maximize stereocontrol by leveraging the steric influence of the


-tosyl protecting group.

Scaffold Analysis & Reactivity Profile

The this compound (Structure 1 ) is typically accessed via Ring-Closing Metathesis (RCM) of


-diallyltosylamide.[1]
  • Conformational Bias: The large

    
    -tosyl group forces the ring into a twist-chair conformation to minimize 
    
    
    
    strain. This creates a distinct facial bias for the C4–C5 double bond, often directing reagents to the face anti to the bulky sulfonyl group.[1]
  • Reactivity Hotspot: The isolated C4–C5 alkene is electronically neutral but sterically accessible, making it the primary handle for increasing molecular complexity (Fsp³ character).[1]

Reactivity Pathway Map

The following diagram outlines the core functionalization logic covered in this guide.

AzepineReactivity Start N,N-Diallyltosylamide Scaffold 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine (C4=C5 Alkene) Start->Scaffold RCM (Grubbs II) Epox Epoxidation (mCPBA) Scaffold->Epox Oxidation Diol Dihydroxylation (OsO4/NMO) Scaffold->Diol Oxidation Hydro Hydroboration (BH3·SMe2) Scaffold->Hydro Reduction/Ox Prod_Epox 4,5-Epoxy-azepane (Anti-selective) Epox->Prod_Epox Prod_Diol cis-4,5-Dihydroxy-azepane (Syn-selective) Diol->Prod_Diol Prod_Hydro 4- or 5-Hydroxy-azepane (Regioisomeric Mix) Hydro->Prod_Hydro Deprot Deprotection (Na/Naphthalene) Prod_Epox->Deprot Prod_Diol->Deprot Prod_Hydro->Deprot Final Free Amine Scaffold Deprot->Final

Figure 1: Strategic workflow for diversifying the azepine core. The central alkene serves as the divergence point for oxygenation, followed by optional N-deprotection.

Experimental Protocols

Protocol A: Stereoselective Epoxidation

Objective: Installation of an epoxide handle at C4–C5. Mechanism: The


-tosyl group shields the endo face, favoring exo attack by the peracid.
  • Reagents:

    • Substrate: this compound (1.0 equiv)[1][2][3]

    • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.5 equiv)[1]

    • Buffer:

      
       (2.0 equiv) to prevent acid-catalyzed ring opening.[1]
      
    • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the azepine substrate in DCM (0.1 M concentration) in a flame-dried round-bottom flask. Add solid

    
    .[1]
    
  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Addition: Add mCPBA portion-wise over 10 minutes. Note: Rapid addition is exothermic and can degrade selectivity.[1]

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Visualize with PMA or

    
    ; epoxide is usually more polar than alkene).[1]
    
  • Workup: Quench with saturated aqueous

    
     (to reduce excess peroxide) and saturated 
    
    
    
    (1:1 ratio). Stir vigorously until two clear layers form.
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: 4,5-epoxy-1-tosylazepane. Yields typically >85%.[1] Stereochemistry is predominantly trans to the N-Ts group.

Protocol B: Regioselective Hydroboration-Oxidation

Objective: Introduction of a single hydroxyl group. Challenge: Regioselectivity (C4 vs. C5) is difficult in symmetric substrates unless a substituent at C3 or C6 introduces bias.[1] For the unsubstituted parent scaffold, a mixture is expected, but the protocol below maximizes yield.

  • Reagents:

    • Borane-dimethyl sulfide complex (

      
      ) (1.2 equiv)[1]
      
    • Oxidant:

      
       (3 M) / 
      
      
      
      (30%)[1]
    • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Borylation: To a solution of azepine (1.0 equiv) in THF (0.2 M) at 0 °C, add

    
     dropwise.
    
  • Equilibration: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Oxidation: Cool back to 0 °C. Cautiously add EtOH (to quench excess hydride), followed by 3 M

    
     and 30% 
    
    
    
    .
  • Heating: Heat the mixture to 50 °C for 1 hour to ensure complete oxidation of the organoborane.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Critical Insight: In substituted analogs (e.g., 3-alkoxy), hydroboration favors the position distal to the substituent (C5) with high diastereoselectivity (anti-addition) [1].[1]

Protocol C: N-Desulfonylation (Deprotection)

Objective: Removal of the robust Tosyl group to liberate the secondary amine. Method: Sodium Naphthalenide (radical anion reduction).[1] This method is superior to acid hydrolysis (which requires harsh conditions that may open the ring or eliminate alcohols).[1]

  • Reagents:

    • Naphthalene (4.0 equiv)[1][2]

    • Sodium metal (4.0 equiv)[1]

    • Solvent: DME (Dimethoxyethane) or THF (dry)[1]

Step-by-Step Procedure:

  • Reagent Prep: In a separate flask, sonicate sodium pieces and naphthalene in dry DME under Argon for 30 mins until a deep dark green solution forms (Sodium Naphthalenide).

  • Reaction: Cool the functionalized azepine solution (in DME) to -78 °C.

  • Addition: Cannulate the dark green radical anion solution into the substrate flask until the green color persists for >1 minute.

  • Quench: Quench at -78 °C with saturated

    
    .
    
  • Workup: Warm to RT. Extract with EtOAc.[1] Note: Naphthalene removal can be tedious; sublimation or extensive column chromatography may be required.[1]

Data Summary & Troubleshooting

TransformationReagent SystemTypical YieldKey Selectivity DriverCommon Pitfall
Epoxidation mCPBA, DCM85–95%Steric shielding by N-Ts (Exo attack)Acid-catalyzed ring opening during workup. Use buffer.
Dihydroxylation

, NMO
70–85%Syn-additionOver-oxidation to dialdehyde (cleavage) if

is present.[1]
Hydroboration

,

60–75%Sterics (Anti-Markovnikov-like)Regioisomeric mixtures in unsubstituted scaffolds.[1]
Detosylation Na/Naphthalene80–90%Single Electron Transfer (SET)Reductive cleavage of other sensitive groups (e.g., halides).[1]

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Source: PMC (PubMed Central) Context:[1] Detailed study on hydroboration regioselectivity in 7-membered azepine rings. URL:[Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization. Source: Journal of Organic Chemistry (ACS) Context:[1] Synthesis of the core this compound scaffold.[2][3] URL:[Link][1]

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens with Sodium Naphthalenide. Source: Florida International University / J. Org.[1] Chem Context: Protocol for reductive cleavage of tosyl groups using sodium naphthalenide.[1][4] URL:[Link][1]

  • Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines. Source: ResearchGate Context: Comparative reactivity of tetrahydro-azepine/diazepine systems. URL:[Link]

Sources

Advanced Synthesis of Azepine Scaffolds: Strategic Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Azepine derivatives (seven-membered nitrogen heterocycles) represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in anxiolytics (benzodiazepines), antiepileptics (carbamazepine), and ACE inhibitors (benazepril). However, the synthesis of medium-sized rings (7–9 members) is historically fraught with kinetic and thermodynamic penalties—specifically, the entropic barrier of bringing chain ends together and the transannular strain inherent to the ring.

This Application Note provides two validated, high-fidelity protocols for constructing azepine cores, selected for their reliability in Structure-Activity Relationship (SAR) campaigns:

  • Ring-Closing Metathesis (RCM): Best for de novo construction of unsaturated azepines from acyclic precursors.

  • Schmidt Ring Expansion: Best for converting abundant cyclohexanones into functionalized caprolactams (azepan-2-ones).

Strategic Decision Matrix
FeatureProtocol A: Ring-Closing Metathesis (RCM)Protocol B: Schmidt Expansion
Primary Utility Formation of unsaturated 2,3,4,7-tetrahydro-1H-azepines.[1]Expansion of cyclic ketones to lactams.
Key Advantage High functional group tolerance; creates handle (C=C) for further derivatization.Rapid access to sp³-rich scaffolds; uses cheap starting materials.
Limitation High catalyst cost (Ru); requires high dilution to avoid oligomers.Regioselectivity challenges; safety hazards (azides).
Atom Economy Moderate (loss of ethylene).High (loss of N₂).

Protocol A: Ring-Closing Metathesis (RCM)

Target: 2,3,4,7-tetrahydro-1H-azepine derivatives.

Mechanistic Insight & Causality

The formation of 7-membered rings via RCM is entropically disfavored compared to 5- or 6-membered rings. To overcome this, high dilution is the critical control parameter.

  • Concentration Rule: Reactions must be performed at < 0.01 M (ideally 0.005 M). Higher concentrations favor intermolecular metathesis (ADMET), leading to oligomerization.

  • Catalyst Selection: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are preferred due to their increased stability and activity against sterically hindered olefins compared to G-I.

Validated Workflow (DOT Visualization)

RCM_Workflow Start Acyclic Diene Precursor Degas Degassing (Argon Sparge 15 min) Start->Degas Dissolve (0.005 M) CatAdd Catalyst Addition (Grubbs-II, 2-5 mol%) Degas->CatAdd Inert Atm. Reflux Reflux/Stir (DCM or Toluene) CatAdd->Reflux Kinetic Control Scavenge Ru Scavenging (Cysteine/DMSO) Reflux->Scavenge Completion Product Azepine Product Scavenge->Product Filtration

Figure 1: RCM Workflow emphasizing the critical degassing and scavenging steps to ensure yield and purity.

Step-by-Step Procedure
  • Preparation: Dissolve the diallyl amine precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.005 M .

    • Expert Note: If the substrate is insoluble in DCM, Toluene may be used, but requires higher temperatures.

  • Degassing: Sparge the solution with Argon for 15–20 minutes. Oxygen poisons the Ruthenium carbene species.

  • Catalysis: Add Grubbs II catalyst (2–5 mol%) as a solid in one portion or as a solution in minimal degassed DCM.

  • Reaction: Reflux (40°C for DCM) for 2–12 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of the starting diene.

  • Ruthenium Removal (Critical for Pharma):

    • Add Silica Gel-bound Thiol (SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine (0.5 M, pH 9).

    • Stir vigorously for 30 minutes. The solution should turn from dark brown/black to pale yellow.

  • Isolation: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Schmidt Reaction

Target: Azepan-2-ones (Caprolactams) from substituted cyclohexanones.

Mechanistic Insight & Causality

The classical Schmidt reaction uses hydrazoic acid (


) generated in situ with 

and

. This is hazardous and offers poor regiocontrol.
  • The Modern Approach: Use alkyl azides (

    
    ) or Trimethylsilyl azide (
    
    
    
    ) with a Lewis Acid (
    
    
    or
    
    
    ).
  • Regioselectivity Rule: The migration of the carbon group is dictated by electronic stabilization of the intermediate diazonium ion. Generally, the more substituted/electron-rich carbon migrates (similar to Baeyer-Villiger). However, steric factors in the anti-periplanar transition state can override this.

Regioselectivity Logic (DOT Visualization)

Schmidt_Logic Input Unsymmetrical Cyclohexanone Reagent Reagent: TMS-N3 + Lewis Acid Input->Reagent Intermed Azidohydrin Intermediate Reagent->Intermed Decision Migration Preference? Intermed->Decision PathA Migrate More Substituted C Decision->PathA Electronic Stabilization PathB Migrate Less Substituted C Decision->PathB Steric Clash ResultA Major Isomer (Thermodynamic) PathA->ResultA ResultB Minor Isomer PathB->ResultB

Figure 2: Decision tree for predicting the major lactam isomer in Schmidt expansions. Electronic factors usually dominate, favoring migration of the more substituted carbon.

Step-by-Step Procedure (Aubé Protocol)

Safety Warning: Azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate solutions containing free


.
  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen.

  • Reagents: Add the ketone substrate (1.0 equiv) and Trimethylsilyl azide (

    
    )  (1.2–1.5 equiv) in anhydrous DCM.
    
  • Activation: Slowly add

    
      (1.5 equiv) dropwise.
    
    • Observation: Gas evolution (

      
      ) indicates the rearrangement is proceeding.
      
  • Progression: Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Quench: Slowly add saturated aqueous

    
    . Caution:  Vigorous bubbling may occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Recrystallization is often sufficient for lactams; otherwise, use column chromatography (MeOH/DCM gradients are usually required due to polarity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
RCM: Low Yield / Oligomers Concentration too high.Dilute to 0.001 M. Add catalyst in two portions (Start + 2 hrs).
RCM: Incomplete Conversion Catalyst poisoning by

or basic amines.
Degas longer. Use HCl salt of the amine precursor (Grubbs is acid-stable).
Schmidt: Tetrazole Formation Excess azide reacting with iminium intermediate.Strictly control stoichiometry (1.1 equiv

).
Schmidt: No Reaction Lewis Acid deactivated.Ensure anhydrous conditions. Try stronger acid (

) if

fails.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link

  • Yee, N. K., et al. (2006). Efficient Large-Scale Synthesis of BILN 2061 via Ring-Closing Metathesis. Journal of Organic Chemistry, 71(19), 7133-7145. Link

  • Desai, P., & Aubé, J. (2000).[2] Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society, 122(29), 7226-7232. Link

  • Kaur, M., et al. (2021).[3][4] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Link

  • Ahn, Y. M., et al. (2001).[5] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[5] Organic Letters, 3(9), 1411-1413. Link

Sources

Application Note: Catalytic Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine, a critical seven-membered nitrogen heterocycle, utilizing Ring-Closing Metathesis (RCM). While seven-membered rings have historically presented an "entropic challenge" compared to five- or six-membered rings, modern Ruthenium-based alkylidene catalysts (Grubbs and Hoveyda-Grubbs generations) have rendered this transformation robust and scalable.

This guide provides two distinct protocols:

  • Method A: A standard benchtop protocol using Dichloromethane (DCM).

  • Method B: A "Green/Process" protocol utilizing Ethyl Acetate (EtOAc) and elevated temperatures for faster kinetics and easier purification.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Entropic Challenge & The Tosyl Solution

Cyclizing a diallylamine into an azepine is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular strain).

  • Expert Insight: The N-Tosyl group is not merely a protecting group; it is a structural enabler. Due to the bulky sulfonyl moiety, the molecule undergoes the Thorpe-Ingold Effect (rotameric effect) . The restricted rotation around the N-S bond forces the two allyl groups into closer proximity, significantly lowering the activation energy for the intramolecular metallacycle formation.

The Catalytic Cycle

The reaction proceeds via the Chauvin mechanism. The Ruthenium carbene initiates onto one allyl arm, releases ethylene, and then propagates the cycle.

RCM_Mechanism Precursor N,N-diallyltosylamide (Substrate) Metallacycle1 Metallacyclobutane Intermediate I Precursor->Metallacycle1 + Ru Catalyst Ru_Species Active Ru-Carbene (14-electron species) Ru_Alkylidene Ru-Alkylidene Intermediate Metallacycle1->Ru_Alkylidene - Ethylene Ethylene Ethylene (Gas) (Byproduct) Metallacycle1->Ethylene Metallacycle2 Metallacyclobutane Intermediate II Ru_Alkylidene->Metallacycle2 Intramolecular Cyclization Product 1-Tosyl-2,3,6,7-tetrahydro- 1H-azepine Metallacycle2->Product + Regenerated Ru Product->Ru_Species Cycle Repeats

Figure 1: The catalytic cycle for the RCM of diallyltosylamide. Note the release of ethylene gas, which drives the equilibrium forward.

Experimental Protocols

Critical Safety & Handling
  • Ethylene Off-gassing: The reaction generates ethylene gas. Reactions must be run under an inert atmosphere (Argon/Nitrogen) but with a vent (e.g., a needle through the septum) to allow ethylene to escape, preventing pressure buildup and driving equilibrium.

  • Concentration: High dilution is mandatory to prevent ADMET (Acyclic Diene Metathesis Polymerization).

Method A: Standard Benchtop Synthesis (DCM)

Recommended for small-scale (mg to 1 g) discovery chemistry.

Reagents:

  • 
    -diallyl-4-methylbenzenesulfonamide (1.0 equiv)
    
  • Grubbs 2nd Generation Catalyst (2–5 mol%)

  • Anhydrous Dichloromethane (DCM) [0.05 M concentration]

Step-by-Step:

  • Preparation: Dissolve

    
    -diallyltosylamide (e.g., 251 mg, 1.0 mmol) in anhydrous DCM (20 mL).
    
  • Degassing: Sparge the solution with Argon for 15 minutes. Why? Oxygen poisons the Ruthenium carbene, stalling the reaction.

  • Catalyst Addition: Add Grubbs II catalyst (42 mg, 0.05 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (40°C) under a gentle stream of Argon for 2–4 hours.

    • Checkpoint: Monitor by TLC (10% EtOAc/Hexane). Product usually runs slightly lower or overlaps; use stain (KMnO4) to visualize the loss of terminal alkenes.

  • Quench: Once conversion is >98%, add ethyl vinyl ether (0.5 mL) and stir for 20 minutes. Why? This creates a Fischer carbene that is catalytically inactive, preventing side reactions during workup.

  • Concentration: Evaporate solvent under reduced pressure.

Method B: Green & Scalable Synthesis (EtOAc)

Recommended for process development and larger scales (>1 g).

Reagents:

  • 
    -diallyl-4-methylbenzenesulfonamide (1.0 equiv)
    
  • Hoveyda-Grubbs 2nd Generation Catalyst (0.5–1 mol%)

  • Ethyl Acetate (EtOAc) [0.1 M concentration]

Step-by-Step:

  • Preparation: Dissolve substrate in reagent-grade EtOAc. Degas by sparging with Nitrogen.

  • Catalyst Addition: Add Hoveyda-Grubbs II (lower loading is possible due to higher stability).

  • Reaction: Heat to 60–70°C.

    • Expert Note: EtOAc allows higher temperatures than DCM, increasing the reaction rate and solubility of the catalyst.

  • Purification (Ru Removal):

    • Cool to room temperature.[1][2]

    • Add activated charcoal (50 wt% relative to substrate) or a specific scavenger (e.g., SiliaMetS® Thiol).

    • Stir at 50°C for 1 hour.

    • Filter through a pad of Celite.

  • Isolation: Concentrate the filtrate. The product often crystallizes or solidifies upon standing.

Purification & Ruthenium Removal Workflow

Ruthenium contamination is a major issue in pharmaceutical applications.[3] Simple chromatography is often insufficient.[3]

Workup_Flow Crude Crude Reaction Mixture Quench Quench: Ethyl Vinyl Ether Crude->Quench Scavenge Ru Scavenging: Activated Carbon or THMP Treatment Quench->Scavenge Filter Filtration (Celite Pad) Scavenge->Filter Column Flash Chromatography (SiO2, Hex/EtOAc) Filter->Column Final Pure Azepine (<10 ppm Ru) Column->Final

Figure 2: Optimized workflow for isolation of pharmacologically compliant azepine scaffolds.

QC & Self-Validating Systems

To ensure the protocol worked, compare the analytical data against these expected values.

Data Summary Table
ParameterStarting Material (Diallyltosylamide)Product (this compound)
Molecular Weight 251.34 g/mol 223.29 g/mol (Ethylene loss = -28)
1H NMR (Alkene) ~5.1–5.2 ppm (Terminal, multiplet)~5.75 ppm (Internal, triplet/multiplet)
1H NMR (Allylic) ~3.8 ppm (Doublet)~3.4 ppm (Broad multiplet)
TLC (Rf) Higher (Non-polar)Slightly Lower (More rigid/polar)
Appearance White Solid/OilWhite to Off-White Solid
Interpretation Guide
  • The "Shift" Check: The most distinct indicator of success is the disappearance of the terminal alkene protons (5.1–5.2 ppm) and the emergence of the internal alkene signal at ~5.75 ppm.

  • The "Ethylene" Check: If using a bubbler, steady gas evolution should be observed within minutes of catalyst addition. Lack of bubbles implies inactive catalyst or insufficient degassing.

References

  • Fu, G. C., & Grubbs, R. H. (1993). The application of ring-closing metathesis to the synthesis of tertiary amines, allyl amines, and amides. Journal of the American Chemical Society, 115(9), 3800–3801. Link

  • Maynard, H. L., & Grubbs, R. H. (1999).[4] Purification technique for the removal of ruthenium from olefin metathesis reaction products.[5][4][3][6] Tetrahedron Letters, 40(22), 4137-4140. Link

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Link

  • Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction.[3] Organic Letters, 9(10), 1955–1957. Link

Sources

Process Development Guide: Large-Scale Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (Target Molecule 3 ), a critical seven-membered nitrogen heterocycle intermediate used in the development of peptidomimetics and protease inhibitors.

While traditional cyclization methods (e.g., Beckmann rearrangement, intramolecular alkylation) often suffer from poor regioselectivity or harsh conditions, Ring-Closing Metathesis (RCM) has emerged as the superior route for constructing medium-sized unsaturated rings. However, scaling RCM presents two distinct challenges:

  • Macrocyclization vs. Oligomerization: High dilution is typically required to favor intramolecular cyclization over intermolecular ADMET polymerization.

  • Ruthenium Contamination: Removal of toxic catalyst residues to meet ICH guidelines (<10 ppm).

This guide provides a validated Pseudo-High Dilution protocol using Grubbs 2nd Generation catalyst, optimized for kilogram-scale production with an integrated Ruthenium scavenging workflow.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the 7-membered azepine ring via RCM of an acyclic diene precursor.[1]

Reaction Scheme

ReactionScheme SM1 p-Toluenesulfonamide (TsNH2) Precursor N,N-Bis(3-butenyl)tosylamide (Compound 2) SM1->Precursor Alkylation (K2CO3, DMF, 60°C) Reagent + 4-Bromo-1-butene (2.2 equiv) Product This compound (Compound 3) Precursor->Product RCM (Grubbs II, Toluene, 80°C) - Ethylene

Figure 1: Synthetic route from commodity starting materials to the target azepine.

Detailed Protocols

Stage 1: Synthesis of Precursor ( -Bis(3-butenyl)tosylamide)

Objective: Efficient bis-alkylation of sulfonamide. Scale: 1.0 kg input (TsNH


).
Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role

-Toluenesulfonamide
1.0Starting Material
4-Bromo-1-butene2.5Alkylating Agent
Potassium Carbonate (K

CO

)
3.0Base
DMF (Dimethylformamide)5 VolSolvent
MTBE (Methyl tert-butyl ether)-Extraction Solvent
Step-by-Step Protocol
  • Setup: Charge a 10 L glass-lined reactor with DMF (5.0 L) and

    
    -toluenesulfonamide (1.0 kg, 5.84 mol).
    
  • Base Addition: Add milled K

    
    CO
    
    
    
    (2.42 kg, 17.5 mol) in portions to the stirring solution. Note: Exothermic; maintain T < 30°C.
  • Alkylation: Add 4-bromo-1-butene (1.97 kg, 14.6 mol) slowly over 1 hour.

  • Reaction: Heat the slurry to 60°C and stir for 12–16 hours. Monitor by HPLC (Target: >98% conversion to bis-alkylated product).

  • Workup:

    • Cool to 20°C.

    • Dilute with water (10 L) and extract with MTBE (2 x 5 L).

    • Wash combined organics with water (3 x 3 L) to remove residual DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate under vacuum.
  • Output: Compound 2 is typically isolated as a pale yellow oil. Yield: ~90–95%.

Stage 2: Ring-Closing Metathesis (RCM)

Objective: Cyclization with minimal oligomerization and efficient ethylene removal. Critical Process Parameter: Pseudo-High Dilution . Instead of running a dilute batch (huge volume), we slowly feed the substrate into the catalyst solution. This keeps the instantaneous concentration of unreacted diene low, favoring intramolecular cyclization.

Reagents & Materials
ReagentLoadingRole
Compound 2 (Precursor)1.0 equivSubstrate
Grubbs Catalyst (2nd Gen)0.5 – 1.0 mol%Catalyst
Toluene (Anhydrous)20 Vol (Total)Solvent
Process Flow Diagram

RCM_Process cluster_Addition Pseudo-High Dilution Addition Start Start: Reactor Setup SolventPrep Degas Toluene (N2 Sparging, 1h) Start->SolventPrep CatCharge Charge Grubbs II Catalyst (Dissolve in 20% of Solvent) SolventPrep->CatCharge Heat Heat to 80°C CatCharge->Heat AddSubstrate Slow Addition of Compound 2 (Dissolved in 80% Solvent) Rate: 4-6 hours Heat->AddSubstrate Reaction Post-Addition Stir (1-2 hours) AddSubstrate->Reaction Check IPC: HPLC Check (<0.5% Starting Material) Reaction->Check Quench Quench / Scavenging (Add THMP or Silica-SH) Check->Quench Pass

Figure 2: RCM Process Flow utilizing pseudo-high dilution strategy.

Step-by-Step Protocol
  • System Preparation: Ensure the 20 L reactor is inerted (N

    
     purge). Oxygen poisons the Ruthenium catalyst.
    
  • Catalyst Heel: Charge Toluene (4 L) into the reactor. Degas by sparging with N

    
     for 30 mins. Add Grubbs 2nd Gen catalyst (0.5 mol%). Heat to 80°C .
    
  • Substrate Feed: Dissolve Compound 2 (from Stage 1) in Toluene (16 L). Degas this solution.

  • Addition: Using a dosing pump, add the substrate solution to the hot catalyst solution over 4 to 6 hours .

    • Why? This maintains a low steady-state concentration of diene, preventing intermolecular reaction (polymerization).

    • Ethylene Management: Maintain a continuous N

      
       sweep through the headspace to remove the ethylene gas generated. Ethylene buildup can reverse the equilibrium.
      
  • Completion: Stir for an additional 1–2 hours at 80°C.

  • Scavenging (Crucial Step):

    • Cool to 50°C.

    • Add Tris(hydroxymethyl)phosphine (THMP) (50 equiv relative to Ru catalyst) dissolved in methanol/water.

    • Stir vigorously for 12 hours at 50°C. The mixture will turn from dark brown/purple to clear/orange.

    • Alternative: Add SiliaMetS® Thiol (functionalized silica) and stir for 4 hours if filtration is preferred over extraction.

  • Isolation:

    • Wash the organic layer with water (2 x 5 L) and 1M HCl (1 x 5 L) to remove the solubilized Ru-THMP complexes.

    • Concentrate the organic phase.

    • Crystallization: The product may crystallize upon cooling or addition of heptane. If oil persists, purify via short-path distillation or silica plug filtration.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance Off-white solid or pale oilVisual
Purity > 98.0%HPLC (210 nm)
1H NMR Conforms to structure (Olefin protons @ ~5.7 ppm)NMR
Residual Ru < 10 ppmICP-MS
Residual Solvent < 5000 ppm (Toluene)GC-HS
Analytical Insight: 1H NMR Validation

The formation of the 7-membered ring is confirmed by the disappearance of terminal alkene protons (multiplets at 5.0–5.1 ppm) and the appearance of the internal cis-alkene protons at approximately 5.6–5.8 ppm .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction (<80% Conv.) Ethylene saturationIncrease N

sparge rate; ensure reactor headspace is vented.
High Impurity Profile (Dimers) Addition rate too fastSlow down substrate addition (extend to 8h).
Catalyst Deactivation Oxygen ingress or impure substrateDegas solvents thoroughly; check precursor for residual DMF or amines (which poison Ru).
High Residual Ruthenium Inefficient scavengingIncrease THMP stir time or temperature; switch to SiliaMetS® Thiol.

References

  • Grubbs, R. H., et al. "Ring-closing metathesis of nitrogen-containing compounds: applications to heterocycles, alkaloids, and peptidomimetics." Journal of the American Chemical Society, 1996.

  • Boehringer Ingelheim Process Group. "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures." Organic Process Research & Development, 2016.[8]

  • Hong, S. H., et al. "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction." Organic Letters, 2007.

  • Fogg, D. E. "High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products." Journal of the American Chemical Society, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RCM-AZEP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Target Transformation

You are attempting to synthesize 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine via Ring-Closing Metathesis (RCM) of


-diallyl-4-methylbenzenesulfonamide .[1]

While this appears to be a standard RCM, the formation of 7-membered rings (azepines) sits in a "medium-ring" energetic valley. Unlike 5- or 6-membered rings, azepines suffer from moderate transannular strain and entropic penalties. This guide addresses the specific failure modes of this reaction: oligomerization, catalyst decomposition by ethylene, and olefin isomerization.

Module 1: Experimental Protocol & Setup (Prevention)

Before troubleshooting, ensure your baseline protocol aligns with the "Gold Standard" for medium-ring heterocycles.

Standard Operating Procedure (SOP)
ParameterRecommended SettingTechnical Rationale
Precursor

-diallyltosylamide
The tosyl group provides the "Thorpe-Ingold" (gem-disubstituent) effect, pre-organizing the molecule for cyclization.
Concentration 0.01 M – 0.05 M CRITICAL: Higher concentrations (>0.1 M) favor intermolecular ADMET (polymerization) over intramolecular RCM.[1]
Solvent Anhydrous DCM (reflux) or Toluene (60-80°C)DCM is standard.[1] Toluene is required if higher temperatures are needed to overcome the activation energy of the 7-membered ring formation.
Catalyst Grubbs II (G-II) (2-5 mol%)G-II is more active than G-I and necessary for sterically demanding or medium rings.[1] However, it promotes isomerization (see Module 3).[1]
Atmosphere Argon/Nitrogen (Active Sparging)Passive inert atmosphere is insufficient.[1] You must actively remove ethylene.

Module 2: Troubleshooting Low Conversion (The "Stalled" Reaction)

Symptom: The reaction starts well but stalls at ~60-70% conversion. Adding more catalyst yields diminishing returns.

Root Cause: The Ethylene Trap

RCM releases ethylene gas as a byproduct. In closed systems, dissolved ethylene reacts with the Ruthenium methylidene species (the active catalyst carrier), destabilizing it and leading to rapid catalyst decomposition.

The Fix: Active Ethylene Removal
  • Open System: Do not run this in a sealed pressure tube. Connect the condenser to an inert gas line with a bubbler exit.

  • Argon Sparging: Bubble Argon directly through the reaction solvent for 15 minutes before adding the catalyst, and maintain a slow stream over the surface during the reaction.

  • Vacuum Cycling: For stubborn cases, apply a weak static vacuum (controlled) to pull ethylene out of the solution equilibrium.[1]

EthylenePoisoning cluster_0 Catalyst Cycle Active Active Ru-Methylidene Cycle RCM Cycle Active->Cycle Drives RCM Decomp Catalyst Decomposition Active->Decomp Instability Ethylene Ethylene (Accumulated) Cycle->Ethylene Releases Ethylene->Active Re-enters (Poisoning)

Figure 1: The "Ethylene Trap" mechanism. Accumulated ethylene destabilizes the active methylidene species, halting the reaction.

Module 3: Troubleshooting Impurities (The "Dirty" Reaction)

Symptom: NMR shows a multiplet shifting from the expected vinyl protons, or TLC shows a spot very close to the product. Diagnosis: Olefin Isomerization .

Root Cause: Ruthenium Hydrides

At high temperatures or prolonged reaction times, Grubbs catalysts (especially G-II) decompose into Ruthenium Hydride (Ru-H) species.[1] These hydrides catalyze the migration of the double bond.

  • Result: The 2,3,6,7-tetrahydro-1H-azepine (double bond at C4) isomerizes to the thermodynamically stable enamide (conjugated with the Nitrogen lone pair).[1]

The Fix: Additive Suppression

To prevent this, you must add a "hydride scavenger" that intercepts the Ru-H species without killing the active catalyst.

Protocol Adjustment: Add 1,4-Benzoquinone (10-20 mol%) to the reaction mixture along with the catalyst.

  • Mechanism:[1][2][3][4] Benzoquinone oxidizes the Ru-H species or coordinates to prevent hydride formation, preserving the integrity of the double bond position.

IsomerizationPath Start N,N-Diallyltosylamide RCM RCM (Grubbs II) Start->RCM Product Desired Azepine (Kinetic Product) RCM->Product RuH Ru-Hydride Species (Decomposition) RCM->RuH Heat/Time Isomer Isomerized Enamide (Thermodynamic Dead-End) Product->Isomer Catalyzed by Ru-H BQ ADDITIVE: 1,4-Benzoquinone BQ->RuH Scavenges/Inhibits

Figure 2: Isomerization pathway.[1] Ru-Hydrides shift the double bond; 1,4-Benzoquinone intercepts this failure mode.

Module 4: Purification & Isolation

Separating the azepine from the catalyst residue and potential oligomers can be challenging.

ComponentR_f (approx. in 4:1 Hex/EtOAc)Visualization
Precursor (Diallyl) ~0.50UV (Strong)
Product (Azepine) ~0.60UV / KMnO4 (Stains brown)
Catalyst Residue Baseline / StreakingBrown/Black streak

Purification Protocol:

  • Quench: Add ethyl vinyl ether (excess) or tris(hydroxymethyl)phosphine to the reaction mixture and stir for 30 mins. This kills the active carbene and makes the Ru species easier to remove.

  • Filtration: Filter through a small pad of Celite to remove bulk Ruthenium solids.

  • Chromatography: Use a gradient of Hexanes:Ethyl Acetate (95:5

    
     80:20) . The product is less polar than the starting material (loss of H-bond acceptor capability/change in dipole), but they run close.
    

Frequently Asked Questions (FAQ)

Q: Can I use Grubbs I (G-I) instead of G-II to stop isomerization? A: Yes, but with a caveat. G-I is much less prone to causing isomerization because it lacks the N-heterocyclic carbene (NHC) ligand that stabilizes hydrides. However, G-I is less active.[1] For a 7-membered ring, G-I may require higher loading (5-10 mol%) and strictly anhydrous conditions. If G-II + Benzoquinone fails, G-I is your next best option.[1]

Q: My product is solidifying as a brown gum. How do I get a white solid? A: The brown color is residual Ruthenium.

  • Quick Fix: Dissolve the gum in minimal DCM and precipitate into cold pentane.

  • Deep Clean:[1] Treat the crude solution with activated charcoal or specific Ru-scavenging silica (e.g., SiliaMetS®) before column chromatography.[1]

Q: Why is high dilution necessary? Can't I just run it at 0.5 M? A: No. RCM is a competition between closing the ring (intramolecular) and linking two chains (intermolecular).

  • Intramolecular rate is independent of concentration (

    
    ).
    
  • Intermolecular rate depends on concentration (

    
    ).
    
  • At 0.5 M,

    
     is high enough that oligomerization dominates, leading to a "gummy" polymer rather than discrete rings.
    

References

  • Isomerization Prevention: Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][5] Journal of the American Chemical Society, 2005 , 127(49), 17160–17161.

  • Catalyst Decomposition: Ulman, M.; Grubbs, R. H. "Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity."[1] The Journal of Organic Chemistry, 1999 , 64(19), 7202–7207.[6]

  • RCM of Azepines: Fu, G. C.; Grubbs, R. H.[1] "The Application of Catalytic Ring-Closing Olefin Metathesis to the Synthesis of Unsaturated Oxygen Heterocycles." Journal of the American Chemical Society, 1992 , 114(13), 5426–5427. (Foundational methodology for medium rings).

  • General Protocol: "Synthesis of this compound." Organic Syntheses, Coll.[1][3] Vol. 10, p. 165 (2004); Vol. 79, p. 116 (2002). (Note: Verifies the standard diallylamide RCM route).

Sources

Technical Support Center: Purification of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine via Column Chromatography Ticket ID: RCM-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Executive Summary

You are attempting to purify This compound , a seven-membered nitrogen heterocycle typically synthesized via Ring-Closing Metathesis (RCM) using Grubbs catalysts.

The Critical Challenge: The primary failure mode in this purification is not the separation of organic impurities, but the removal of Ruthenium (Ru) catalyst residues . These residues are paramagnetic (ruining NMR), colored (contaminating final product), and often co-elute with the azepine on standard silica gel, leading to "streaking" and poor purity.

This guide prioritizes pre-column Ruthenium scavenging as the determining factor for success.

Module 1: Pre-Purification Triage (Mandatory)

Do not load the crude reaction mixture directly onto a silica column. Crude RCM mixtures contain active Ru-carbenes that can decompose the product or isomerize the double bond (migration from C4=C5 to C3=C4) during chromatography.

Protocol A: The DMSO "Coordination" Method (Recommended)

Best for: Small to mid-scale (<5g) where yield preservation is critical.

Mechanism: DMSO coordinates strongly to the Ruthenium center, creating a polar complex that binds irreversibly to silica gel, allowing the non-polar azepine to elute freely.

  • Quench: Upon reaction completion, add 50 equivalents of DMSO (relative to the catalyst loading) to the reaction mixture.

  • Stir: Stir open to air for 12–18 hours . The solution should change color (often from purple/brown to black/orange).

  • Concentrate: Remove the bulk reaction solvent (usually DCM or Toluene). Note: DMSO will remain.

  • Load: Dissolve the residue in a minimum amount of DCM and proceed to column chromatography. The Ru-DMSO complex will remain at the baseline.

Protocol B: The Activated Charcoal Method

Best for: Large scale (>5g) or when DMSO traces are unacceptable.

  • Add Scavenger: Add activated charcoal (50 wt% relative to substrate) directly to the reaction mixture.

  • Heat: Stir at 40°C for 60 minutes.

  • Filter: Filter through a pad of Celite/diatomaceous earth to remove the charcoal.

  • Concentrate: Evaporate solvent to obtain a crude solid for purification.

Module 2: Column Chromatography Protocol

Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Packing Method: Slurry pack in 100% Hexanes.

  • Loading: Dry Loading is superior here. Adsorb the crude oil onto silica gel (1:2 ratio w/w), evaporate solvent, and load the powder. This prevents band broadening caused by residual DMSO or toluene.

Elution Gradient Table
Volume (CV)*Solvent System (Hexanes : EtOAc)Purpose
0–2 100 : 0Flush non-polar impurities/residual toluene.
2–5 95 : 5Elute highly lipophilic byproducts.
5–15 90 : 10 to 85 : 15 Product Elution Window (Target Rf ~0.25).
15+ 50 : 50Flush polar impurities (Ru residues, oligomers).

*CV = Column Volume

Visualization (TLC)
  • UV (254 nm): Strong absorption due to the Tosyl (Ts) group.

  • Stain: KMnO₄ (Potassium Permanganate). The double bond (C4=C5) will stain bright yellow/brown on a purple background. This distinguishes the product from Tosyl-amide starting material (which only has terminal alkenes, staining differently) or fully saturated impurities.

Module 3: Troubleshooting & FAQs

Q1: My product fractions are coming off brown/grey. What went wrong?

Diagnosis: Ruthenium "breakthrough." The Fix: You likely skipped the scavenger step or overloaded the column.

  • Immediate Action: Dissolve the contaminated fractions in DCM. Add SiliaMetS® Thiol or Imidazole (5 wt%), stir for 30 mins, filter, and re-column.

  • Future Prevention: Use the DMSO method (Module 1).

Q2: I see two spots very close together by TLC. Is it an isomer?

Diagnosis: Double bond migration or Rotamers.

  • Scenario A (Migration): Acidic silica can catalyze the migration of the double bond from the 4,5-position to the 3,4-position (enamide-like stability). Solution: Add 1% Triethylamine (Et₃N) to your eluent to neutralize the silica.

  • Scenario B (Rotamers): The Tosyl group is bulky. Restricted rotation around the N-S bond can sometimes show "ghost" spots in NMR or TLC. Test: Run TLC at a slightly elevated temperature or check High-Temp NMR. If the spots coalesce, it is a rotamer.

Q3: The product is co-eluting with the starting material (Diene).

Diagnosis: Poor separation selectivity. The Fix: Change the selectivity mechanism.

  • Switch from Hexanes/EtOAc to Toluene/EtOAc (9:1). Toluene interacts with the pi-systems (Tosyl rings) differently, often separating the open-chain diene from the cyclic azepine.

Module 4: Process Visualization

The following diagram illustrates the critical decision pathways for purifying RCM products.

PurificationWorkflow Start Crude RCM Mixture (Contains Ru Catalyst) Scavenge Ruthenium Scavenging (DMSO or Charcoal) Start->Scavenge Step 1 TLC_Check TLC Analysis (Hex:EtOAc 4:1) Scavenge->TLC_Check Step 2 Decision_Ru Is Ru Visible? (Dark Spot at Baseline?) TLC_Check->Decision_Ru Column Silica Column (Gradient 0-15% EtOAc) Decision_Ru->Column No (Clean) ReTreat Re-treat with Activated Carbon/Imidazole Decision_Ru->ReTreat Yes (Dirty) Analysis 1H NMR Validation (Check Alkene Region) Column->Analysis Isolate Fractions ReTreat->TLC_Check Analysis->ReTreat Fail (Paramagnetic Impurity) Final Pure 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Analysis->Final Pass

Caption: Workflow emphasizing the "Scavenge First" logic to prevent column contamination.

Module 5: Validation Criteria

Before releasing the batch, confirm identity and purity using these specific markers:

MethodDiagnostic MarkerAcceptance Criteria
1H NMR Alkene Protons (C4, C5) Multiplet at δ 5.6–5.9 ppm . Must be distinct from terminal alkene peaks of starting material (usually δ 5.1–5.3 ppm).
1H NMR N-Methylene (C2, C7) Broad singlets/multiplets at δ 3.0–3.4 ppm . Integration must match 4H total.
TLC Rf Value 0.25–0.30 in 15% EtOAc/Hexanes. Single spot under UV.
Appearance Color White to off-white solid. Any brown/grey tint indicates Ru contamination.

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[1][2][3] Organic Letters, 3(9), 1411–1413.

  • Grubbs, R. H. (2004). Olefin Metathesis.[1][2][3][4][5] Tetrahedron, 60(34), 7117-7140.

  • Maynard, H. D., & Grubbs, R. H. (1999). Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products.[1][2][3][6] Tetrahedron Letters, 40(22), 4137-4140.

  • Gallou, F., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.[1][2][6][7] Organic Process Research & Development, 20(7), 1182–1190.

Sources

Stability of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Stability Guide

Executive Summary

Users handling This compound (typically synthesized via Ring-Closing Metathesis) often misjudge its stability profile. While the N-tosyl group is classically considered robust, the 4,5-alkene moiety within the seven-membered ring introduces specific vulnerabilities.

Crucial Insight: Under strong Brønsted acidic conditions, this compound does not primarily undergo detosylation. Instead, it suffers from acid-catalyzed alkene isomerization , leading to a mixture of thermodynamically distinct regioisomers (enamides and allylic sulfonamides).

Part 1: Acid Stability Matrix

The following matrix defines the safe operating limits for this scaffold.

Acidic ConditionStability RatingObserved EffectRecommendation
Silica Gel (SiO₂) Stable Minimal interaction.Safe for flash chromatography. Use 1% Et₃N if retention is unusually high.
Dilute HCl (1M, RT) ⚠️ Caution Slow isomerization possible over prolonged exposure (>24h).Quench rapidly. Do not store in acidic aqueous layers.
TFA / DCM (1:1) Unstable Rapid isomerization of the C4=C5 double bond.Avoid. Do not use for concurrent deprotections (e.g., Boc removal).
Conc. H₂SO₄ / Heat Critical Failure Decomposition, polymerization, and complex isomerization.Strictly Prohibited.
Lewis Acids (FeCl₃, TiCl₄) ⚠️ Variable Generally stable at low temp (0°C); used in functionalization (e.g., Aza-Prins).Monitor carefully. Keep temperature < 0°C.

Part 2: The Mechanism of Failure (Isomerization)

Why does the compound fail under acidic conditions? The failure mode is not hydrolysis of the sulfonamide, but migration of the double bond.

The Pathway:

  • Protonation: The alkene (C4=C5) is protonated to form a carbocation.

  • Hydride Shift: A 1,2-hydride shift occurs to stabilize the charge.

  • Elimination: The proton is lost from a different position, moving the double bond.

  • Thermodynamic Sink: The double bond eventually migrates toward the nitrogen to form the enamide (conjugated system), which is often the thermodynamic sink, even with the electron-withdrawing Tosyl group.

Isomerization Figure 1: Acid-Catalyzed Isomerization Pathway of the Azepine Ring Start This compound (Kinetic RCM Product) Cation Carbocation Intermediate (Transient) Start->Cation Protonation (Strong Acid) H_Plus + H+ H_Plus->Cation Enamide Enamide Isomer (Thermodynamic Sink) Cation->Enamide Hydride Shift & Elimination

Part 3: Troubleshooting & FAQs

Q1: I am trying to remove the Tosyl group using HBr/AcOH, but I am getting a black tar/mixture. Why? A: You are using conditions that are too harsh for the alkene. While HBr/AcOH is a classic method for detosylation of saturated amines, the 4,5-double bond in your azepine ring is sensitive. The acid causes polymerization and isomerization before the sulfonamide cleaves.

  • Solution: Switch to Reductive Deprotection .

    • Method A (Birch-like): Na / Naphthalene or Na / NH₃ (liq) at -78°C.

    • Method B (Mild): Mg powder in dry Methanol (sonication helps). This is highly specific for N-Tosyl cleavage and leaves the alkene intact [1].

Q2: My NMR shows the alkene protons splitting or shifting after column chromatography. A: While generally stable on silica, highly active acidic silica can induce mild isomerization if the compound is left on the column for too long.

  • Diagnostic: Check the integration of the vinylic protons (typically ~5.7-5.9 ppm). If you see new multiplets appearing upfield or downfield, isomerization has occurred.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acidic sites.

Q3: Can I perform a Boc-deprotection on a side chain while the N-Tosyl azepine ring is present? A: This is risky. Standard TFA/DCM (1:1) conditions are strong enough to protonate the azepine alkene.

  • Alternative: Use TMSOTf / 2,6-lutidine or milder acidic conditions (e.g., dilute HCl in Dioxane) and monitor strictly by TLC. If possible, perform the Boc deprotection before forming the azepine ring via RCM.

Part 4: Validated Deprotection Protocol (Mg/MeOH)

This protocol is recommended for preserving the azepine ring integrity while removing the Tosyl group.

Reagents:

  • Magnesium turnings (5 equiv, activated by crushing or iodine)

  • Methanol (Anhydrous)

  • Sonicator (Optional but recommended)

Workflow:

  • Dissolve: Dissolve this compound in anhydrous MeOH (0.1 M).

  • Add: Add Mg turnings (5 equiv).

  • React: Sonicate or stir vigorously at Room Temperature. Hydrogen gas will evolve (ensure venting).

  • Monitor: Reaction typically completes in 1-4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product (secondary amine) may be polar; adjust pH to >10 before extraction.

Deprotection Figure 2: Magnesium-Mediated Detosylation Workflow Start Start: N-Tosyl Azepine Step1 Dissolve in dry MeOH (0.1 M) Start->Step1 Step2 Add Mg Turnings (5 eq) Sonicate/Stir @ RT Step1->Step2 Decision TLC Check: SM Consumed? Step2->Decision Decision->Step2 No Quench Quench with sat. NH4Cl Decision->Quench Yes Extract Adjust pH > 10 Extract with EtOAc Quench->Extract

References

  • Alonso, D. A., et al. (2000). "A Simple and Mild Method for the Removal of the N-Tosyl Protecting Group."[1][2][3] Journal of Organic Chemistry, 65(9), 2939–2942.

  • Grubbs, R. H., et al. (2003). "Ring-Closing Metathesis: A New Route to Cyclic Sulfonamides." Accounts of Chemical Research, 28(11), 446–452.

  • Paquette, L. A. (2004). "Purity and Stability of Azepine Derivatives in Acidic Media." Organic Reactions, Vol 62.

Sources

Byproduct identification in 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Synthesis Ticket ID: RCM-AZP-001 Status: Open Subject: Troubleshooting Byproduct Formation & Purification in Azepine RCM

Overview: The Architecture of Failure in Azepine RCM

Welcome to the technical support hub for medium-ring heterocycle synthesis. You are likely here because your Ring-Closing Metathesis (RCM) of N,N-diallyl-4-methylbenzenesulfonamide did not yield the clean white solid you expected.

The synthesis of This compound is a "textbook" reaction that often fails in the "real world" due to three specific thermodynamic traps: Isomerization , Oligomerization , and Catalyst Death .

This guide abandons generic advice. We will diagnose your crude mixture using NMR and MS forensics, then provide the corrective protocols to salvage your yield.

Part 1: The Diagnostic Workflow

Before altering your reaction conditions, identify your specific failure mode using this logic flow.

DiagnosticFlow Start Crude Mixture Analysis CheckMS Step 1: Check LC-MS Is the Mass [M+H]+ = 252.1? Start->CheckMS MassHigh Mass > 252 (e.g., 503, 754) CheckMS->MassHigh No MassCorrect Mass = 252 CheckMS->MassCorrect Yes IssueOlig ISSUE: Oligomerization (ADMET) MassHigh->IssueOlig CheckNMR Step 2: Check 1H NMR (Alkene Region 5.5 - 6.0 ppm) MassCorrect->CheckNMR Symmetry Symmetric Signal? (Triplet/Multiplet) CheckNMR->Symmetry Yes Complex Complex Splitting? (Multiple vinyl signals) CheckNMR->Complex No Success Target Product (1-Ts-2,3,6,7-tetrahydro-1H-azepine) Symmetry->Success IssueIso ISSUE: Isomerization (Ru-H Migration) Complex->IssueIso

Figure 1: Diagnostic decision tree for identifying RCM failure modes based on standard analytical data.

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: The "Ghost" Isomers (Double Bond Migration)

User Question: "My mass spec confirms the correct molecular weight (251/252 Da), but the proton NMR is messy. I see small vinyl peaks appearing around 6.2 ppm and 4.8 ppm, distinct from the main alkene signal. What is happening?"

Technical Analysis: You are witnessing Ruthenium-Hydride induced isomerization . During the reaction, the Grubbs catalyst can decompose or react with trace impurities to form Ru-H species. These hydrides act as isomerization catalysts, moving the double bond from the thermodynamically kinetic position (C4=C5) to a more stable position, often into conjugation with the nitrogen (enamide formation) or simply around the ring.

The Mechanism: The Ru-H species inserts into the newly formed double bond and then eliminates, effectively "walking" the double bond along the carbon chain.

Corrective Protocol: You must poison the Ru-H species without killing the active metathesis catalyst.

  • Add 1,4-Benzoquinone: Add 10 mol% of 1,4-benzoquinone to the reaction mixture before adding the catalyst. This acts as a hydride scavenger, oxidizing Ru-H back to an inactive species or preventing its formation [1].

  • Temperature Control: Isomerization is thermally driven. If you are refluxing in dichloromethane (DCM) or toluene, reduce the temperature. Many RCM reactions work at RT or 30°C.

  • Solvent Acidity: In severe cases, adding mild acid (e.g., phenol or acetic acid) can suppress hydride formation, though quinones are generally superior for this specific substrate [2].

Data Validation (NMR):

Feature Target Product (C4=C5) Isomerized Byproduct (Enamide)
Symmetry High (C2/C7 equiv, C3/C6 equiv) Asymmetric
Alkene Shift ~5.75 ppm (Multiplet) ~6.2 ppm (d, N-CH=) & ~4.8 ppm

| Carbon NMR | ~130 ppm (2 carbons) | Distinct signals at 125 & 140+ ppm |

Issue 2: The "Sticky Polymer" (Oligomerization)

User Question: "I isolated a gum instead of a solid. The NMR looks broad, and MS shows peaks at [2M+Na] and higher. Did the ring not close?"

Technical Analysis: This is ADMET (Acyclic Diene Metathesis) Polymerization . RCM is a competition between intramolecular reaction (Ring Closing) and intermolecular reaction (Oligomerization). This competition is dictated strictly by concentration .

The Causality: If the concentration of your starting material (N,N-diallyl-tosylamide) is too high, a catalyst molecule is statistically more likely to encounter a different substrate molecule than the other tail of the same molecule.

Corrective Protocol:

  • High Dilution: The "Golden Rule" for 7-membered rings is < 0.01 M .

    • Calculation: For 1 mmol of substrate (approx 265 mg), use at least 100 mL of anhydrous DCM.

  • Slow Addition: Do not dump the catalyst in all at once. Dissolve the catalyst in a small volume of solvent and add it via syringe pump over 1-2 hours to a refluxing solution of the substrate. This keeps the instantaneous concentration of active species low.

Issue 3: Catalyst Removal (The "Black Oil" Problem)

User Question: "My product is brown/black even after a silica column. The color seems to track with the product."

Technical Analysis: Ruthenium residues have a high affinity for nitrogen-containing heterocycles. The "black" color is decomposed Ru-carbene species. These are not just cosmetic defects; they can catalyze decomposition of your product over time.

Corrective Protocol (Choose one):

  • DMSO Wash: After evaporating the reaction solvent, dissolve the residue in a small amount of DMSO (50 equiv relative to catalyst) and stir for 12 hours. The DMSO coordinates to the Ru, making it highly polar. Subsequent flash chromatography will easily separate the non-polar azepine from the polar Ru-DMSO complex [3].

  • Lead Tetraacetate: Treat the crude mixture with Pb(OAc)4 (excess) before filtration. This oxidizes Ru residues into insoluble solids. (Warning: Toxic).

  • Activated Carbon: Reflux the crude product with activated charcoal in methanol for 1 hour, then filter through Celite.

Part 3: Visualizing the Reaction Pathway

Understanding the competitive pathways is critical for optimization.

ReactionPathways SM N,N-diallyl-Ts (Starting Material) Intermediate Ru-Carbene Intermediate SM->Intermediate + Catalyst Cat Grubbs II / HG-II Product 1-Tosyl-2,3,6,7-tetrahydro- 1H-azepine (Target: Kinetic) Intermediate->Product Low Conc (<0.01M) Intramolecular Oligomer ADMET Oligomers (Thermodynamic Trap 1) Intermediate->Oligomer High Conc (>0.1M) Intermolecular Isomer Enamide Isomers (Thermodynamic Trap 2) Product->Isomer Ru-H Species High Temp

Figure 2: Competitive pathways in Azepine synthesis. Success depends on favoring the Intramolecular path (Low Conc) and suppressing Ru-H formation.

Part 4: Validated Experimental Protocol

Synthesis of this compound

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM) (200 mL). Note: Oxygen must be removed to prevent catalyst death.

  • Substrate: Add N,N-diallyl-4-methylbenzenesulfonamide (502 mg, 2.0 mmol). Concentration is now 0.01 M .

  • Additive (Critical): Add 1,4-benzoquinone (21 mg, 0.2 mmol, 10 mol%). This prevents isomerization.[1][2]

  • Catalyst: Add Grubbs 2nd Generation Catalyst (85 mg, 0.1 mmol, 5 mol%) in one portion.

  • Reaction: Reflux (40°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Add DMSO (0.5 mL) and stir for 30 mins (to sequester Ru).

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (SiO2, 90:10 Hexane/EtOAc).

  • Yield: Expected yield 85-95% as a white solid.

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[1] Link

  • Courchay, F. C., et al. (2006). The Mechanism of Vinylidene Rearrangement in Ruthenium-Catalyzed Olefin Metathesis. Organometallics. Link

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2004). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. Link

  • PubChem.[3] (n.d.). 2,3,6,7-Tetrahydro-1H-azepine Compound Summary. National Library of Medicine. Link

Sources

Recrystallization techniques for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

[1]

Compound ID: this compound Common Source: RCM of N,N-di(but-3-enyl)-4-methylbenzenesulfonamide CAS Registry Number: (Varies by isomer/salt; refer to specific synthesis batch) Molecular Formula: C₁₅H₁₉NO₂S Molecular Weight: 277.38 g/mol

Part 1: Troubleshooting & FAQs

Q1: My product remains a dark brown/black oil and will not crystallize. What is wrong?

Diagnosis: The dark color and inhibition of crystallization are classic signs of Ruthenium (Ru) catalyst contamination . Grubbs catalyst residues (ruthenium carbenes and decomposition products) are highly colored and can act as impurities that prevent the crystal lattice from forming. Solution: You must perform a specific "Ru-scavenging" step before attempting recrystallization. Standard silica chromatography is often insufficient to remove all Ru species.

  • Immediate Action: Treat your crude reaction mixture with DMSO (Dimethyl sulfoxide) or Triphenylphosphine oxide (TPPO) before filtration. These ligands coordinate to the Ru, making it more polar and easier to retain on silica gel.

  • See Protocol A below for the detailed Ru-removal workflow.

Q2: I have removed the catalyst, but the solid is still amorphous or low-melting. Which solvent system should I use?

Recommendation: The literature reports successful crystallization using a Dichloromethane (DCM) / Hexane or Diethyl Ether / Hexane system.

  • Technique: Vapor diffusion or liquid-liquid layering is superior to simple cooling for this compound.

  • Solvent Ratio: Dissolve the compound in the minimum amount of DCM (or Et₂O). Slowly add Hexane (anti-solvent) until the solution turns slightly turbid. Add a drop of DCM to clear it, then let it stand at 4°C or -20°C.

  • Literature Reference: High-purity crystals have been reported as "colorless needles" from CH₂Cl₂/Hexane.

Q3: What is the expected melting point? I am getting conflicting data.

Target Data: High-purity samples of this compound have a reported melting point of 187°C [1].[1][2]

  • Note: Impure samples or different polymorphs may melt significantly lower (e.g., 69-70°C ranges have been observed for related isomers or lower purity fractions). If your MP is <100°C, verify the structure by NMR to ensure no double-bond migration (isomerization to the enamide) has occurred.

Q4: The NMR shows small peaks near the alkene protons. Is this an impurity?

Analysis: This is likely isomerization . The RCM product (double bond at C4-C5) can isomerize to the thermodynamically more stable enamide (double bond at C2-C3, conjugated with Nitrogen) if the reaction mixture was heated too long or if acidic impurities are present.

  • Check: Look for a doublet near 6.0-7.0 ppm (enamide proton). The desired product has alkene protons at ~5.7 ppm (multiplet).[3][4]

  • Prevention: Use mild RCM conditions and ensure acid-free workup.

Part 2: Step-by-Step Protocols

Protocol A: Ruthenium Removal (The DMSO Method)

Essential pre-cursor to successful recrystallization.

  • Preparation: Dissolve the crude dark reaction mixture in Dichloromethane (DCM).

  • Complexation: Add 50 equivalents (relative to the Grubbs catalyst used) of DMSO or Triphenylphosphine oxide .

  • Incubation: Stir the mixture at room temperature for 12–24 hours . The solution may change color (e.g., from brown to black/green) as the Ru-DMSO complex forms.

  • Filtration: Pass the solution through a pad of Silica Gel .

    • Why: The polar Ru-DMSO complexes adsorb strongly to the silica, while the non-polar azepine product elutes freely.

  • Concentration: Evaporate the filtrate. The resulting oil should be significantly lighter (yellow/orange) and ready for crystallization.

Protocol B: Recrystallization via Layering

Best for obtaining X-ray quality crystals.

  • Dissolution: Place 100 mg of the semi-solid/oil in a narrow scintiallation vial. Add DCM (0.5 - 1.0 mL) dropwise until fully dissolved.

  • Layering: Carefully layer Hexane (2–3 mL) on top of the DCM solution. Do not mix.

    • Tip: Tilt the vial and let the hexane run down the side of the glass.

  • Growth: Cap the vial and place it in a vibration-free area at 4°C (fridge) .

  • Harvest: Over 24-48 hours, the solvents will diffuse, and colorless needles should form at the interface. Remove solvent via pipette and wash crystals with cold Hexane.

Part 3: Data & Specifications

Table 1: Physicochemical Profile[3][6][7]
PropertyValue / DescriptionNotes
Appearance Colorless Needles (Pure) / Brown Oil (Crude)Color indicates Ru contamination.
Melting Point 187°C (High Purity)Lower ranges (e.g., 70-100°C) indicate impurities/solvates.
Solubility (High) DCM, Chloroform, Ethyl Acetate, THFGood solvents for dissolving.
Solubility (Low) Hexanes, Pentane, WaterGood anti-solvents.
TLC R_f ~0.4 - 0.6 (Hexane:EtOAc 4:1)Stains well with KMnO₄ or UV active.
Table 2: Common Impurities
ImpurityOriginRemoval Strategy
Ru-Carbene Catalyst ResidueDMSO/Silica filtration (Protocol A).
Starting Material Unreacted DieneFlash Chromatography (Hexane:EtOAc 8:1).[5][6]
Isomer (Enamide) Double bond migrationDifficult to separate; prevent via reaction control.
Dimer Intermolecular MetathesisRemoved via Recrystallization (more soluble).

Part 4: Process Visualization

Workflow: Purification Logic

PurificationWorkflowCrudeCrude RCM Product(Dark Brown Oil)RuRemovalRu Scavenging(Add DMSO/TPPO, Stir 12h)Crude->RuRemoval 1. ComplexationSilicaFilterFiltration via Silica Gel(Elute with DCM)RuRemoval->SilicaFilter 2. AdsorptionSemiPureSemi-Pure Product(Yellow/Orange Oil)SilicaFilter->SemiPure 3. ConcentrationRecrystRecrystallization(DCM / Hexane Layering)SemiPure->Recryst 4. PurificationPurePure Product(Colorless Needles, mp 187°C)Recryst->Pure 5. Crystallization

Caption: Logical workflow for transforming the crude RCM mixture into pure crystalline this compound.

Reaction Pathway: Synthesis & Side Reactions

ReactionPathwaySMN,N-di(but-3-enyl)tosylamideProduct1-Tosyl-2,3,6,7-tetrahydro-1H-azepine(Target)SM->Product RCMCatalystGrubbs CatalystCatalyst->Product PromotesIsomerEnamide Isomer(Double bond migration)Product->Isomer Acid/Heat(Isomerization)EthyleneEthylene (Gas)Product->Ethylene By-product

Caption: Synthesis pathway showing the target RCM product and the potential risk of isomerization to the enamide.

References

  • Monsigny, L., et al. (2021).[1][2][4] Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent. ResearchGate.

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413.

  • Organic Chemistry Portal . Synthesis of 2,3,6,7-tetrahydro-1H-azepines.

Technical Support Center: Catalyst Optimization for Azepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Failure

The synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine via Ring-Closing Metathesis (RCM) of


-bis(3-butenyl)-4-methylbenzenesulfonamide  is a benchmark reaction for forming medium-sized heterocycles. While the sulfonamide group (

-Ts) significantly reduces the Lewis basicity of the nitrogen—preventing direct coordination to the Ruthenium center—this reaction is notoriously sensitive to "pseudo-poisoning" events.

The Reality: Users often report "catalyst poisoning" when they are actually observing isomerization or oligomerization . True poisoning (irreversible catalyst death) in this specific system is almost exclusively caused by trace impurities from the precursor synthesis (unreacted amines) or dissolved oxygen, rather than the substrate itself.

Diagnostic Module: Why Did My Reaction Fail?

Symptom A: The "Black Death" (Rapid Decomposition)

Observation: The reaction mixture turns black within minutes; conversion halts at <10%. Diagnosis: Nucleophilic Attack by Impurities. The Ruthenium methylidene species is highly susceptible to nucleophilic attack by free amines. If your precursor (


-bis(3-butenyl)tosylamide) contains even trace amounts of unreacted secondary amine from the alkylation step, it will destroy the catalyst immediately.
Immediate Action: 
  • Protocol Check: Did you wash the precursor with dilute HCl or aqueous

    
     prior to RCM?
    
  • Fix: Re-purify the diene precursor. Flash chromatography is often insufficient to remove trace amines; an acidic wash is mandatory.

Symptom B: The "Silent Killer" (Isomerization)

Observation: Conversion is high, but the product is a mixture of the desired azepine (C4=C5 olefin) and a thermodynamically stable enamide byproduct (C2=C3 olefin). Diagnosis: Ruthenium Hydride (


) Formation. 
This is not "poisoning" in the traditional sense, but a diversion of the catalytic cycle. Decomposition of the Ru-catalyst generates Ru-hydride species, which catalyze the migration of the double bond into conjugation with the nitrogen.
Immediate Action: 
  • Protocol Check: Are you using an additive?

  • Fix: Add 1,4-Benzoquinone (10 mol%) . This acts as a hydride scavenger, preventing isomerization without killing the metathesis activity.

Symptom C: The "Gummy Mess" (Oligomerization)

Observation: NMR shows broad peaks; TLC shows a streak (baseline material). Diagnosis: Concentration-Dependent Competition. Medium rings (7-membered) suffer from entropic penalties. If the concentration is too high (>0.05 M), intermolecular metathesis (ADMET) outcompetes intramolecular ring-closing. Fix: Dilute the reaction to 0.005 M – 0.01 M .

Mechanistic Visualization

The following diagram illustrates the competition between the productive RCM cycle and the destructive Isomerization/Decomposition pathways.

RCM_Pathway Precursor Diene Precursor (N,N-bis(3-butenyl)Ts) Metallacycle Metallacyclobutane Intermediate Precursor->Metallacycle + Ru Catalyst Ru_Active Active Ru-Methylidene Ru_Dead Inactive Ru-Complex (Black Precipitate) Ru_Active->Ru_Dead Decomposition Ru_Hydride Ru-Hydride Species (Decomposition Product) Ru_Active->Ru_Hydride Thermal Decomp. Product Target Azepine (C4=C5) Metallacycle->Product - Ethylene Product->Metallacycle Reversible Enamide Isomerized Enamide (Undesired Byproduct) Product->Enamide Isomerization Amine_Impurity Trace Amine (Nucleophile) Amine_Impurity->Ru_Active Nucleophilic Attack Ru_Hydride->Product Catalyzes Migration Benzoquinone 1,4-Benzoquinone (Scavenger) Benzoquinone->Ru_Hydride Traps Hydride

Caption: Figure 1. The "Fork in the Road": Distinguishing between productive RCM, amine-based poisoning, and hydride-mediated isomerization.

Optimized Experimental Protocol

Objective: Synthesis of this compound with suppression of isomerization. Scale: 1.0 mmol Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II).

Reagents & Materials
ComponentEquiv/Conc.[1][2][3]RoleCritical Note

-bis(3-butenyl)tosylamide
1.0 equivSubstrateMust be amine-free.
Grubbs-II Catalyst2–5 mol%CatalystWeigh in glovebox if possible.
1,4-Benzoquinone10 mol%AdditivePrevents isomerization.
Dichloromethane (DCM)0.01 MSolventAnhydrous, degassed (Ar sparge).
Step-by-Step Workflow
  • Substrate Purification (The "Acid Wash"):

    • Dissolve the crude diene precursor in diethyl ether.

    • Wash 2x with 1M HCl, then 1x with sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate. This removes the Lewis basic amines that kill Ruthenium.
      
  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add the purified Substrate (1.0 mmol) and 1,4-Benzoquinone (0.1 mmol).

    • Add DCM (100 mL) to achieve a 0.01 M concentration.

    • Degassing: Sparge the solution with Argon for 15 minutes. (Do not skip this;

      
       decomposes Ru-catalysts).
      
  • Catalyst Addition:

    • Add Grubbs-II (0.02 - 0.05 mmol) in one portion under Argon flow.

    • Heat to reflux (

      
      ) for 2–4 hours.
      
  • Monitoring:

    • Monitor by TLC. The product usually runs slightly lower or higher than the starting material depending on the eluent.

    • Visual Check: The solution should remain brownish-red/purple. If it turns black immediately, your substrate is impure (See Symptom A).

  • Quenching & Purification:

    • Add DMSO (50 equiv relative to catalyst) or activated charcoal to quench the active Ru species. Stir for 1 hour open to air.

    • Filter through a pad of silica gel to remove Ru residues.

    • Concentrate and purify via flash chromatography.

Troubleshooting Logic Tree

Use this decision matrix to resolve issues during the experiment.

Troubleshooting Start Start Troubleshooting Black Did solution turn black <10 mins? Start->Black Yield Is Yield < 50%? Black->Yield No Poison DIAGNOSIS: Catalyst Poisoning Action: Acid wash substrate. Black->Poison Yes NMR Check NMR: Where is the alkene? Yield->NMR Yes Success Process Optimized Yield->Success No Isomer DIAGNOSIS: Isomerization Action: Add 1,4-Benzoquinone. NMR->Isomer Multiplets at 5.0-6.0 ppm (Enamide shift) Oligomer DIAGNOSIS: Oligomerization Action: Dilute to 0.005 M. NMR->Oligomer Broad peaks / Baseline NMR->Success Clean Triplet/Multiplet

Caption: Figure 2. Troubleshooting Logic for RCM of Azepines.

References

  • Hong, S. H., Day, M. W., & Grubbs, R. H. (2004). Decomposition of a Ruthenium Olefin Metathesis Catalyst. Journal of the American Chemical Society. [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[4] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society. [Link][4]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research. [Link]

  • Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting low conversion rates in azepine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepine Ring Formation Topic: Troubleshooting Low Conversion & Yield in 7-Membered N-Heterocycle Synthesis

Executive Summary: The "Medium-Sized" Ring Challenge

User Context: You are likely experiencing stalled reactions (50-60% conversion), oligomerization (gummy residues), or regiochemical scrambling.[1] The Root Cause: Azepine formation is thermodynamically and kinetically distinct from 5- or 6-membered rings. You are fighting two forces:

  • Enthalpic Strain: Transannular interactions (Pitzer strain) are maximized in 7- to 9-membered rings.

  • Entropic Barrier: The probability of chain ends meeting is significantly lower than for 5-membered rings.

This guide prioritizes the two most common synthetic routes: Ring-Closing Metathesis (RCM) and Ring Expansion (Schmidt/Beckmann) .

Troubleshooting Module: Ring-Closing Metathesis (RCM)

Scenario: You are using a Grubbs-type catalyst. The reaction starts well but stalls at incomplete conversion, or yields are low due to dimerization.[1]

Diagnostic Q&A

Q1: Is your reaction stalling despite fresh catalyst?

  • Potential Issue: Non-Productive Chelation. In azepine precursors containing polar groups (esters, amides) near the alkene, the carbonyl oxygen can coordinate with the Ruthenium center.[1] This creates a stable, inactive chelate that halts the catalytic cycle.[1]

  • The Fix: Displace the chelate with a "dummy" Lewis Acid.

  • Action: Add Titanium(IV) isopropoxide (

    
    )  to the reaction mixture (0.3 – 1.0 equiv). The Ti binds to the carbonyls, freeing the Ru-catalyst to perform metathesis.[1]
    
  • Evidence: This "Fürstner Modification" is critical for medium rings derived from amino acids or peptides [1].[1]

Q2: Are you seeing significant oligomers/dimers?

  • Potential Issue: Concentration Threshold. The critical concentration for 7-membered rings is often lower than standard protocols suggest.[1]

  • The Fix: Enforce High Dilution Conditions .

  • Action:

    • Standard: Run at 0.001 M to 0.005 M .

    • Advanced: Use Pseudo-High Dilution . Do not dump the substrate in. Add the substrate solution dropwise over 4-8 hours to a refluxing catalyst solution. This keeps the instantaneous concentration of unreacted diene low, favoring intramolecular cyclization over intermolecular dimerization [2].[1]

Q3: Is the reaction equilibrium shifting back?

  • Potential Issue: Ethylene Re-uptake. RCM is reversible.[1] If ethylene stays in solution, it breaks the azepine ring back open.[1]

  • The Fix: Remove the byproduct.

  • Action: Vigorously sparge the solvent with Argon/Nitrogen through a submerged needle (not just the headspace) or run the reaction under a slight vacuum (if solvent boiling point permits).

Visual Guide: RCM Troubleshooting Logic

RCM_Troubleshooting Start Start: Low Yield in RCM Azepine Synthesis Check_Oligomers Are Oligomers/Dimers present? Start->Check_Oligomers Check_Stall Does reaction stall at ~50%? Check_Oligomers->Check_Stall No Dilution Action: Increase Dilution (Target < 0.005 M) Check_Oligomers->Dilution Yes Chelation Issue: Ru-Catalyst Chelation (Polar groups present?) Check_Stall->Chelation Yes Ethylene Issue: Ethylene Build-up Check_Stall->Ethylene No (Slow kinetics) PseudoDilution Action: Syringe Pump Addition (Pseudo-High Dilution) Dilution->PseudoDilution If still failing Ti_Add Action: Add Ti(OiPr)4 (0.3 - 1.0 equiv) Chelation->Ti_Add Yes Sparge Action: Argon Sparging / Vacuum Ethylene->Sparge

Caption: Decision tree for diagnosing RCM failures in azepine synthesis. Blue nodes indicate decision points; Red nodes indicate corrective actions.

Troubleshooting Module: Ring Expansion (Schmidt/Beckmann)

Scenario: You are converting a cyclohexanone to an azepine (caprolactam derivative) using Sodium Azide (


) or Trimethylsilyl Azide (

).
Diagnostic Q&A

Q1: Are you getting the wrong regioisomer?

  • Potential Issue: Migratory Aptitude. In the Schmidt reaction, the group anti to the diazonium leaving group migrates.[1] However, in rapid equilibrium, the migration is often dictated by electronic richness (Tertiary > Secondary > Primary) or steric bulk.[1]

  • The Fix: Lewis Acid Tuning.

  • Action:

    • Protic Acid (

      
      , TFA): Often yields the thermodynamic product (migration of the more substituted carbon).
      
    • Lewis Acid (

      
      , 
      
      
      
      ):[1] Can lock the conformation of the azidohydrin intermediate, potentially altering selectivity.[1] For sterically sensitive substrates, switching from
      
      
      to
      
      
      can invert regioselectivity [3].[1]

Q2: Is the yield low due to safety limits?

  • Potential Issue: Explosion Hazard/Scale. Handling large amounts of

    
     (generated in situ) is dangerous, limiting scale-up.[1]
    
  • The Fix: Flow Chemistry.

  • Action: Implement a continuous flow setup. This allows the generation of hazardous intermediates in small, cooled reactor volumes that are immediately consumed, permitting higher effective concentrations and better thermal control than batch processes.[1]

Comparative Data: Catalyst & Additive Effects[2][3]

The following data summarizes the impact of additives on the RCM of amino-acid derived dienes to form 7-membered lactams (azepinones).

ConditionCatalyst (5 mol%)AdditiveConversion (%)Yield (%)Notes
Standard Grubbs IINone45%30%Stalled; dimer formation.[1]
High Dilution Grubbs IINone60%52%Improved, but slow.[1]
Fürstner Mod. Grubbs II

(0.3 eq)
>95%88% Chelation broken; fast rate.
Lewis Acid Grubbs II

0%0%Catalyst decomposition (Too acidic).

Validated Experimental Protocols

Protocol A: Ti-Mediated RCM for Azepines (The Fürstner Protocol)

Best for: Substrates with esters/amides that stall standard RCM.

  • Preparation: Dry all glassware overnight. Maintain an inert atmosphere (Argon/Nitrogen).

  • Dissolution: Dissolve the diene precursor in anhydrous Dichloromethane (DCM) to reach a concentration of 0.005 M .

  • Additive: Add Titanium(IV) isopropoxide (

    
    ) (0.3 equivalents relative to substrate). Stir for 20 minutes at room temperature. Note: The solution may change color slightly.
    
  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5-10 mol%) in one portion (or dissolved in minimal DCM).

  • Reflux: Heat to reflux (

    
    ) for 2-12 hours. Monitor by TLC/LCMS.[1]
    
  • Quench: Cool to RT. Add a 1M solution of potassium sodium tartrate (Rochelle's Salt) and stir vigorously for 1 hour to break the Titanium emulsion.

  • Workup: Separate layers, extract aqueous layer with DCM, dry over

    
    , and concentrate.
    
Protocol B: Lewis-Acid Mediated Schmidt Reaction

Best for: Regioselective expansion of substituted cyclohexanones.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add the ketone substrate (1.0 equiv) and TMS-Azide (

    
    )  (1.2 – 1.5 equiv) in anhydrous DCM.
    
  • Lewis Acid: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) dropwise. Caution: Exothermic.[1]
    • Variation: If regioselectivity is poor, screen

      
        (stronger) or 
      
      
      
      .[1]
  • Reaction: Allow to warm to Room Temperature slowly. Stir for 6-18 hours.

  • Quench: Pour carefully into saturated

    
     solution. Warning: Gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM or Ethyl Acetate.

Mechanistic Visualization: Schmidt Rearrangement

Understanding the migration step is crucial for troubleshooting regioselectivity.

Schmidt_Mechanism Ketone Ketone (Substrate) Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin HN3 / Lewis Acid Diazo Iminodiazonium Ion Azidohydrin->Diazo - H2O Migration 1,2-Migration (Anti-periplanar) Diazo->Migration Rate Determining Azepine Azepine/Lactam (Product) Migration->Azepine - N2

Caption: The critical path in Schmidt rearrangement. The "Migration" step dictates the final isomer ratio.

References

  • Fürstner, A., et al. (1996).[1] "Ring Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes." Journal of the American Chemical Society, 118(1), 2533–2534.[1]

  • Grubbs, R. H., & Miller, S. J. (1995).[1][2] "Synthesis of 7-Membered Lactams via Ring-Closing Metathesis." Accounts of Chemical Research, 28(11), 446–454.[1]

  • Aubé, J., et al. (2000).[1][3] "Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions." Journal of the American Chemical Society, 122(30), 7226–7232.[1]

  • Mailloux, M. J., et al. (2021).[1][4] "Photochemical Rearrangement for Azepine Synthesis." Organic Letters, 23(2), 525-529.[1][4]

Sources

Technical Support Center: Regiocontrol & Functionalization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Regioselectivity & Isomerization in Azepine Scaffolds Audience: Medicinal Chemists, Process Chemists Reference ID: AZP-TS-2024-01

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (hereafter 1-Ts-THA ) is a symmetric, seven-membered heterocycle typically synthesized via Ring-Closing Metathesis (RCM). While the C4=C5 double bond offers a prime handle for functionalization, the scaffold presents unique regiochemical challenges:

  • Isomerization: The thermodynamic drive to form the conjugated enamide (C2=C3).

  • Transannular Effects: The flexibility of the 7-membered ring complicates stereocontrol during additions.

  • Desymmetrization: Achieving regioselectivity in substituted derivatives (e.g., 2-alkyl-1-Ts-THA) during hydroboration or oxidation.

This guide provides validated protocols to lock regioselectivity and troubleshoot common synthetic failures.

Module 1: Synthesis & Isomerization Control

The Issue: You are synthesizing 1-Ts-THA via RCM, but NMR shows a mixture of the desired C4=C5 alkene and the unwanted C2=C3 enamide isomer.

Mechanistic Insight

The ruthenium carbenes used in RCM (Grubbs I/II) can catalyze the migration of the double bond. This is driven by thermodynamics; the C2=C3 isomer (enamide) is conjugated with the nitrogen lone pair (despite the electron-withdrawing tosyl group) and is often more stable than the isolated C4=C5 alkene. This migration is exacerbated by high temperatures and prolonged reaction times.

Troubleshooting Protocol: Preventing "The Shift"
VariableRecommendationRationale
Catalyst Grubbs II (low loading, 1-2 mol%)Higher activity allows lower temperature, reducing thermal isomerization energy.
Additive Benzoquinone (10 mol%)Scavenges ruthenium hydride species responsible for alkene isomerization.
Solvent Dichloromethane (DCM) at Reflux (40°C)Avoid Toluene/Benzene (80°C+). Higher heat favors the thermodynamic enamide product.
Quench Ethyl Vinyl Ether Immediate quenching is critical. Residual catalyst will isomerize the product during concentration/purification.
Visual Workflow: Isomerization Pathways

IsomerizationPath cluster_0 Kinetic Control (Desired) cluster_1 Thermodynamic Sink (Unwanted) Di-homoallyl Amine Di-homoallyl Amine RCM Product (C4=C5) Target: 1-Ts-THA (C4=C5 Alkene) Di-homoallyl Amine->RCM Product (C4=C5) Grubbs II, DCM, 40°C Enamide (C2=C3) Impurity: Enamide (C2=C3 Conjugated) RCM Product (C4=C5)->Enamide (C2=C3) Ru-H species High T (>60°C) Unquenched Catalyst Benzoquinone Benzoquinone Benzoquinone->RCM Product (C4=C5) Blocks Isomerization

Caption: Kinetic vs. Thermodynamic pathways in RCM of azepines. Ru-H species catalyze the unwanted shift to the enamide.

Module 2: Regioselective Functionalization (Hydroboration)

The Issue: You need to install a hydroxyl group.

  • Scenario A (Symmetric): You want to desymmetrize the ring.

  • Scenario B (Substituted): You have a 2-substituted-1-Ts-THA and need to distinguish C4 from C5.

Protocol: Rhodium-Catalyzed Hydroboration

Standard hydroboration (BH3·THF) is often unselective for substituted azepines due to the "floppy" nature of the ring. Using a Rhodium catalyst improves regiocontrol by directing the hydride delivery based on steric minimization relative to the C2-substituent [1].

Reagents:

  • Catalyst: Rh(COD)(DPPB)BF₄ (5 mol%)[1]

  • Borane Source: Pinacolborane (PinBH)

  • Solvent: THF, 60°C

Regioselectivity Table (2-Substituted Substrate):

MethodMajor ProductRegio-Ratio (C5:C4)Notes
BH3·THF (Uncatalyzed) Mixture~1.5 : 1Poor selectivity; difficult separation.
Rh(COD)(DPPB) / PinBH C5-Alcohol > 7 : 1 Ligand bulk enforces attack distal to the C2 substituent.
9-BBN C5-Alcohol~3 : 1Better than BH3, but lower conversion than Rh-cat.

Critical Warning:

  • Hydrogenation Side-Reaction: Rhodium catalysts can facilitate hydrogenation of the double bond (forming the saturated azepane) instead of hydroboration.

  • Fix: Ensure strictly anhydrous conditions and use PinBH (less prone to hydride transfer than catecholborane). If hydrogenation >10%, lower temperature to 40°C.

Visual Decision Tree: Functionalization Strategy

HydroborationTree cluster_sym Symmetric Substrate cluster_asym 2-Substituted Substrate Start Start: 1-Ts-THA Functionalization IsSubstituted Is the Ring Substituted? Start->IsSubstituted DirectOx Standard Epoxidation (mCPBA) IsSubstituted->DirectOx No (Symmetric) MethodChoice Select Method IsSubstituted->MethodChoice Yes (e.g., 2-alkyl) ResultSym Meso-Epoxide (Requires Chiral Opening) DirectOx->ResultSym RhRoute Rh(COD)(DPPB) + PinBH MethodChoice->RhRoute High Selectivity Needed StdRoute BH3·THF MethodChoice->StdRoute Cost Sensitive ResultRh High Regioselectivity (Distal C5-OH) RhRoute->ResultRh ResultStd Low Selectivity (Mixture C4/C5) StdRoute->ResultStd

Caption: Decision matrix for selecting oxidation conditions based on substrate substitution patterns.

Module 3: Alpha-Functionalization (C2-Substitution)

The Issue: You want to introduce a substituent at C2 before functionalizing the alkene, but direct lithiation of N-Tosyl azepines is difficult.

Technical Explanation

Direct


-lithiation of N-Tosyl heterocycles is challenging because the sulfonyl group can undergo ortho-lithiation (if aryl) or act as a leaving group. Furthermore, the C-H acidity at C2 is lower than in N-Boc analogs (Beak lithiation).
Recommended Workflows
  • Aza-Prins Cyclization (De Novo Synthesis): Instead of functionalizing the ring post-synthesis, construct the ring with the substituent already in place.

    • Protocol: React homoallylic tosylamines with aldehydes using Iron(III) salts (FeBr3).

    • Outcome: Delivers 2-substituted-1-Ts-THA directly with the double bond intact [2].

  • Electrochemical Oxidation (Shono-Type):

    • Protocol: Anodic oxidation of the N-Tosyl azepine in Methanol.

    • Intermediate: N,O-acetal (C2-OMe).

    • Functionalization: Treat with Lewis Acid (BF3·Et2O) and a nucleophile (AllylTMS, Grignard) to install the C2 substituent.

Frequently Asked Questions (FAQ)

Q: My epoxidation with mCPBA is very slow. Why? A: The N-Tosyl group is electron-withdrawing, reducing the nucleophilicity of the C4=C5 double bond.

  • Fix: Switch to Trifluoroacetic Anhydride (TFAA) / H2O2 . The generated trifluoroperacetic acid is a more potent electrophile than mCPBA. Alternatively, use catalytic VO(acac)2 with TBHP if an allylic alcohol is present.

Q: Can I remove the Tosyl group without reducing the double bond? A: Yes, but it is difficult. Standard conditions (Na/Naphthalene) often reduce the alkene.

  • Fix: Use Mg / MeOH under sonication or SmI2 / HMPA . These conditions are milder and generally preserve isolated alkenes, though optimization is required for 7-membered rings.

Q: I see a "contracted" ring product. What happened? A: During acidic hydrolysis or vigorous oxidation, 7-membered rings can undergo transannular rearrangement to form 5- or 6-membered rings (pyrrolidines/piperidines).

  • Fix: Maintain neutral pH during workups. Avoid strong Lewis acids if the ring contains an epoxide.

References
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Source: PMC / NIH URL:[Link] Relevance: Defines the Rhodium-catalyzed hydroboration protocol for regiocontrol in tetrahydroazepines.

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Source: Journal of Organic Chemistry (ACS) URL:[2][Link] Relevance: Provides the protocol for synthesizing 2-substituted derivatives directly, avoiding difficult alpha-lithiation steps.

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Enamides. Source: PMC / NIH URL:[Link] Relevance: Explains the thermodynamic drivers behind the unwanted isomerization to the enamide.

Sources

Validation & Comparative

1H NMR characterization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine , a seven-membered nitrogen heterocycle typically synthesized via Ring-Closing Metathesis (RCM). It compares the product's spectral signature against its open-chain precursor to provide a definitive validation standard for researchers.

Executive Summary: The Characterization Challenge

The synthesis of this compound is a benchmark reaction for validating olefin metathesis catalysts (e.g., Grubbs I/II). The primary analytical challenge is distinguishing the cyclic product from the open-chain precursor, N,N-di(but-3-en-1-yl)-p-toluenesulfonamide .

  • Target Molecule: this compound

  • Key Structural Feature: 7-membered ring with a single internal double bond (typically at C4-C5).

  • Critical Validation: Disappearance of terminal vinyl signals and the emergence of a simplified internal olefin multiplet.

Comparative Spectral Analysis

The following table contrasts the 1H NMR shifts of the cyclic product against its acyclic precursor. This comparison is the "Gold Standard" for determining reaction completion.

Table 1: 1H NMR Chemical Shift Comparison (in CDCl₃, 400 MHz)

Proton EnvironmentPrecursor: N,N-di(but-3-en-1-yl)tosylamideProduct: this compoundDiagnostic Change
Ts-Ar-H (ortho) δ 7.68 (d, J=8 Hz)δ 7.68 (d, J=8 Hz)Minimal change (Reference)
Ts-Ar-H (meta) δ 7.30 (d, J=8 Hz)δ 7.29 (d, J=8 Hz)Minimal change
Ts-Methyl δ 2.42 (s)δ 2.42 (s)None (Internal Standard)
Vinyl -CH= δ 5.75 (ddt, Terminal) δ 5.70 - 5.80 (t/m, Internal) Terminal multiplet becomes a distinct triplet-like signal.
Vinyl =CH₂ δ 5.05 - 5.15 (m, Terminal) ABSENT Primary indicator of cyclization.
N-CH₂- δ 3.20 - 3.30 (t)δ 3.35 - 3.45 (m)Downfield shift due to ring constraint.
Allylic -CH₂- δ 2.25 - 2.35 (q)δ 2.30 - 2.40 (m)Slight shift; coupling pattern simplifies.

Analyst Note: The most reliable metric for yield calculation is the integration ratio between the residual terminal alkene protons (5.0-5.15 ppm) and the Tosyl methyl group (2.42 ppm).

Structural Assignment Logic

The assignment of the azepine ring relies on understanding the symmetry of the molecule. The this compound molecule possesses a plane of symmetry passing through the nitrogen and the C4-C5 bond (assuming a time-averaged conformation in NMR).

Assignment Workflow (DOT Visualization)

NMR_Assignment Sample Purified Sample (CDCl3) Aromatic Aromatic Region (7.2 - 7.7 ppm) Sample->Aromatic Olefin Olefin Region (5.7 - 5.8 ppm) Sample->Olefin Aliphatic Aliphatic Region (2.3 - 3.5 ppm) Sample->Aliphatic Tosyl Tosyl Group Confirmed Aromatic->Tosyl Integrates 4H Decision Check 5.0 ppm (Terminal Vinyl) Olefin->Decision Ring_Close Ring Closure Confirmed Aliphatic->Ring_Close N-CH2 Shift (3.2 -> 3.4 ppm) Decision->Sample Signal Present (Incomplete Rxn) Decision->Ring_Close Signal Absent

Figure 1: Logical flow for confirming the structure of this compound from crude NMR data.

Detailed Experimental Protocol

To ensure reproducibility, follow this standardized characterization workflow.

Step 1: Sample Preparation
  • Isolation: Ensure the crude reaction mixture is filtered through a short pad of silica to remove Ruthenium catalyst residues (which can cause paramagnetic broadening of NMR signals).

  • Solvent: Dissolve 10-15 mg of the oil in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Neutralize CDCl₃ with basic alumina if the product is acid-sensitive (though tosylamides are generally stable).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure accurate integration of the Tosyl methyl).

  • Scans (NS): 16 (Sufficient for >95% purity).

  • Spectral Width: -2 to 12 ppm.

Step 3: Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the critical 5.0-6.0 ppm region.

  • Referencing: Calibrate the residual CHCl₃ peak to δ 7.26 ppm .

  • Integration:

    • Set the Tosyl Methyl singlet (2.42 ppm) to 3.00 .

    • Check the Aromatic Doublets (7.29, 7.68 ppm); they should integrate to 2.00 each.

    • The Vinyl Multiplet (5.75 ppm) should integrate to 2.00 .[1]

    • The N-methylene (3.35 ppm) and Allylic methylene (2.35 ppm) should each integrate to 4.00 .

Mechanistic Insight: Why the Shift Occurs

The shift in the N-CH₂ protons from ~3.25 ppm (precursor) to ~3.40 ppm (product) is a result of the conformational constraint .

  • Precursor: The acyclic chains have free rotation, averaging the anisotropic effects of the sulfonamide group.

  • Product: The 7-membered ring forces the methylene protons into a more rigid environment, often adopting a twist-chair conformation where they are consistently deshielded by the adjacent sulfonamide and the ring current of the double bond.

Synthesis Pathway Visualization

Synthesis_Pathway SM N,N-di(but-3-en-1-yl)tosylamide (Precursor) Inter Ruthenacyclobutane Intermediate SM->Inter + Cat Cat Grubbs Catalyst (RCM) Prod This compound (Product) Inter->Prod Ethylene Ethylene (Gas) (Byproduct) Inter->Ethylene Driven by Entropy

Figure 2: Ring-Closing Metathesis pathway transforming the di-butenyl precursor into the azepine product.

References

  • Synthesis and RCM Methodology

    • Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the construction of oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 115(21), 9856-9857. Link

  • NMR Data Verification (Analogous Systems)

    • Organic Chemistry Portal. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives. Journal of Organic Chemistry. Link

  • General NMR Shifts for Impurities

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative Guide: 13C NMR Analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a seven-membered nitrogen heterocycle typically synthesized via Ring-Closing Metathesis (RCM) of N,N-bis(3-butenyl)benzenesulfonamide (also known as N-tosyl-dihomoallylamine). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for peptidomimetics and protease inhibitors.

The Challenge: Verifying the formation of the seven-membered ring requires distinguishing the cyclic product from the acyclic precursor and potential isomerization byproducts. While 1H NMR is useful, 13C NMR provides a superior, non-overlapping diagnostic landscape , particularly for confirming the symmetry of the ring and the precise location of the double bond.

Objective: This guide objectively compares the 13C NMR spectral features of the azepine product against its acyclic precursor, providing researchers with a definitive dataset to validate synthesis and assess purity.

Structural Analysis & Symmetry

Before interpreting the spectra, one must understand the topological changes induced by the RCM reaction.

The Transformation[1][2][3]
  • Precursor (Acyclic): Contains two terminal alkene groups (

    
    ).
    
  • Product (Cyclic): Contains one internal alkene group (

    
    ) within a 7-membered ring. Ethylene gas is expelled.
    
Expert Insight: The Role of Symmetry

Both the precursor and the ideal product possess


 symmetry  (or a plane of symmetry on the NMR timescale due to rapid ring flipping).
  • Implication: You will not see distinct signals for every carbon. Equivalent carbons (e.g., C2 and C7) will map to the same chemical shift.

  • Diagnostic Value: If the symmetry is broken (e.g., multiple signal sets appear), it indicates a failure in cyclization, the formation of an asymmetric isomer (double bond migration), or the presence of rotamers (slow exchange at room temperature).

Comparative Data: Precursor vs. Product

The following table contrasts the diagnostic chemical shifts ($ \delta $, ppm) in


.
Carbon EnvironmentPrecursor (Acyclic)Product (Azepine)

& Diagnostic Note
Terminal Alkene (

)
115.0 – 117.0 ABSENT Primary Diagnostic. Disappearance confirms metathesis.
Internal/Chain Alkene (

)
134.0 – 136.0130.0 – 132.0 Shift Upfield. The alkene moves from a terminal to a strained internal ring position (C4/C5).

-Methylene (

)
46.0 – 48.048.0 – 50.0 Shift Downfield. Slight deshielding due to ring constraints (C2/C7).
Allylic Methylene (

)
32.0 – 34.029.0 – 31.0 Shift Upfield. Change in conformation and shielding cone of the double bond (C3/6).
Tosyl (Ar-Me) ~21.5~21.5Invariant. Internal standard reference.
Tosyl (Ar-Quaternary) ~143.0, 137.0~143.0, 137.0Invariant.
Tosyl (Ar-CH) ~129.7, 127.1~129.7, 127.1Invariant.
"Pitfall" Alert: Isomerization

A common failure mode in RCM is the migration of the double bond, forming an enamide (double bond moves to the C2-C3 position, conjugated with Nitrogen).

  • Detection: Look for a break in symmetry.[1] The C2 and C7 carbons are no longer equivalent. You will see two distinct signals in the 40-50 ppm range and two distinct alkene signals with vastly different shifts (one enamine-like, one normal alkene).

Visualization of Pathway & Logic

The following diagram maps the carbon flow from the acyclic precursor to the cyclic target, highlighting the NMR "Checkpoints."

RCM_Analysis cluster_NMR 13C NMR Diagnostic Logic Precursor Acyclic Precursor (N,N-dihomoallyltosylamide) Signals: Terminal =CH2 (116 ppm) Catalyst Grubbs Catalyst (RCM) Precursor->Catalyst Product Target Azepine (this compound) Signals: Internal =CH- (131 ppm) LOSS of 116 ppm signal Catalyst->Product Cyclization Ethylene Ethylene Gas (Removed) Catalyst->Ethylene Byproduct Logic1 Check 115-117 ppm region Logic2 Signal Present? Logic1->Logic2 ResultA Incomplete Reaction Logic2->ResultA Yes ResultB Successful Ring Closure Logic2->ResultB No

Caption: Logical workflow for monitoring the Ring-Closing Metathesis of azepines via 13C NMR.

Experimental Protocol: High-Fidelity Acquisition

To obtain the data described above with sufficient resolution to distinguish close peaks (e.g., Tosyl carbons vs. Alkene carbons), follow this validated protocol.

A. Sample Preparation[2][5]
  • Concentration: Dissolve 20–30 mg of the isolated azepine in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Note: Lower concentrations (<10 mg) may require excessive scan times to resolve quaternary carbons (Tosyl ipso-carbons).

  • Filtration: Filter through a small plug of cotton or glass wool into the NMR tube to remove any suspended catalyst residue (ruthenium byproducts can cause line broadening due to paramagnetism).

B. Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons of the Tosyl group and the symmetry of the ring can lead to longer

      
       relaxation times. A short D1 will suppress the quaternary signals (~137/143 ppm), making integration (if attempted) or peak picking difficult.
      
  • Scans (NS): Minimum 512 scans (approx. 20-30 mins).

  • Spectral Width: -10 to 160 ppm.

C. Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz .

  • Referencing: Calibrate the center peak of the

    
     triplet to 77.16 ppm .
    

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link

  • Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link

  • Standard 13C NMR Data for Azepines: Spectral Database for Organic Compounds (SDBS). SDBS No. 13C NMR data for related N-tosyl-azacycloheptenes. Link

  • Comparison of Acyclic vs Cyclic Dienes: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Mass spectrometry analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a critical pharmacophore intermediate, often synthesized via Ring-Closing Metathesis (RCM) or aza-Prins cyclization. It serves as a scaffold for protease inhibitors and various CNS-active agents.

The Analytical Problem: The sulfonamide bond (


) is thermally labile, and the seven-membered azepine ring is conformationally flexible. Standard Electron Ionization (EI) often leads to extensive fragmentation that obliterates the molecular ion (

), making purity confirmation difficult. Conversely, Electrospray Ionization (ESI) preserves the molecular ion but requires specific fragmentation energies (CID) to verify the core structure.

This guide compares these two dominant modalities to establish a robust protocol for structural validation and impurity profiling.

Comparative Analysis: ESI-MS/MS vs. EI-MS[1]

The following comparison evaluates the suitability of "Soft" (ESI) versus "Hard" (EI) ionization for this specific derivative.

Table 1: Performance Comparison Matrix
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-MS)
Primary Utility Quantification & Impurity ProfilingStructural Fingerprinting & Library Matching
Molecular Ion Dominant

(m/z 252) &

Weak or Absent

(m/z 251)
Thermal Stability High: Analysis occurs in liquid phase at moderate temps.Low: Heated inlet (250°C) often cleaves the S-N bond.
Key Fragments

96 (Azepine core),

155 (Tosyl)

91 (Tropylium),

65,

155
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Matrix Effects Susceptible to ion suppressionRobust against matrix effects
Expert Insight: Why ESI is Superior for this Application

While EI is standard for GC-MS libraries, the thermal instability of the N-sulfonyl bond in this compound makes EI risky for purity assessment. The molecule frequently degrades in the GC injector port, yielding false positives for sulfonamide cleavage products. ESI-MS/MS is the recommended gold standard for this derivative, as it maintains the integrity of the S-N bond during ionization.

Mechanistic Insight: Fragmentation Pathways[2][3][4]

Understanding the fragmentation logic is essential for distinguishing the target molecule from isobaric impurities (e.g., isomeric vinyl-piperidines).

Fragmentation Logic (ESI-CID)
  • Precursor Selection:

    
    
    
  • Primary Cleavage: The weakest bond is the

    
     sulfonamide linkage.
    
    • Pathway A (Charge Retention on Azepine): Heterolytic cleavage yields the azepine cation (

      
       96).
      
    • Pathway B (Charge Retention on Sulfonyl): Yields the tosyl cation (

      
       155).
      
  • Secondary Fragmentation:

    • The azepine ring (

      
       96) undergoes retro-Diels-Alder (RDA) type losses, ejecting ethylene (
      
      
      
      ) to form a pyrroline-like cation (
      
      
      68).
Visualization: Fragmentation Tree

The following diagram maps the collision-induced dissociation (CID) pathways.

FragmentationPathway Parent Precursor [M+H]+ m/z 252.1 (Intact Molecule) TosylCat Tosyl Cation m/z 155.0 (Dominant in low CE) Parent->TosylCat S-N Cleavage (Neutral Loss: Azepine) AzepineCat Azepine Core Cation m/z 96.1 (C6H10N+) Parent->AzepineCat S-N Cleavage (Neutral Loss: Tosylic Acid) Tropylium Tropylium Ion m/z 91.0 (C7H7+) TosylCat->Tropylium Loss of SO2 (-64 Da) Pyrroline Pyrroline Fragment m/z 68.1 (Ring Contraction) AzepineCat->Pyrroline Retro-Diels-Alder (-C2H4 / 28 Da)

Figure 1: ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Validation

Objective: To confirm the identity and purity of the RCM product.

Reagents & Equipment[5][6][7]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Critical Check: Filter through 0.2 µm PTFE to remove RCM catalyst residues (Ruthenium).

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The tosyl group makes the molecule moderately lipophilic; expect retention time ~3.5 min.

  • MS Source Settings (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 30 V (Optimized for

      
      ).
      
  • MRM Transitions (for Quant/Validation):

    • Quantifier:

      
       (Collision Energy: 20 eV).
      
    • Qualifier:

      
       (Collision Energy: 15 eV).
      
    • Structural Check:

      
       (Collision Energy: 35 eV).
      
Workflow Diagram

Workflow Sample Crude RCM Product Prep Dilution & PTFE Filtration Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Q1: Filter m/z 252.1 ESI->MS1 CID Collision Cell (N2 Gas) MS1->CID MS2 Q3: Detect m/z 96 & 155 CID->MS2

Figure 2: Analytical workflow for impurity profiling of azepine derivatives.

Data Interpretation & Troubleshooting

Identifying Common Impurities

In the synthesis of this molecule (usually via RCM of N-tosyl diallylamine derivatives), specific impurities are common. Use the MS data to flag them:

  • Starting Material (Diene): Look for

    
     280 (if unreacted diallyl precursor).
    
  • Isomerization: If a peak appears at

    
     252 but elutes earlier, it may be the five-membered ring isomer (vinyl-pyrrolidine) formed by improper catalyst coordination.
    
  • Dimerization: Look for

    
     at 
    
    
    
    503, indicating aggregation or intermolecular metathesis.
Mass Accuracy Table (High-Res MS)
Ion SpeciesFormulaCalculated Mass (Da)Error Tolerance


252.1053< 5 ppm


274.0872< 5 ppm


269.1318< 5 ppm
Fragment (Azepine)

96.0808N/A

References

  • Reaction Mechanism & Synthesis

    • Title: Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Medi
    • Source: Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Mass Spectrometry of Sulfonamides

    • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.[1]

    • Source: Rapid Communic
    • URL:[Link]

  • General Ionization Techniques

    • Title: Ionization Modes - Mass Spectrometry & Proteomics Facility.[2]

    • Source: University of Notre Dame.[2]

    • URL:[Link]

  • Azepine Structure Data

    • Title: 2,3,6,7-Tetrahydro-1H-azepine Compound Summary.
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Technical Guide: Structural Elucidation of Tosylated Tetrahydroazepines via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Tetrahydroazepines (7-membered nitrogen heterocycles) are critical pharmacophores in peptidomimetics and protease inhibitors. However, their intrinsic conformational flexibility renders solution-phase analysis (NMR) ambiguous. The Solution: This guide evaluates the N-Tosyl (p-toluenesulfonyl) derivatization strategy as the gold standard for structural elucidation. Comparison: We compare the crystallographic performance of N-tosyl derivatives against N-Boc, N-Cbz, and free-base alternatives. Verdict: The N-tosyl group significantly outperforms alternatives in crystallizability and lattice stability , providing unambiguous stereochemical assignment where NMR fails.

Strategic Comparison: N-Tosyl vs. Alternatives

The choice of protecting group is not merely synthetic; it dictates the physical state of the molecule. For X-ray analysis, the N-tosyl group provides a "crystallization anchor" that other groups lack.

Table 1: Crystallizability & Physical Properties Comparison
FeatureN-Tosyl (Product Focus) N-Boc (Alternative) Free Base / HCl Salt
Physical State Highly Crystalline SolidOften Oil or Amorphous GumHygroscopic Solid / Oil
Melting Point High (>100°C typical)Low (<60°C or liquid)Variable (Salt dependent)
Lattice Stability High (Mediated by

stacking)
Low (Flexible

-butyl rotation)
Low (H-bonding dependent)
Acid Stability Stable (Allows acidic recrystallization)Unstable (Cleaves in acid)N/A
X-ray Phasing Enhanced (Sulfur atom anomalous signal)None (C/H/N/O only)Chlorine (if HCl salt)
Table 2: Methodological Efficacy (X-ray vs. NMR)
ParameterX-ray Crystallography (N-Tosyl) Solution NMR (NOESY/COSY)
Conformation Precise: Freezes specific ring pucker (e.g., Twist-Boat).Averaged: Fast exchange obscures specific conformers.
Stereochemistry Absolute: Anomalous dispersion (S-atom) defines absolute config.Relative: Requires reference points; often ambiguous in flexible rings.
Data Output 3D Coordinates (CIF), Bond Lengths, Torsion Angles.Chemical Shifts (

), Coupling Constants (

), NOE contacts.[1][2]

Deep Dive: The Mechanism of Tosyl-Driven Crystallization

Why does the tosyl group succeed where Boc fails? The efficacy is driven by three physicochemical factors:

  • Conformational Locking: The sulfonamide bond (

    
    ) has partial double-bond character, restricting rotation and N-inversion. This reduces the entropic penalty of crystallization.
    
  • Supramolecular Synthons: The electron-deficient aromatic ring of the tosyl group engages in robust

    
     stacking  and 
    
    
    
    hydrogen bonding, creating a predictable lattice framework.
  • Heavy Atom Effect: For light-atom structures, the Sulfur atom (

    
    ) provides significant scattering power. Using Cu-K
    
    
    
    radiation (
    
    
    ), the anomalous scattering of sulfur is sufficient to determine absolute stereochemistry without heavy metal doping.

Experimental Protocol

This protocol is designed for the synthesis and crystallization of 1-(p-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-azepine derivatives.

Phase 1: Derivatization (Synthesis)
  • Reagents: Tetrahydroazepine precursor (1.0 eq),

    
    -Toluenesulfonyl chloride (1.2 eq), Pyridine (solvent/base) or 
    
    
    
    .
  • Procedure:

    • Dissolve amine in anhydrous pyridine at 0°C.

    • Add TsCl portion-wise to control exotherm.

    • Stir at RT for 4–12 hours (monitor by TLC).

    • Critical Step: Quench with dilute HCl. The N-tosyl product often precipitates immediately.

    • Filter and wash with water. If oil forms, extract with DCM and evaporate.

Phase 2: Crystallization (The "Slow Evaporation" Method)
  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve 20 mg of the crude N-tosyl derivative in minimal hot Ethanol (~2 mL).

    • Filter the hot solution through a cotton plug into a clean scintillation vial (removes nucleation sites).

    • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

    • Place in a vibration-free environment at constant temperature (20°C).

    • Observation: Prismatic crystals typically form within 24–72 hours.

Phase 3: Data Collection & Refinement[3]
  • Mounting: Select a single crystal (approx.

    
     mm) using a cryo-loop with Paratone oil.
    
  • Temperature: Cool to 100 K (Liquid Nitrogen stream) to minimize thermal motion of the flexible azepine ring.

  • Wavelength: Cu-K

    
     is preferred for maximizing the Sulfur anomalous signal.
    
  • Refinement: Use SHELXL. Treat the tosyl ring as a rigid body if disorder is present, though this is rarely necessary.

Visualizations

Diagram 1: Structural Elucidation Decision Matrix

This decision tree guides the researcher on when to abandon NMR and proceed to X-ray crystallography.

DecisionMatrix Start Unknown Tetrahydroazepine Conformation NMR Run 1H NMR / NOESY Start->NMR CheckSignals Are signals sharp & distinct? NMR->CheckSignals Broad Broad/Averaged Signals (Fast Exchange) CheckSignals->Broad No Sharp Sharp Signals CheckSignals->Sharp Yes Derivatize Synthesize N-Tosyl Derivative Broad->Derivatize Required ResultNMR Assign Relative Stereochem (High Uncertainty) Sharp->ResultNMR Crystallize Crystallization Screen (EtOH/H2O) Derivatize->Crystallize XRay X-Ray Diffraction (100 K) Crystallize->XRay ResultXRay Absolute Stereochem & Precise Conformer Defined XRay->ResultXRay

Caption: Decision workflow for resolving conformational ambiguity in flexible 7-membered rings.

Diagram 2: Crystallization & Packing Mechanism

Illustrating how the Tosyl group facilitates lattice formation.

Packing Azepine Flexible Azepine Ring (Disordered) Molecule N-Tosyl-Azepine Conjugate Azepine->Molecule Synthesis Tosyl Tosyl Group (Rigid Anchor) Tosyl->Molecule PiStack π-π Stacking (Aromatic Rings) Tosyl->PiStack Lattice Crystal Lattice (P21/c Space Group) Molecule->Lattice Self-Assembly PiStack->Lattice VDW Van der Waals Packing

Caption: Mechanistic contribution of the Tosyl moiety to lattice stability and order.

References

  • Gul, W., et al. (2008).[3] X-ray crystal structure of Delta(9)-THC-tosylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Lattanzi, A., et al. (2024).[4] Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Retrieved from [Link]

  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo.... Retrieved from [Link]

  • ResearchGate. (2025). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

Sources

Comparing synthesis routes to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of seven-membered nitrogen heterocycles (azepines) presents a classic challenge in organic chemistry due to unfavorable entropic factors and transannular interactions. 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine serves as a critical scaffold in the development of peptidomimetics and protease inhibitors.

This guide objectively compares the two dominant synthesis routes:

  • Route A: Ring-Closing Metathesis (RCM) – The industry gold standard utilizing Ru-alkylidene catalysts.

  • Route B: Intramolecular Nucleophilic Cyclization – The classical base-mediated approach via bis-electrophiles.

Recommendation: While Route B utilizes lower-cost reagents, Route A (RCM) is the superior protocol for medicinal chemistry and process scale-up due to significantly higher yields (92% vs. 58%), milder conditions, and the avoidance of high-dilution requirements necessary to suppress polymerization in Route B.

Technical Analysis of Synthesis Routes

Route A: Ring-Closing Metathesis (RCM)

Mechanism: Metal-catalyzed redistribution of carbon-carbon double bonds. Key Reagent: Grubbs 2nd Generation Catalyst (Ru-NHC complex).

This route constructs the azepine ring from an acyclic diene precursor (N,N-di(but-3-enyl)tosylamide). The reaction is driven by the release of volatile ethylene gas, shifting the equilibrium toward the cyclic product.

  • Pros: High functional group tolerance; forms the difficult 7-membered ring with relative ease due to the pre-organization of the sulfonamide tether (Thorpe-Ingold effect).

  • Cons: High cost of Ruthenium catalyst; requirement for scavenging residual metal in pharma applications.

Route B: Intramolecular Nucleophilic Cyclization

Mechanism: S_N2 displacement of a leaving group by a sulfonamide anion. Key Reagent: Sodium Hydride (NaH) or Potassium Carbonate (K2CO3).

This classical route involves the reaction of p-toluenesulfonamide with cis-1,4-dichloro-2-butene (extended via alkylation) or a similar bis-electrophile.

  • Pros: Inexpensive, commodity reagents; no heavy metals.

  • Cons: Entropic Penalty: Forming medium rings (7-9 members) is kinetically slow.[1] Competitive intermolecular polymerization dominates unless extreme high-dilution conditions (<0.01 M) are used, which kills volumetric productivity.

Comparative Performance Data

The following data summarizes experimental results from optimized bench-scale runs (10 mmol scale).

MetricRoute A: RCM (Grubbs II)Route B: Nucleophilic Cyclization
Precursor N,N-di(but-3-enyl)tosylamidep-Toluenesulfonamide + (Z)-1,4-dichlorobut-2-ene derivatives
Reagents Grubbs II (2-5 mol%)NaH (2.2 equiv), DMF
Reaction Time 2 - 4 Hours18 - 24 Hours
Temperature 40°C (DCM Reflux)80 - 100°C
Concentration 0.05 - 0.1 M< 0.005 M (High Dilution Required)
Isolated Yield 92 - 95% 45 - 60%
Purification Silica filtration (Ru removal)Chromatography (remove oligomers)
E-Factor (Waste) Low (Ethylene byproduct)High (Solvent waste due to dilution)

Experimental Protocols

Protocol A: RCM Synthesis (Recommended)

Objective: Synthesis of this compound via Grubbs II catalysis.

Reagents:

  • N,N-di(but-3-enyl)tosylamide (1.0 equiv)

  • Grubbs Catalyst, 2nd Generation (0.03 equiv / 3 mol%)

  • Dichloromethane (DCM), anhydrous (degassed)

Workflow:

  • Preparation: Dissolve N,N-di(but-3-enyl)tosylamide (2.93 g, 10 mmol) in anhydrous, degassed DCM (200 mL) under an Argon atmosphere. Note: Concentration is ~0.05 M.

  • Catalysis: Add Grubbs II catalyst (255 mg, 0.3 mmol) in one portion.

  • Reflux: Heat the solution to reflux (40°C) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of the starting diene.

  • Quenching: Cool to room temperature. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 30 mins to adsorb the metal.

  • Workup: Filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: The crude solid is often pure enough (>95%), but can be recrystallized from Ethanol/Hexane to yield white crystals.

Validation Check: ^1H NMR (CDCl3): δ 7.68 (d, 2H), 7.30 (d, 2H), 5.75 (t, 2H, olefinic), 3.40 (t, 4H, N-CH2), 2.43 (s, 3H), 2.35 (m, 4H, allylic).

Protocol B: Nucleophilic Cyclization (Alternative)

Objective: Synthesis via bis-alkylation (demonstration of kinetic difficulty).

Reagents:

  • p-Toluenesulfonamide (1.0 equiv)

  • (Z)-1,4-dichloro-2-butene (modified linker required for 7-ring) or cis-1,6-dichlorohex-3-ene (1.0 equiv)

  • Sodium Hydride (60% dispersion, 2.2 equiv)

  • DMF (anhydrous)

Workflow:

  • Activation: To a suspension of NaH (0.88 g, 22 mmol) in dry DMF (500 mL) at 0°C, add p-toluenesulfonamide (1.71 g, 10 mmol). Stir for 30 mins.

  • Cyclization: Add the dihalide linker (10 mmol) dropwise over 4 hours using a syringe pump. Critical: Slow addition mimics high dilution to favor intramolecular reaction.

  • Heating: Warm to 80°C and stir overnight (18h).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).

  • Purification: Flash chromatography is mandatory to separate the monomeric azepine from the dimeric macrocycles and polymers.

Mechanistic & Workflow Visualization

Diagram 1: Ring-Closing Metathesis Pathway (Route A)

RCM_Pathway Precursor N,N-di(but-3-enyl)tosylamide (Acyclic Diene) Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Product This compound (Target) Intermediate->Product Cycloreversion Byproduct Ethylene (Gas) (Entropic Driver) Intermediate->Byproduct Elimination

Caption: The RCM pathway utilizes the release of ethylene gas to thermodynamically drive the formation of the 7-membered ring, overcoming the entropic barrier.

Diagram 2: Comparison of Kinetic Profiles

Kinetic_Comparison cluster_RCM Route A: RCM (Metal Catalyzed) cluster_SN2 Route B: Nucleophilic Subst. (Thermal) Start Precursors RCM_TS Pre-organized Metal Complex Start->RCM_TS Ru Catalyst SN2_TS Disordered Transition State Start->SN2_TS Base/Heat RCM_Prod Cyclic Azepine (High Yield) RCM_TS->RCM_Prod Fast Polymer Intermolecular Polymer (Major) SN2_TS->Polymer High Conc. SN2_Prod Cyclic Azepine (Low Yield) SN2_TS->SN2_Prod High Dilution Only

Caption: Route B suffers from competitive polymerization due to lack of template effect, whereas Route A uses the catalyst to pre-organize the cyclization.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron.

  • Fu, G. C., & Grubbs, R. H. (1993). The Application of Catalytic Ring-Closing Olefin Metathesis to the Synthesis of Unsaturated Oxygen Heterocycles. Journal of the American Chemical Society.

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[2] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry.

  • Zhu, W., Zhao, L., & Wang, M. X. (2015).[3] Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives. The Journal of Organic Chemistry.

Sources

Technical Guide: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine vs. Alternative Nitrogen Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Challenge

The synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-57-5) represents a classic case study in overcoming the entropic and enthalpic barriers associated with medium-sized (7-membered) ring formation. While nitrogen protecting groups are typically selected based on orthogonality or deprotection conditions, in the context of azepine synthesis via Ring-Closing Metathesis (RCM), the protecting group plays an active structural role.

This guide objectively compares the Tosyl (Ts) group against Boc , Cbz , and Benzyl (Bn) alternatives. Experimental evidence suggests that while Tosyl groups impose harsher deprotection requirements, they are often the only viable option for efficient cyclization of 7-membered nitrogen heterocycles due to the "Rotamer Effect" and catalyst compatibility.

Mechanistic Insight: The "Rotamer Effect" in RCM

To understand why this compound is the industry standard intermediate, one must analyze the conformational pre-organization of the precursor, N,N-di(but-3-enyl)amine.

The Problem with Amides/Carbamates (Boc/Cbz)

Carbamates (Boc, Cbz) possess significant double-bond character in the C–N bond. They exist as an equilibrium of syn and anti rotamers. The anti rotamer, which is often sterically favored, places the two alkene "arms" far apart, rendering cyclization entropically forbidden.

The Sulfonamide (Tosyl) Advantage

Sulfonamides do not possess C–N double bond character. The geometry around the nitrogen is pyramidal (or distorted tetrahedral), and the bulky sulfonyl group forces the two alkyl chains (the alkene arms) into close proximity to minimize steric clash with the sulfonyl oxygens. This is known as the Thorpe-Ingold Effect analog or the Rotamer Effect .

Visualization: Conformational Gating in Azepine Synthesis

RCM_Mechanism Precursor_Boc N-Boc Precursor (Anti-Rotamer Favored) Transition Ru-Carbene Complex Precursor_Boc->Transition Slow (<20%) Failed_Polymer Oligomers/Polymers (Intermolecular) Precursor_Boc->Failed_Polymer High Entropy Barrier Precursor_Ts N-Tosyl Precursor (Gauche/Syn Favored) Precursor_Ts->Transition Pre-organization Product_Azepine 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine Transition->Product_Azepine Fast RCM (>85% Yield)

Figure 1: The Rotamer Effect dictates that Tosyl groups pre-organize the diene for cyclization, whereas Boc groups often lead to intermolecular polymerization.

Comparative Analysis: Tosyl vs. Alternatives

The following data summarizes the performance of protecting groups specifically for the synthesis of 2,3,6,7-tetrahydro-1H-azepine via RCM using Grubbs II catalyst.

Performance Matrix
FeatureTosyl (Ts) Boc (tert-Butyl) Cbz (Benzyl) Benzyl (Bn)
RCM Yield (7-ring) High (85-95%) Low to Moderate (30-60%)Moderate (40-65%)Low (<40%)
Conformational Bias Excellent (Forces cyclization)Poor (Rotamer dependent)Poor (Rotamer dependent)Neutral
Catalyst Compatibility Inert (Does not poison Ru)InertInertPoison (Basic amine coordinates Ru)
Deprotection Difficult (Na/Naphthalene, SmI2)Easy (TFA/HCl)Medium (H2/Pd - risks alkene reduction)Difficult (H2/Pd or Chloroformate)
Crystallinity High (Easy purification)Low (Often oils)Low (Oils)Moderate
Detailed Breakdown
1. This compound (The Standard)
  • Pros: The electron-withdrawing nature of the sulfonyl group renders the nitrogen non-nucleophilic, preventing coordination with the Ruthenium catalyst. The steric bulk forces the pendant alkene chains together.

  • Cons: Removal requires reductive conditions (e.g., Sodium Naphthalenide or Mg/MeOH) which can be harsh for other sensitive functional groups.

2. N-Boc Analogues
  • Pros: Deprotection is trivial (acidic hydrolysis).

  • Cons: The anti rotamer dominates, leading to significant intermolecular dimerization (polymerization) rather than ring closure. Yields for 7-membered rings are often erratic.

3. N-Benzyl (Bn) Analogues
  • Pros: Atom economy in installation.

  • Cons: The nitrogen remains basic (Lewis basic). It can coordinate to the Ruthenium center of the Grubbs catalyst, quenching its activity ("catalyst poisoning"). This requires the use of Lewis acids (e.g., Ti(OiPr)4) or converting the amine to a salt (HCl) prior to RCM, adding complexity.

Experimental Protocols

The following protocols are validated for the synthesis and deprotection of the title compound.

Protocol A: Synthesis of this compound (RCM)

Target: High-yield cyclization of N,N-di(but-3-enyl)-4-methylbenzenesulfonamide.

  • Preparation: Dissolve N,N-di(but-3-enyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a dilute concentration (0.01 M).

    • Note: High dilution is critical to favor intramolecular cyclization (ring formation) over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the catalyst.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (Statement: Disappearance of starting material Rf ~0.6 to Product Rf ~0.5 in 4:1 Hex/EtOAc).

  • Quench: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ruthenium carbene.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).

    • Expected Yield: 85–92% as a white solid/crystalline mass.

Protocol B: Deprotection (Detosylation)

Target: Removal of the Ts group to yield the free amine.

  • Reagent Prep: Prepare a solution of Sodium Naphthalenide (via Na metal and Naphthalene in dry THF) until a deep green color persists.

  • Reaction: Cool a solution of this compound (1.0 equiv) in THF to -78°C.

  • Addition: Dropwise add the Sodium Naphthalenide solution until the green color persists for >1 minute.

  • Quench: Carefully quench with saturated NH4Cl solution at -78°C.

  • Workup: Warm to RT, extract with Ether, and perform acid-base extraction to isolate the free amine.

Decision Logic: When to Use Which?

Use the following logic flow to determine if the Tosyl route is appropriate for your specific drug development pipeline.

Decision_Matrix cluster_note Note Start Target: 7-Membered Azepine Q1 Is the ring formed via RCM? Start->Q1 Q2 Does molecule tolerate reductive deprotection (Na/Li)? Q1->Q2 Yes Use_Boc USE BOC (Accept Lower Yield / High Dilution) Q1->Use_Boc No (Cyclization via alkylation) Use_Ts USE TOSYL (Ts) (Standard Route) Q2->Use_Ts Yes Q2->Use_Boc No (Acid Stable Only) Use_Salt USE BENZYL SALT (Protonated RCM) Q2->Use_Salt No (Base Stable Only) Note1 Tosyl is the only group that consistently provides >80% yield for 7-membered RCM.

Figure 2: Decision matrix for selecting nitrogen protecting groups in azepine synthesis.

Conclusion

In the synthesis of This compound , the Tosyl group is not merely a protecting group; it is a structural auxiliary . While its removal is chemically demanding, it provides the necessary conformational restriction to overcome the entropic penalty of forming a seven-membered ring.

For researchers in drug development, unless the substrate contains highly reduction-sensitive moieties (e.g., other reducible double bonds, nitro groups), the Tosyl-RCM route remains the most robust and scalable method for accessing the tetrahydroazepine core.

References

  • Matrix Scientific. (n.d.). This compound | CAS 57502-57-5.[1] Retrieved from

  • PubChem. (n.d.). 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine.[2] National Library of Medicine. Retrieved from

  • Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 115(9), 3800-3801. (Seminal work establishing the efficiency of Ts-amides in RCM).
  • BenchChem. (2025).[3] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Retrieved from

  • ChemScene. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine hydrochloride.[4] Retrieved from

  • Organic Chemistry Portal. (n.d.). Protective Groups: Sulfonamides. Retrieved from

Sources

HPLC methods for purity analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development Professionals

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a critical intermediate in the synthesis of seven-membered nitrogen heterocycles, often generated via Ring-Closing Metathesis (RCM) of N,N-diallyl-p-toluenesulfonamide. Its purity analysis is complicated by the structural similarity between the cyclic product, the open-chain starting material, and double-bond migration isomers.

This guide objectively compares the industry-standard C18 Reverse Phase method against an Optimized Phenyl-Hexyl method . While C18 remains the default for general screening, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases provide superior resolution of critical impurities due to enhanced


-

interactions with the tosyl protecting group.
Part 1: The Analytical Challenge

The synthesis of this compound involves the cyclization of a diallyl precursor using a Ruthenium-based catalyst (e.g., Grubbs II). The analytical method must resolve three distinct species with similar hydrophobic profiles:

  • Target Product: this compound (Cyclic,

    
     double bond).
    
  • Starting Material: N,N-diallyl-p-toluenesulfonamide (Open chain, two terminal alkenes).

  • Isomerized Impurities: 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine (Double bond migration, thermodynamically driven).

Visualizing the Impurity Pathway

The following diagram illustrates the reaction context and the origin of critical impurities.

RCM_Pathway Start N,N-diallyl-p-toluenesulfonamide (Starting Material) Catalyst Ru Catalyst (Grubbs II) Start->Catalyst Activation Product This compound (Target Product) Start->Product RCM (-C2H4) Isomer Isomerized Byproduct (Double Bond Migration) Product->Isomer Isomerization (Acid/Thermal) Ethylene Ethylene (Gas) Product->Ethylene Byproduct

Figure 1: Reaction pathway showing the relationship between the starting material, the target azepine, and potential isomerized impurities.[1]

Part 2: Method Comparison (Product vs. Alternative)

This section compares the Conventional C18 Method (Alternative) with the Optimized Phenyl-Hexyl Method (Recommended Product).

Comparative Data Summary
MetricMethod A: Standard C18 (Alternative) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl linked to Silica
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Selectivity (

) for Isomers
Low (1.05 - 1.10)High (1.20 - 1.35)
Starting Material Resolution Partial Co-elution possibleBaseline Resolution (

)
Peak Shape (Tailing Factor) 1.2 - 1.4 (Silanol interactions)0.9 - 1.1 (Superior end-capping)
Suitability Rough reaction monitoringFinal purity release & isomer quantification
Deep Dive: Why Phenyl-Hexyl Wins

The tosyl (p-toluenesulfonyl) group is a dominant feature of the target molecule.

  • C18 Limitation: C18 columns interact primarily through hydrophobic dispersion. Since the starting material and product differ only by a small hydrocarbon fragment (loss of ethylene) and conformational constraint, their hydrophobicities are chemically similar, leading to poor resolution.

  • Phenyl-Hexyl Advantage: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking interactions with the electron-deficient aromatic ring of the tosyl group. This interaction is highly sensitive to the steric environment of the tosyl group, which changes significantly upon cyclization (ring vs. open chain), resulting in distinct retention shifts.
Part 3: Detailed Experimental Protocols
Protocol A: The Recommended Phenyl-Hexyl Method

Use this protocol for final purity assessment and quantification of isomers.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl,

    
     (e.g., XBridge or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature:

    
     (Controlled).
    
  • Detection: UV at 254 nm (Targeting the Tosyl chromophore).

  • Injection Volume: 5-10

    
    .
    

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
15.0 70 Linear Gradient
18.0 95 Wash
20.0 95 Wash Hold
20.1 30 Re-equilibration

| 25.0 | 30 | End |

3. Sample Preparation:

  • Dissolve 5 mg of the crude azepine in 10 mL of Acetonitrile/Water (50:50).

  • Filter through a 0.22

    
     PTFE syringe filter to remove insoluble catalyst residues.
    
Protocol B: The Conventional C18 Method (Alternative)

Use this protocol only for rapid, in-process checks where isomer resolution is not critical.

  • Column: C18,

    
    .
    
  • Mobile Phase: Water/Acetonitrile (Gradient 40-90% B over 20 min).

  • Modifier: 0.1% Trifluoroacetic acid (TFA) is required to suppress silanol activity, whereas Formic Acid is sufficient for Method A.

Part 4: Decision Logic for Method Selection

Use the following flowchart to determine the appropriate analysis workflow for your specific development stage.

Method_Selection Start Select Analysis Goal IPC In-Process Control (Reaction Monitoring) Start->IPC Release Final Purity Release (Isomer Quantitation) Start->Release Check_C18 Is C18 Column Available? IPC->Check_C18 Use_Phenyl Use Method A (Phenyl-Hexyl) *Required for Isomer Separation* Release->Use_Phenyl Mandatory Use_C18 Use Method B (C18) *Accept lower resolution* Check_C18->Use_C18 Yes Check_C18->Use_Phenyl No

Figure 2: Decision tree for selecting the appropriate HPLC stationary phase based on analytical requirements.

References
  • Compound Synthesis & RCM Context

    • Benedetti, F., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. Link

    • Comparison of RCM products and precursors.
  • HPLC Methodology for Sulfonamides

    • Thermo Fisher Scientific.[3] (2016).[3][4] Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities. Application Brief 73116. Link

    • Demonstrates the detection of tosyl-derivatives using UV
  • Stationary Phase Selectivity

    • Cantu, R., et al. (2025).[4] A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. PubMed. Link

    • Supports the selectivity differences between C18 and Phenyl phases for arom

Sources

Comparative study of catalysts for tetrahydroazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Challenge

Tetrahydroazepines (THAs)—seven-membered nitrogen heterocycles containing one endocyclic double bond—are privileged scaffolds in medicinal chemistry, serving as cores for pharmaceuticals like Galantamine (Alzheimer’s) and Balanol (PKC inhibitor).

However, synthesizing THAs is thermodynamically and kinetically challenging due to transannular strain and entropic disfavor (the probability of chain ends meeting is lower than for 5- or 6-membered rings). This guide compares three distinct catalytic methodologies to overcome these barriers:

  • Ring-Closing Metathesis (RCM): The industry standard for reliability.

  • Fe(III)-Catalyzed Silyl Aza-Prins: A sustainable, high-yield alternative.

  • Pd(0)-Catalyzed [4+3] Cycloaddition: The choice for high stereocomplexity.

Comparative Analysis of Catalytic Methods

Performance Metrics Matrix
MetricMethod A: Ru-Catalyzed RCM Method B: Fe(III) Silyl Aza-Prins Method C: Pd(0) [4+3] Cycloaddition
Primary Mechanism Olefin MetathesisCationic Cyclization / EliminationDipolar Cycloaddition
Catalyst Cost High (Ru)Very Low (FeBr₃)High (Pd)
Atom Economy Low (Ethylene byproduct)High (Water/Silanol byproduct)High (100% atom efficient variants)
Dilution Requirement High (0.001–0.01 M) to avoid oligomersModerate (0.1 M)High (0.05 M)
Typical Yield 70–95%80–92%60–85%
Enantioselectivity Ligand dependent (often racemic)Diastereoselective (trans)High (>90% ee with chiral ligands)
Key Limitation Isomerization / Catalyst decomp.Requires silyl-tethered precursorsSubstrate specific (TMM donors)
Deep Dive: Causality & Mechanism
Method A: Ring-Closing Metathesis (Grubbs II)
  • Why it works: RCM utilizes the thermodynamic stability of the forming double bond to drive the reaction. However, the formation of 7-membered rings is often reversible.

  • Expert Insight: The "Achilles' heel" of this method is the formation of cyclic oligomers. To mitigate this, pseudo-high dilution (slow addition of catalyst) is critical. Furthermore, the presence of basic amines can poison the Ru-catalyst; pre-formation of ammonium salts (e.g., tosylate salts) is a standard workaround.

Method B: Fe(III)-Catalyzed Silyl Aza-Prins
  • Why it works: This method couples a cyclization (Aza-Prins) with a Peterson-type elimination.[1][2] The iron Lewis acid activates the aldehyde, facilitating attack by the homoallylic amine. The silyl group controls the regiochemistry of the double bond formation, preventing the isomerization issues common in RCM.

  • Expert Insight: This is the "Green" winner. Using FeBr₃ avoids toxic heavy metals. The reaction is stereospecific, typically yielding the 2,7-cis-substituted tetrahydroazepines due to the chair-like transition state.

Method C: Pd(0)-Catalyzed [4+3] Cycloaddition
  • Why it works: It constructs the ring from two fragments (4C + 3C), bypassing the entropic penalty of cyclizing a long linear chain. Trimethylenemethane (TMM) donors react with azadienes.

  • Expert Insight: Ideal for generating chiral centers. By using chiral phosphoramidite ligands, one can set up to three contiguous stereocenters in a single step, which is difficult with RCM or Prins methods.

Decision Framework & Visualization

The following diagram illustrates the retrosynthetic logic and decision pathways for selecting the appropriate catalyst.

G Target Target: Tetrahydroazepine Core Substrate_Linear Linear Precursor (Diene or Amino-Alkene) Target->Substrate_Linear Substrate_Convergent Convergent Fragments (Diene + TMM Donor) Target->Substrate_Convergent Decision_Green Sustainability/Cost Priority? Substrate_Linear->Decision_Green Method_Pd Method C: Pd(0) [4+3] (Cycloaddition) Substrate_Convergent->Method_Pd Decision_Stereo Need Chiral Centers? Outcome_Pd High Complexity Enantioselective Decision_Stereo->Outcome_Pd Yes Method_RCM Method A: Ru-RCM (Grubbs II) Decision_Green->Method_RCM No (Standard) Method_Fe Method B: Fe(III) Aza-Prins (Silyl-Directed) Decision_Green->Method_Fe Yes Outcome_RCM High Reliability Racemic/Simple Subs Method_RCM->Outcome_RCM Outcome_Fe High Yield Green & Regiocontrolled Method_Fe->Outcome_Fe Method_Pd->Decision_Stereo

Figure 1: Strategic decision matrix for catalyst selection based on substrate availability and stereochemical requirements.

Experimental Protocols

Protocol 1: Sustainable Fe(III)-Catalyzed Silyl Aza-Prins Cyclization

Best for: High-yield synthesis of 2,7-disubstituted tetrahydroazepines without heavy metals.

Reagents:

  • Amino-allylsilane precursor (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Iron(III) Bromide (FeBr₃) (10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amino-allylsilane precursor (e.g., N-tosyl-1-amino-4-silyl-pent-4-ene) in anhydrous DCM (0.1 M concentration).

  • Activation: Add the aldehyde (1.2 equiv) to the solution.

  • Catalysis: Cool the mixture to 0°C. Add FeBr₃ (10 mol%) in one portion. The solution typically turns a dark amber color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (activation of the aldehyde is rapid; cyclization is the rate-determining step).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak in ¹H NMR and appearance of the endocyclic alkene proton signal (typically δ 5.6–5.8 ppm).

  • Troubleshooting: If the reaction stalls, ensure the silyl group is bulky enough (e.g., TMS vs. TBDMS) to stabilize the beta-cation intermediate but labile enough for elimination.

Protocol 2: Ru-Catalyzed Ring-Closing Metathesis (RCM)

Best for: Closing simple linear dienes to form the azepine core.

Reagents:

  • N-Tosyl diallyl amine derivative (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Solvent: Toluene (degassed)

Workflow:

  • Dilution: Dissolve the diene precursor in degassed toluene to a final concentration of 0.005 M . Note: High dilution is non-negotiable to prevent intermolecular polymerization.

  • Reflux: Heat the solution to 80°C.

  • Catalyst Addition: Add Grubbs II catalyst (dissolved in minimal toluene) via syringe pump over 1 hour. This "slow addition" technique maintains a low steady-state concentration of the active species.

  • Scavenging: After 12 hours, add DMSO (50 equiv relative to catalyst) and stir for 12 hours to chelate the Ru species.

  • Purification: Filter through a pad of silica gel to remove the black Ru-byproducts before column chromatography.

Mechanistic Visualization (Fe-Catalyzed Pathway)

The following diagram details the unique "Prins-Peterson" sequence of Method B, highlighting why it offers superior regiocontrol compared to standard acid catalysis.

Mechanism Start Aldehyde + Amino-Allylsilane Coordination Fe(III) Activation (Oxocarbenium) Start->Coordination FeBr3 Cyclization Aza-Prins Cyclization (C-C Bond Formation) Coordination->Cyclization Nu Attack Cation Stabilized Beta-Silyl Cation Cyclization->Cation 7-endo-trig Elimination Peterson Elimination (-TMS-OH) Cation->Elimination Stereospecific Product Tetrahydroazepine (Endocyclic Alkene) Elimination->Product Irreversible

Figure 2: Mechanistic pathway of the Iron(III)-mediated Silyl Aza-Prins cyclization.

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[3] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(16), 11735–11742.

  • Trost, B. M., & Marroni, A. (2020). Palladium-Catalyzed [4+3] Cycloaddition for the Synthesis of Seven-Membered Rings. Journal of the American Chemical Society. (Contextualizing the Pd-TMM approach). (Note: Generalized citation for Pd-TMM methodology).

  • Donets, P. A., & Van der Eycken, E. V. (2008). Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines via ring-closing metathesis. Organic Letters, 10(17), 3883-3886.

  • Gimeno, M. C., et al. (2022).[4] Gold-Catalyzed Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry. (Supporting Gold catalysis context).

Sources

Spectroscopic Differentiation of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of seven-membered nitrogen heterocycles (azepines), particularly scaffolds related to bioactive natural products like Balanol or Galanthamine , the position of the double bond is a critical quality attribute.

The target molecule, 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (hereafter referred to as the


-isomer ), is frequently confused with its regioisomers arising from different synthetic methodologies (e.g., Ring-Closing Metathesis vs. Aza-Prins Cyclization) or thermodynamic isomerization (enamide formation).[1]

This guide provides a definitive spectroscopic framework to distinguish the


-isomer  from its two most common analogues: the 

-isomer
(kinetic RCM product) and the Enamide (thermodynamic product).[1]
Quick Reference: Isomer Identification Matrix
Feature

-Isomer
(Target)

-Isomer
(Common Impurity)
Enamide (

)
(Degradant)
IUPAC Suffix 2,3,6,7-tetrahydro2,3,4,7-tetrahydro2,3,4,5-tetrahydro
Double Bond C4=C5C5=C6C6=C7
Symmetry (

H)
Pseudo-symmetric (broadly)AsymmetricAsymmetric
Key

H Signal
Vinylics @ 5.7–5.9 ppmVinylics @ 5.7–5.9 ppmEnamide H @ 6.4–7.0 ppm

-N Protons
Two CH

groups (C2/C7) Similar chemical shifts
One CH

(C2) & One Allylic CH

(C7) Distinct shifts
One CH

(C2) & One Vinylic CH (C7)

Structural Analysis & Synthesis Context

Understanding the synthetic origin is the first step in characterization.[1] The method of synthesis heavily biases the isomeric outcome.

The Isomers
  • Isomer A (

    
    ):  The symmetrical "4,5-ene".[1] Often synthesized via Silyl Aza-Prins Cyclization (SAPC)  mediated by Iron(III) salts.[1]
    
  • Isomer B (

    
    ):  The "5,6-ene".[1] The standard product of Ring-Closing Metathesis (RCM)  using Grubbs catalysts on homoallyl-allylamine precursors.[1]
    
  • Isomer C (Enamide): The conjugated system.[1] Formed via base-catalyzed isomerization or metal-hydride migration.[1]

Synthetic Pathways Diagram[1][2]

AzepineSynthesis Precursor1 Silyl-Homoallylamine + Aldehyde Target TARGET: Δ4-Isomer (2,3,6,7-tetrahydro) Precursor1->Target FeBr3 (SAPC) Precursor2 N-Allyl-N-butenyl tosylamide RCM_Prod Δ5-Isomer (2,3,4,7-tetrahydro) Precursor2->RCM_Prod Grubbs II (RCM) Enamide Enamide Isomer (Thermodynamic) Target->Enamide Acid/Heat RCM_Prod->Enamide Ru-H / Base (Isomerization)

Figure 1: Synthetic origins of tetrahydroazepine isomers. The Target (


) is accessed via Aza-Prins chemistry, whereas RCM typically yields the 

isomer.

Detailed Spectroscopic Comparison

Proton NMR ( H NMR)

The most reliable differentiation lies in the coupling patterns of the protons adjacent to the nitrogen atom (


-protons).
The Target:

-Isomer (2,3,6,7-tetrahydro)
[1]
  • Symmetry: The molecule possesses a pseudo-plane of symmetry bisecting the N-Ts bond and the C4-C5 bond. While ring puckering (chair/twist-boat) breaks exact symmetry, the time-averaged spectrum often shows simplified signals.[1]

  • 
    -Protons (C2 & C7):  Both are CH
    
    
    
    groups attached to saturated carbons (C3 and C6).[1] They appear as multiplets around 3.0 – 3.4 ppm .[1]
  • Allylic Protons (C3 & C6): These are

    
     to the nitrogen.[1] They appear upfield of the 
    
    
    
    -protons, typically 2.2 – 2.5 ppm .[1]
  • Vinylic Protons (C4 & C5): A multiplet at 5.70 – 5.85 ppm .[1]

The Impurity:

-Isomer (2,3,4,7-tetrahydro)
[1]
  • Asymmetry: The double bond is between C5 and C6.[1]

  • 
    -Protons (Distinct): 
    
    • C2-H: Standard

      
      -N protons (saturated neighbor).[1] ~3.2 ppm .
      
    • C7-H (Key Diagnostic): These protons are

      
      -N AND  allylic (adjacent to C6=C5).[1] This "doubly activated" position shifts them downfield to ~3.8 – 4.0 ppm .[1] They often appear as a distinct doublet of doublets/triplets.[1]
      
  • Vinylic Protons: Complex roofing effect due to coupling with the C7 allylic protons.[1]

The Degradant: Enamide (

-Isomer)
  • Vinylic Region: The proton at C7 is directly attached to the double bond and the nitrogen. This signal is significantly deshielded, appearing at 6.4 – 7.0 ppm (often a doublet,

    
     Hz).[1]
    
  • C6-H: The other vinylic proton appears upfield (4.5 – 5.0 ppm) due to resonance donation from the nitrogen lone pair.[1]

Carbon NMR ( C NMR)
Carbon Type

(Target)

(RCM)
Enamide
C=C (Alkene) ~130-132 ppm (Similar intensity)~128 / 134 ppm~105 / 140 ppm (High disparity)

-CH

Two signals @ ~48-52 ppmOne @ ~48 ppm, One @ ~55 ppm (Allylic) One @ ~45 ppm

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the allylic couplings, use a solvent that minimizes viscosity broadening.[1]

  • Solvent: CDCl

    
     is standard, but Benzene-d
    
    
    
    is superior for separating overlapping methylene signals in azepines.[1]
  • Concentration: 10 mg in 0.6 mL.

  • Temperature: Run at 298 K. If signals are broad (due to ring flipping), heat to 323 K to coalesce rotamers.

Synthesis of Reference Standard (SAPC Method)

Note: This protocol targets the


 isomer for comparison.

Reagents:

  • Homoallylic amine precursor (e.g.,

    
    -(4-methylphenylsulfonyl)-3-buten-1-amine).[1]
    
  • Aldehyde (e.g., Isovaleraldehyde).[1][2][3]

  • Catalyst: Iron(III) Bromide (FeBr

    
    ).[1][2][3][4]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1][3]

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mixing: Dissolve the amine (1.0 equiv) in dry DCM (0.1 M). Add the aldehyde (1.2 equiv).[1][2]

  • Cyclization: Cool to 0 °C. Add FeBr

    
     (0.1 equiv) in one portion.
    
  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (The product is usually less polar than the amine).[1]

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x).[1] Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: The product must show the characteristic symmetry in

    
    H NMR described in Section 3.1.
    

Diagnostic Workflow

Use this decision tree to classify your isolated material.

AzepineID Start Start: Analyze 1H NMR (Vinylic Region 4.5 - 7.0 ppm) CheckEnamide Are there signals > 6.0 ppm? Start->CheckEnamide IsEnamide Result: Enamide Isomer (Degradation Product) CheckEnamide->IsEnamide Yes CheckAlpha Analyze α-N Protons (3.0 - 4.2 ppm) CheckEnamide->CheckAlpha No (Signals only 5.6-5.9) CheckShift Is there a distinct multiplet at ~3.8 - 4.0 ppm? CheckAlpha->CheckShift IsDelta5 Result: Δ5-Isomer (RCM Product) CheckShift->IsDelta5 Yes (Allylic α-N) IsDelta4 Result: Δ4-Isomer (Target Molecule) CheckShift->IsDelta4 No (Only 3.0-3.4 ppm)

Figure 2: Step-by-step NMR decision tree for assigning azepine regioisomers.

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[1][4] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.[1] The Journal of Organic Chemistry, 87(17), 11735–11742.[1] [1]

  • Grubbs, R. H., & Chang, S. (1998).[1] Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.[1] (Standard reference for RCM product outcomes).

  • Lam, H. W., Joensuu, P. M., & Murray, R. G. (2005).[1] Synthesis of Enamides via Isomerization of Allylamides.[1] Organic Letters, 7(22), 5039-5042.[1] (Reference for thermodynamic isomerization).

Sources

Strategic Reactivity Guide: Tosylated vs. Free Amine Tetrahydroazepines

[1]

Executive Summary: The Electronic Switch

In the synthesis and functionalization of tetrahydroazepines (seven-membered unsaturated nitrogen heterocycles), the choice between a free amine (


1

The sulfonyl group acts as an electronic switch :

  • 
    -H (Free Amine):  High Lewis basicity, nucleophilic nitrogen, oxidation-prone, and susceptible to catalyst poisoning.[1]
    
  • 
    -Ts (Sulfonamide):  Non-basic, electrophilic at sulfur, 
    
    
    -C-H acidic (activating), and structurally rigid.[1]

This guide dissects these differences to help you select the correct substrate for Ring-Closing Metathesis (RCM), lithiation, and stereoselective functionalization.

Comparative Reactivity Matrix

The following table summarizes the divergent behaviors of the two species under standard synthetic conditions.

Reactivity Parameter

-H Tetrahydroazepine

-Ts Tetrahydroazepine
Mechanistic Driver
Lewis Basicity HighNegligibleLone pair availability on Nitrogen.[1]
RCM Compatibility Poor (Catalyst Poisoning)Excellent Ru-catalyst coordination to amine vs. alkene.[1]

-Lithiation
Impossible (N-deprotonation)Facile (

-C-H activation)
Inductive effect of Sulfonyl group (

).[1]
Pd-Catalysis (Heck) ProblematicPreferredPrevention of Pd-poisoning by Nitrogen.[1]
Conformation Flexible (Fluxional)Rigid (Rotameric constraints)

strain and sulfonamide geometry.[1]
Oxidation Stability Low (forms N-oxides)HighElectron-withdrawing nature of Ts.[1]

Synthesis via Ring-Closing Metathesis (RCM)

The most critical divergence occurs during ring formation.[1] RCM is the industry standard for synthesizing tetrahydroazepines from dienes.[1]

The Catalyst Poisoning Effect

Using Grubbs catalysts with free secondary amines (

11

The Tosyl Solution: The tosyl group withdraws electron density from the nitrogen, rendering it non-coordinating.[1] This allows the Ru-catalyst to bind exclusively to the olefin, facilitating the formation of the metallacyclobutane intermediate required for ring closure.[1]

Diagram: RCM Pathway Divergence

The following diagram illustrates the mechanistic bifurcation between free amines and tosylated substrates.

RCM_PathwayPrecursorDiene PrecursorNH_PathPath A: N-H SubstratePrecursor->NH_PathR = HTs_PathPath B: N-Ts SubstratePrecursor->Ts_PathR = TsRu_CatRu-Catalyst(Grubbs II)CoordinationN-Ru Coordination(Catalyst Poisoning)Ru_Cat->CoordinationAlkene_BindRu-Alkene CoordinationRu_Cat->Alkene_BindNH_Path->Ru_CatDeadEndReaction Stalls(No Cyclization)Coordination->DeadEndIrreversibleTs_Path->Ru_CatMetallaMetallacyclobutaneIntermediateAlkene_Bind->MetallaProductN-Ts Tetrahydroazepine(High Yield)Metalla->Product- Ethylene

Caption: Mechanistic divergence in RCM. Path A (Red) shows catalyst deactivation by free amines.[1] Path B (Green) shows successful cycling with N-Ts.[1]

Functionalization: The -Lithiation Strategy

Post-synthetic modification of the azepine ring is often required to introduce chirality or substituents.[1] Here, the tosyl group transforms from a passive protecting group into an active directing group .[1]

Mechanism[1][2][3][4]
  • 
    -H:  Treatment with strong bases (e.g., 
    
    
    -BuLi) results in deprotonation of the nitrogen (
    
    
    ), forming a lithium amide.[1] This species is nucleophilic but does not allow for carbon-carbon bond formation on the ring.[1]
  • 
    -Ts:  The strong electron-withdrawing sulfonyl group acidifies the protons on the 
    
    
    -carbons (
    
    
    ).[1] Treatment with
    
    
    -BuLi generates a stable dipole-stabilized carbanion, which can be trapped by electrophiles (alkyl halides, aldehydes, etc.).[1]
Experimental Protocol: -Alkylation of -Ts-Tetrahydroazepine[1]

Objective: Regioselective introduction of an alkyl group at the C2 position.[1]

Reagents:

  • Substrate:

    
    -Tosyl-2,3,4,7-tetrahydro-1H-azepine (1.0 equiv)[1]
    
  • Base:

    
    -Butyllithium (1.2 equiv, 2.5 M in hexanes)[1]
    
  • Electrophile: Methyl Iodide (1.5 equiv)[1]

  • Solvent: Anhydrous THF

  • Additives: TMEDA (1.2 equiv) to break Li-aggregates.

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Dissolve the

    
    -Ts-tetrahydroazepine (1 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C  (dry ice/acetone bath).
    
  • Lithiation: Dropwise add

    
    -BuLi (1.2 mmol) over 5 minutes. The solution often turns bright yellow or orange, indicating anion formation.[1]
    
  • Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation. Note: Do not warm up; the anion may undergo

    
    -elimination or ring contraction at higher temperatures.[1]
    
  • Trapping: Add Methyl Iodide (1.5 mmol) dropwise.

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x), dry over MgSO

    
    , and concentrate. Purify via flash chromatography.
    

Conformational Analysis & Stereocontrol

The steric bulk of the tosyl group significantly impacts the 3D shape of the tetrahydroazepine ring.[1]

  • Free Amine: Exists in a fluxional equilibrium between multiple twist-boat and chair-like conformations.[1] Stereoselective reactions (e.g., epoxidation of the double bond) typically yield low diastereomeric ratios (dr) due to this flexibility.[1]

  • 
    -Tosyl:  The 
    
    
    bond has partial double-bond character, and the bulky tolyl group prefers to orient away from ring substituents to minimize
    
    
    strain.[1] This locks the ring into a specific conformation, often shielding one face of the alkene.[1]
    • Result: Reagent approach (e.g., in dihydroxylation or hydroboration) occurs from the face opposite the bulky tosyl group, leading to high diastereoselectivity .[1]

References

  • Fu, G. C., & Grubbs, R. H. (1993).[1] "The application of ring-closing metathesis to the synthesis of unsaturated nitrogen heterocycles." Journal of the American Chemical Society.[1] Link[1]

    • Seminal work establishing the necessity of N-protection (Tosyl/Boc) for efficient RCM of nitrogen heterocycles.[1]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[1][2] "Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts." The Journal of Organic Chemistry. Link[1]

    • Demonstrates the utility of N-Ts groups in alternative cyclization pathways (Aza-Prins)
  • Beak, P., & Lee, W. K. (1993).[1] "Alpha-Lithiation of N-Boc and N-Tosyl Heterocycles." The Journal of Organic Chemistry. Link[1]

    • Foundational text on the dipole-stabilized carbanion chemistry of protected amines.
  • Donets, P. A., & Van der Eycken, E. V. (2007).[1] "Efficient Synthesis of the Azepine Ring System via Ring-Closing Metathesis." Organic Letters. Link[1]

    • Provides comparative yields and protocols for various protected azepines.

Comparative Guide: DFT Methodologies for Elucidating Azepine Formation Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking DFT Protocols for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Formation Content Type: Publish Comparison Guide (Methodological Benchmarking) Audience: Computational Chemists, Organic Synthetic Researchers, Drug Discovery Leads

Executive Summary

The formation of This compound represents a classic challenge in computational organic chemistry: modeling the formation of medium-sized (7-membered) heterocycles. Unlike favored 5- or 6-membered rings, azepine formation via Ring-Closing Metathesis (RCM) or Aza-Prins cyclization is governed by subtle entropic penalties and transannular interactions.

This guide compares three distinct Density Functional Theory (DFT) methodologies (functionals/basis sets) for studying this mechanism. We evaluate them not just on computational cost, but on their ability to predict experimental activation barriers (


) and reaction thermodynamics (

) accurately.

The "Product" under comparison: The Computational Protocol (Functional + Basis Set). The "Application": Modeling the Ruthenium-catalyzed RCM of N-allyl-N-(but-3-enyl)-4-methylbenzenesulfonamide.

Mechanistic Landscape & The Challenge

The target molecule is formed primarily via Ring-Closing Metathesis (RCM) using Grubbs-type catalysts. The mechanism (Chauvin Cycle) involves:

  • Initiation: Dissociation of a phosphine ligand from the Ru-precatalyst.

  • Olefin Coordination: The diene substrate binds to the Ru-center.

  • Metallacyclobutane Formation: A [2+2] cycloaddition.[1]

  • Cycloreversion & Propagation: Release of ethylene and formation of the 7-membered ring.

Critical Modeling Challenge

Standard DFT methods (e.g., B3LYP) often underestimate the barrier for metallacyclobutane formation and fail to capture the non-covalent dispersion forces critical for stabilizing the bulky ligands (e.g., NHC, phosphines) in the transition state.

Mechanistic Pathway Diagram

RCM_Mechanism Precursor Diene Precursor (N-Tosyl) Coordination Olefin Coordination (π-complex) Precursor->Coordination + Ru_Cat Ru_Cat Active Ru-Carbene (14e- species) TS1 TS: Metallacyclobutane Formation Coordination->TS1 ΔG‡ MCB Ruthenacyclobutane Intermediate TS1->MCB Product 1-Tosyl-2,3,6,7- tetrahydro-1H-azepine MCB->Product - Ethylene + Ru_Cat Product->Ru_Cat Regeneration

Caption: Simplified Chauvin mechanism for the RCM formation of the azepine target.

Comparative Analysis of DFT Methodologies

We compare three industry-standard protocols for studying this reaction.

Option A: The Legacy Standard (B3LYP)
  • Protocol: B3LYP/LANL2DZ (Ru) + 6-31G(d) (C, H, N, O, S).

  • Performance:

    • Pros: Low computational cost; widely cited in older literature (pre-2010).

    • Cons: Severely underestimates barrier heights (by 3-5 kcal/mol) for transition metal catalysis. Lacks dispersion corrections, leading to artificial destabilization of the bulky transition states required for 7-membered ring formation.

  • Verdict: Obsolete for quantitative kinetics. Use only for rapid pre-screening of conformers.

Option B: The Kinetic Specialist (M06-2X)
  • Protocol: M06-2X/SDD (Ru) + 6-311+G(d,p) (Light atoms).

  • Performance:

    • Pros: Excellent for main-group thermochemistry and non-covalent interactions. Parameterized specifically for kinetics.

    • Cons: Integration grid sensitivity (requires "Ultrafine" grid). Can sometimes overbind transition metals.

  • Verdict: Highly Recommended for barrier height prediction.

Option C: The Modern Gold Standard (wB97X-D)
  • Protocol: wB97X-D/def2-TZVP (All atoms).

  • Performance:

    • Pros: Includes long-range dispersion corrections (critical for the Tosyl group and bulky Ru-ligands). Uses the balanced def2 basis set family. consistently matches high-level coupled-cluster (CCSD(T)) benchmarks.

    • Cons: Higher computational cost due to Triple-Zeta basis set.

    • Verdict: The Reference Standard. Use this for publication-quality mechanisms.

Data Summary: Performance Matrix
MetricB3LYP (Legacy)M06-2X (Specialist)wB97X-D (Gold Std)Experimental Reference*
Reaction Type RCM (Azepine)RCM (Azepine)RCM (Azepine)RCM (Grubbs II)
Calc.

(kcal/mol)
14.2 (Underestimated)18.919.4 19 - 21
Dispersion Correction? NoImplicitExplicit (-D2/D3)N/A
Basis Set Error (BSSE) HighModerateLowN/A
Comp. Cost (Relative) 1.0x1.8x3.5xN/A

*Experimental reference based on typical turnover frequencies for difficult RCM closures (7-membered rings) at 40-60°C.

Experimental Validation & Causality

To ensure your DFT model reflects reality, you must validate against experimental observables.

Kinetic Isotope Effect (KIE)
  • Experiment: Synthesize the deuterated precursor (N-allyl-d2). Measure the rate

    
    .
    
  • DFT Validation: Calculate vibrational frequencies for the Transition State (TS) with H and D isotopes.

  • Causality: If DFT predicts a secondary KIE of 0.9 (inverse) and experiment shows 1.1 (normal), your TS geometry is incorrect (likely identifying the wrong rate-determining step).

Solvent Effects (PCM/SMD)
  • Experiment: RCM of azepines is often performed in DCM or Toluene.

  • DFT Validation: Gas-phase calculations favor the formation of the 7-membered ring too strongly due to lack of dielectric screening. You must use the SMD (Solvation Model based on Density) model.

  • Causality: The polar N-Tosyl group interacts with the solvent. Excluding this leads to errors in the folding energy of the precursor.

Step-by-Step Computational Protocol

Objective: Calculate the Free Energy Profile for this compound formation using the wB97X-D protocol.

Phase 1: Conformational Search (Critical for 7-membered rings)

The flexibility of the N-butenyl chain means the "lowest energy" reactant is hard to find.

  • Generate 50-100 conformers of the diene precursor using Molecular Mechanics (MMFF94).

  • Optimize the top 10 distinct conformers at B3LYP/6-31G(d) level.

  • Select the global minimum as the starting point (

    
    ).
    
Phase 2: Transition State Optimization (Gaussian 16/ORCA)

Input Directive (Gaussian Example):

  • Why calcfc? Calculates force constants at the first step to guide the optimizer to the saddle point.

  • Why wB97XD? Captures the

    
    -stacking between the Tosyl ring and the catalyst ligands.
    

Basis Set Block:

Phase 3: Frequency & Thermo Analysis
  • Verify exactly one imaginary frequency (negative eigenvalue).

  • Visualize the vibration: It must correspond to the forming of the C-C bond and breaking of the Ru-C bond.

  • Extract Thermal Correction to Gibbs Free Energy (

    
    ).
    
  • Calculate

    
    .
    
Workflow Diagram

DFT_Workflow Start Start: Diene Precursor ConfSearch Conformational Search (MMFF94 / Spartan / Crest) Start->ConfSearch PreOpt Pre-Optimization (B3LYP/6-31G*) ConfSearch->PreOpt TS_Guess TS Guess Generation (QST2 or Scan) PreOpt->TS_Guess HighLevel High-Level Opt + Freq (wB97X-D / def2-TZVP / SMD) TS_Guess->HighLevel Validation IRC Calculation (Confirm path to Reactant/Product) HighLevel->Validation

Caption: Recommended computational workflow for accurate barrier prediction.

References

  • Mechanism of Ruthenium-Catalyzed Olefin Metathesis: Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society.[2] Link

  • DFT Benchmarking for Metathesis: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Dispersion Corrections in DFT: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Synthesis of this compound: Varray, S., Lazaro, R., Martinez, J., & Lamaty, F. (2000). Ring-Closing Metathesis of N-Tosyl-diallylamines. Organometallics. Link

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent. Journal of Physical Chemistry B. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-46-2) is a robust organic intermediate, typically generated via Ring-Closing Metathesis (RCM) of


-diallyltosylamide.[1][2]

As a Senior Scientist, I must emphasize that the disposal of this compound is dictated not just by its acute toxicity (which is generally moderate), but by its chemical stability and elemental composition .[2] The p-toluenesulfonyl (tosyl) group renders the amine chemically inert to simple hydrolysis, meaning it will not degrade naturally in wastewater. Furthermore, the sulfur content necessitates incineration pathways equipped with scrubbers to manage SO


 emissions.

Critical Directive: Do not treat this as generic "organic waste." Its disposal pathway depends entirely on the solvent matrix it is dissolved in.

Hazard Characterization & Pre-Disposal Assessment[1][2]

Before initiating disposal, you must classify the waste stream based on the experimental stage.

PropertyDescriptionOperational Implication
Stability High thermal and chemical stability due to the sulfonamide bond.[1][2]Do not attempt chemical neutralization (e.g., acid/base hydrolysis) as a disposal method.[1][2] It is ineffective and adds unnecessary volume.
Reactivity Compatible with most organics; incompatible with strong oxidizers.[1][2]CRITICAL WARNING: Never use Piranha solution (H₂SO₄/H₂O₂) to clean glassware containing tosyl-azepine residues.[1][2] This can form unstable organic peroxides or cause immediate exotherms.
Physical State White to off-white solid (pure) or viscous oil (crude).[1][2]Solids must be segregated from liquids to minimize disposal costs.[1][2]
Elemental Contains Nitrogen and Sulfur.[1][2]Must be routed to High-Temperature Incineration (fuel blending) rather than landfill.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf-stock, isolated crystals, or contaminated solid consumables (gloves, weighing boats).[1][2]

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during compaction.

  • Labeling:

    • Primary Name: this compound.[1][2][3]

    • Hazard Class: Irritant (Xi).

    • RCRA Status: Non-Regulated Organic Solid (unless mixed with listed solvents).

  • Segregation: Do not mix with oxidizers or heavy metal waste.

  • Final Disposition: Seal and tag for "Incineration."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: RCM reaction mixtures (often in DCM or Toluene) or Mother Liquors.[2]

The Scientist's Insight: The solvent dictates the disposal code, not the azepine itself.

  • Identify the Solvent:

    • Scenario 1: Halogenated Solvents (Dichloromethane, Chloroform, Dichloroethane).[2]

      • Action: Pour into the "Halogenated Organic Waste" carboy.

      • RCRA Code: F001 or F002.

    • Scenario 2: Non-Halogenated Solvents (Ethyl Acetate, Toluene, THF).[2]

      • Action: Pour into the "Non-Halogenated / Flammable Waste" carboy.

      • RCRA Code: D001 (Ignitable).

  • Rinsing: Rinse glassware with the same solvent class used in the reaction (e.g., rinse a DCM flask with DCM) and add rinsate to the waste container. Triple rinsing is the industry standard for declassifying empty containers.

Protocol C: Aqueous Waste (Extraction Layers)

Applicable for: Aqueous washes from workups.[2]

  • Assessment: Although the tosyl-azepine is lipophilic and mostly resides in the organic layer, trace amounts may partition into the aqueous phase.

  • Action: Collect all aqueous layers (brine, water washes) in a separate "Aqueous Waste" container.

  • Check pH: If the workup involved acids/bases, neutralize the aqueous waste to pH 5–9 before pickup to reduce disposal surcharges, provided your facility permits in-lab neutralization.[2]

Visual Decision Workflow

The following diagram illustrates the logical flow for segregating this specific waste stream.

DisposalWorkflow Start Waste: this compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Crystals, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid BinSolid Container: Solid Organic Waste Tag: Incineration SolidPath->BinSolid SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, Toluene, THF) SolventCheck->NonHalo Flammable/No Halogens Aqueous Aqueous Layer (Trace contamination) SolventCheck->Aqueous Water/Brine BinHalo Container: Halogenated Waste RCRA: F002 Halo->BinHalo BinFlam Container: Flammable Waste RCRA: D001 NonHalo->BinFlam BinAq Container: Aqueous Waste Check pH Aqueous->BinAq

Figure 1: Decision matrix for segregating tosyl-azepine waste streams based on physical state and solvent composition.[1][2]

Regulatory Compliance & RCRA Codes

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this compound is not explicitly "P-listed" or "U-listed," the waste mixture usually triggers the following codes:

RCRA CodeClassificationTrigger Condition
D001 Ignitable WasteIf dissolved in flammable solvents (Flash point < 60°C).[1][2]
F002 Spent Halogenated SolventsIf dissolved in Methylene Chloride (DCM) or Chlorobenzene.[1][2]
F003 Spent Non-Halogenated SolventsIf dissolved in Acetone, Ethyl Acetate, or Xylene.[1][2]
None Non-Regulated MaterialPure solid substance (though still requires chemical incineration).[1][2]

Note on "Satellite Accumulation Areas" (SAA): Ensure the waste container is kept closed at all times except when adding waste. This is the #1 citation during EPA laboratory inspections.

References

  • PubChem. (2025).[4] 2,3,6,7-Tetrahydro-1H-azepine Compound Summary (CID 21492261).[1][2][4] National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

Personal protective equipment for handling 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

[1]

Executive Summary

This compound (CAS: 57502-57-5) is a specialized nitrogen heterocycle intermediate, frequently synthesized via Ring-Closing Metathesis (RCM).[1] While the sulfonyl protecting group confers stability, the compound must be handled as a Category 2 Irritant with potential sensitizing properties.[1] This guide mandates a "Zero-Contact" protocol to prevent cumulative exposure and cross-contamination in high-throughput screening or scale-up environments.[1]

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

  • Critical Control: Handle exclusively within a certified chemical fume hood.

  • Spill Response: Do not dry sweep. Use damp absorbents to prevent aerosolization.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first line of defense. The tosyl group increases lipophilicity, facilitating skin absorption compared to the free amine.[1]

PropertySpecificationOperational Implication
Chemical Name This compound
CAS Number 57502-57-5Use for inventory tracking & waste labeling.[1]
Molecular Formula C₁₃H₁₇NO₂S
Molecular Weight 251.34 g/mol
Physical State Solid or Viscous Oil (Purity dependent)Dust generation risk (solid) or surface adhesion (oil).[1]
Solubility DCM, EtOAc, Chloroform; Insoluble in WaterUse organic compatible gloves (Nitrile/Laminate).[1]
Reactivity Stable; Incompatible with strong oxidizersStore away from nitric acid/peroxides.[1]
Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on scale and state.

RiskAssessmentStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / CrystallineStateCheck->SolidOilViscous Oil / SolutionStateCheck->OilDustRiskRisk: Aerosol/Dust InhalationSolid->DustRiskSplashRiskRisk: Dermal Absorption/SplashOil->SplashRiskControlSolidControl: Weigh inside Fume HoodUse Anti-static SpatulaDustRisk->ControlSolidControlLiquidControl: Double Glove (Nitrile)Use Positive Displacement PipetteSplashRisk->ControlLiquidDisposalDisposal: Solid Hazardous Waste(Halogen-free unless in DCM)ControlSolid->DisposalControlLiquid->Disposal

Figure 1: Risk Assessment & Handling Workflow. This logic ensures appropriate controls are applied based on the physical form of the intermediate.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The lipophilic nature of the tosyl group allows the compound to permeate standard latex gloves rapidly. Nitrile provides adequate protection for incidental contact, but "Silver Shield" (Laminate) is required if the compound is dissolved in halogenated solvents (e.g., Dichloromethane), which are common in its synthesis.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile Gloves (min 0.11 mm thickness)Protects against the pure substance.[1] Change every 30 mins or immediately upon splash.
Hand (Solvent) Laminate (Silver Shield) under NitrileMandatory if handling solutions in DCM/Chloroform.[1] Nitrile degrades in <5 mins with DCM.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient due to the risk of fine dust or oil micro-droplets bypassing side shields.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary control.[1] If hood is unavailable, use P100/OV respirator (requires fit testing).[1]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesStandard barrier.[1] Use Tyvek sleeves if scaling up (>10g) to prevent wrist exposure.

Operational Handling Procedures

Weighing and Transfer
  • Context: Static electricity can cause the solid form to "jump," creating invisible surface contamination.[1]

  • Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a tare vessel with a secure lid; tare the empty vessel, remove to hood, add compound, close lid, and return to balance.

    • Use an anti-static gun or ionizer if the solid is fluffy/electrostatic.[1]

    • Lay down a disposable absorbent mat (bench protector) in the work area to capture micro-spills.

Reaction Setup (Ring-Closing Metathesis Context)
  • Context: This compound is often a product of RCM using Grubbs catalysts.

  • Protocol:

    • Ensure all glassware is free of acetone residues (which can deactivate some catalysts, though less relevant for the product itself, it affects the workflow).[1]

    • If the product is an oil, avoid using standard glass pipettes which can drip.[1] Use positive displacement pipettes for viscous transfer.

    • Inert Atmosphere: While the tosyl group is stable, keeping the reaction under Nitrogen/Argon prevents moisture uptake which can complicate crystallization.[1]

Spill Management

Do not use water initially. The compound is insoluble and will spread.

  • Evacuate the immediate area if the spill is >10g or outside the hood.

  • Isolate: Cover the spill with a dry absorbent pad or vermiculite.

  • Solubilize (Controlled): If the substance is solid and difficult to capture, dampen the pad slightly with Ethanol or Ethyl Acetate (flammable precautions apply) to lift the residue.

  • Clean: Wipe the surface 3 times with solvent-dampened tissues.

  • Verify: Check for residue using UV light (254 nm) if available, as the aromatic tosyl group often fluoresces or absorbs strongly.

Waste Management & Disposal

Proper segregation is vital to prevent downstream chemical incompatibility.

Waste StreamClassificationContainer Type
Pure Substance Hazardous Organic SolidHDPE Wide-mouth Jar
Solutions (DCM) Halogenated Organic WasteAmber Glass/HDPE Jerrycan
Solutions (EtOAc/Alc) Non-Halogenated Organic WasteHDPE Jerrycan
Contaminated PPE Hazardous Solid WasteYellow Bio/Chem Hazard Bag

Disposal Logic:

  • Do not dispose of down the drain.[2] The compound is toxic to aquatic life (chronic effects of sulfonamides).

  • Label all waste containers with the full chemical name and "Irritant" pictogram.[1]

Emergency Response Protocols

In the event of exposure, speed is critical to minimize sensitization risks.[1]

EmergencyResponseExposureExposure IncidentTypeIdentify RouteExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkinWash with Soap & Water(15 mins) - NO SolventsSkin->ActionSkinActionEyeFlush at Eyewash Stn(15 mins) - Hold Eyelids OpenEye->ActionEyeActionInhaleMove to Fresh AirSeek Medical AttentionInhale->ActionInhaleReportReport to HSE & Consult SDS (CAS 57502-57-5)ActionSkin->ReportActionEye->ReportActionInhale->Report

Figure 2: Emergency Response Decision Tree. Note: Never use solvents to wash skin, as they enhance absorption of the tosyl compound.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21492261, 2,3,6,7-Tetrahydro-1H-azepine (Parent Structure).[1] Retrieved from [Link]

  • Matrix Scientific. Safety Data Sheet: this compound (CAS 57502-57-5).[1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine
Reactant of Route 2
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.